1,2-Dihydronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFWROAQVVDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858713 | |
| Record name | 1,2-Dihydronaphthalene | |
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Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, faintly yellow-green, liquid; [MSDSonline] | |
| Record name | 1,2-Dihydronaphthalene | |
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Vapor Pressure |
0.28 [mmHg] | |
| Record name | 1,2-Dihydronaphthalene | |
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CAS No. |
447-53-0, 29828-28-2 | |
| Record name | 1,2-Dihydronaphthalene | |
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| Record name | 1,2-Dihydronaphthalene | |
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| Record name | Naphthalene, dihydro- | |
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| Record name | 1,2-DIHYDRONAPHTHALENE | |
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| Record name | 1,2-Dihydronaphthalene | |
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| Record name | 1,2-dihydronaphthalene | |
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| Record name | 1,2-DIHYDRONAPHTHALENE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,2-Dihydronaphthalene from Naphthalene via Birch Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,2-dihydronaphthalene (B1214177) from naphthalene (B1677914), focusing on the Birch reduction and subsequent isomerization. It is intended for a technical audience and details the reaction mechanisms, experimental protocols, and quantitative data to facilitate the successful laboratory preparation of this valuable synthetic intermediate.
Introduction
This compound is a crucial building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and materials. Its synthesis from the readily available and inexpensive starting material, naphthalene, is a common and cost-effective approach. The most prevalent method for this transformation is the Birch reduction, which initially yields the kinetic product, 1,4-dihydronaphthalene (B28168). Subsequent isomerization under basic conditions affords the desired, thermodynamically more stable this compound. This guide will delve into the intricacies of this two-step process, providing the necessary information for its practical implementation.
Reaction Mechanism and Theory
The synthesis of this compound from naphthalene via a Birch reduction is a two-stage process:
-
Birch Reduction of Naphthalene: This reaction proceeds via a dissolving metal reduction in liquid ammonia (B1221849) with an alcohol as a proton source. The reaction is initiated by the transfer of a solvated electron from the alkali metal (typically sodium or lithium) to the naphthalene ring, forming a radical anion. This is followed by protonation by the alcohol to yield a radical. A second electron transfer and subsequent protonation complete the reduction to 1,4-dihydronaphthalene. This isomer is the kinetically favored product.
-
Isomerization to this compound: The initially formed 1,4-dihydronaphthalene can be isomerized to the more thermodynamically stable this compound. This isomerization is typically catalyzed by a base, such as the sodium alkoxide formed in situ during the Birch reduction or by the addition of a stronger base. The conjugated double bond system in this compound is more stable than the isolated double bonds in the 1,4-isomer.
Kinetic vs. Thermodynamic Control
The formation of 1,4-dihydronaphthalene as the initial product is a classic example of kinetic control. The reaction proceeds through the lowest energy transition state to give the fastest-formed product. However, given sufficient energy or the presence of a catalyst (in this case, a base), the system can equilibrate to the more stable thermodynamic product, this compound.
Quantitative Data
The following tables summarize the quantitative data for the Birch reduction of naphthalene and the subsequent isomerization to this compound. It is important to note that reaction conditions can be varied to favor either the kinetic or thermodynamic product.
Table 1: Product Distribution in the Birch Reduction of Naphthalene
| Alkali Metal | Alcohol | Temperature (°C) | Solvent | Product Ratio (1,4-DHN : 1,2-DHN) | Reference |
| Sodium | Isopropanol | 75 - 250 | Hexane | ~7.13 : 1 | [1] |
| Sodium | Ethanol (B145695) | -33 | Liquid Ammonia/Diethyl Ether | Major 1,4-DHN | [2] |
Table 2: Isomerization of 1,4-Dihydronaphthalene to this compound
| Base | Solvent | Temperature (°C) | Yield of 1,2-DHN | Reference |
| Sodium Hydroxide | Aqueous/Organic | Room Temperature | Isomerization observed | [1] |
| LiNH₂ (from Li/FeCl₃) | Liquid Ammonia | Elevated | Isomerization observed |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound from naphthalene.
Birch Reduction of Naphthalene to 1,4-Dihydronaphthalene
This protocol is adapted from established Birch reduction procedures.
Materials:
-
Naphthalene
-
Sodium metal
-
Liquid ammonia, anhydrous
-
Ethanol, absolute
-
Diethyl ether, anhydrous
-
Ammonium (B1175870) chloride, saturated aqueous solution
-
Ice-salt bath
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.
-
Cool the flask in an ice-salt bath and condense anhydrous liquid ammonia into the flask.
-
Carefully add small pieces of sodium metal to the stirred liquid ammonia until a persistent blue color is obtained.
-
Dissolve naphthalene in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.
-
After the addition is complete, stir the reaction mixture for 2-3 hours.
-
Slowly add absolute ethanol to the reaction mixture to quench the excess sodium, indicated by the disappearance of the blue color.
-
Allow the ammonia to evaporate overnight under a fume hood.
-
Carefully add a saturated aqueous solution of ammonium chloride to the residue to quench the reaction.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which is primarily 1,4-dihydronaphthalene.
Isomerization of 1,4-Dihydronaphthalene to this compound
This protocol is based on the principle of base-catalyzed isomerization.
Materials:
-
Crude 1,4-dihydronaphthalene from the previous step
-
Sodium ethoxide (can be prepared in situ or used as a solid)
-
Ethanol, absolute
-
Hydrochloric acid, dilute
-
Diethyl ether
Procedure:
-
Dissolve the crude 1,4-dihydronaphthalene in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the isomerization by a suitable analytical technique (e.g., GC-MS or NMR).
-
Once the isomerization is complete, cool the reaction mixture to room temperature.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
Purification and Characterization
The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Characterization Data:
-
This compound:
-
Appearance: Colorless liquid
-
Boiling Point: 89 °C at 16 mmHg
-
Density: 0.997 g/mL at 25 °C
-
Refractive Index: n20/D 1.582
-
-
1,4-Dihydronaphthalene:
-
Appearance: Colorless solid or liquid
-
Melting Point: 25-26 °C
-
Boiling Point: 212 °C
-
Visualizations
Reaction Mechanism
Experimental Workflow
Kinetic vs. Thermodynamic Control
References
The Catalytic Dehydrogenation of Tetralin: A Technical Guide to the Formation of 1,2-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism behind the formation of 1,2-dihydronaphthalene (B1214177) from tetralin, a critical reaction in various industrial and synthetic processes. This document outlines the catalytic systems, reaction kinetics, and experimental protocols relevant to this transformation, presenting quantitative data in a clear, tabular format and illustrating key pathways through detailed diagrams.
Introduction
The dehydrogenation of tetralin (1,2,3,4-tetrahydronaphthalene) is a fundamental chemical transformation that serves as a model for understanding catalytic processes on polycyclic hydrocarbons. The initial and often rate-determining step in the aromatization of tetralin to naphthalene (B1677914) is the formation of this compound. This intermediate is of significant interest in organic synthesis and is a key component in hydrogen-donor solvent systems, such as those used in coal liquefaction and heavy oil upgrading.[1][2][3] A thorough understanding of the mechanism governing its formation is paramount for optimizing reaction conditions, enhancing catalyst performance, and maximizing the yield of desired products.
Catalytic Systems and Reaction Mechanism
The conversion of tetralin to this compound is predominantly achieved through heterogeneous catalysis, employing a variety of transition metal catalysts.
Catalysts:
-
Platinum Group Metals (PGMs): Palladium (Pd) and Platinum (Pt) are highly effective for this transformation, typically supported on high-surface-area materials like activated carbon (C) or alumina (B75360) (Al₂O₃).[4] Density Functional Theory (DFT) calculations and experimental results suggest that while Pt is more active for the dehydrogenation of decalin to tetralin, Pd exhibits a more energetically favorable pathway for the subsequent dehydrogenation of tetralin to naphthalene.[4]
-
Nickel-Molybdenum (NiMo) and Cobalt-Molybdenum (CoMo) Catalysts: Supported on alumina, these catalysts are also widely used, particularly in hydrotreating and heavy oil upgrading processes.[1][5]
Reaction Mechanism: The dehydrogenation of tetralin on a metal catalyst surface is believed to proceed via a stepwise mechanism, which can be described by the Langmuir-Hinshelwood model. This model assumes that the reaction occurs between molecules adsorbed on the catalyst surface.
A plausible mechanistic pathway, particularly for palladium catalysts, involves the following steps:
-
Adsorption: Tetralin adsorbs onto the active sites of the catalyst.
-
Oxidative Addition: The palladium catalyst facilitates the oxidative addition into a labile benzylic C-H bond of tetralin. This forms a Pd(II) intermediate.
-
Isomerization and β-Hydride Elimination: The intermediate can then isomerize, leading to the formation of a π-complex. Subsequent β-hydride elimination releases a hydrogen atom, which combines with another to form H₂ gas.
-
Desorption: The resulting this compound desorbs from the catalyst surface.
This process can then be repeated for the conversion of this compound to naphthalene.
Quantitative Data on Tetralin Dehydrogenation
The following tables summarize key quantitative data from various studies on the catalytic dehydrogenation of tetralin.
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Tetralin Conversion (%) | Naphthalene Selectivity (%) | Reference |
| NiMo | Al₂O₃ | 300 | 18 | ~40 (hydrogenation) | 12.7 (dehydrogenation byproduct) | [1] |
| NiMo | Al₂O₃ | 250-350 | 18 | 40-88 | Not specified | [5] |
| Pd | C | 220 | Not specified | High | High | [4] |
| Fe₂O₃ | None | 380 | 50 (H₂) | 34.72 | Major product | [2] |
| Fe₂O₃ | None | 420 | 50 (H₂) | 52.74 | Major product | [2] |
| Catalyst | Support | Key Kinetic Parameters | Reference |
| NiMo | Al₂O₃ | Apparent activation energy for naphthalene hydrogenation: 16.3 kJ/mol | [1] |
| Pt, Ni, Pd | Al₂O₃ | The reaction kinetics can be fitted with a generalized Langmuir-Hinshelwood model. | [6] |
Experimental Protocols
Below are representative experimental protocols for the catalytic dehydrogenation of tetralin.
General Procedure for Catalytic Dehydrogenation in a Batch Reactor
Materials:
-
Tetralin (reactant)
-
Catalyst (e.g., 5% Pd/C)
-
Inert solvent (e.g., decane, if required)
-
High-pressure autoclave reactor with magnetic stirring
-
Gas supply (e.g., N₂ or Ar for inert atmosphere, H₂ for initial catalyst reduction if needed)
-
Heating mantle with temperature controller
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation (if required): The catalyst (e.g., 5% Pd/C) is weighed and loaded into the autoclave. If the catalyst requires pre-reduction, it is heated under a flow of H₂ at a specified temperature (e.g., 300°C) for a designated time.
-
Reactant Loading: The reactor is cooled to room temperature, and a known amount of tetralin is introduced.
-
Reaction Setup: The reactor is sealed and purged several times with an inert gas (e.g., N₂) to remove air.
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 250-350°C) and pressurized to the target pressure (e.g., 18 bar) with the inert gas.[5] The reaction mixture is stirred continuously.
-
Sampling and Analysis: Aliquots of the reaction mixture are periodically withdrawn, cooled, and analyzed by GC to determine the conversion of tetralin and the selectivity towards this compound and other products.
-
Reaction Termination: After the desired reaction time, the reactor is cooled to room temperature, and the pressure is carefully released. The product mixture is collected and filtered to remove the catalyst.
Analytical Method: Gas Chromatography (GC)
-
Column: A capillary column suitable for hydrocarbon analysis (e.g., HP-5).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 50°C and ramping up to 250°C.
-
Quantification: Product quantification is performed by comparing peak areas with those of known standards.
Visualizations
Reaction Pathway of Tetralin Dehydrogenation
Caption: Overall reaction pathway for the dehydrogenation of tetralin to naphthalene.
Experimental Workflow for Catalytic Dehydrogenation
Caption: A typical experimental workflow for studying the catalytic dehydrogenation of tetralin.
Logical Relationship of Mechanistic Steps on a Catalyst Surface
Caption: Simplified logical flow of the key mechanistic steps in the catalytic dehydrogenation of tetralin.
References
- 1. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetralin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. researchgate.net [researchgate.net]
Stereoselective Synthesis of 1,2-Dihydronaphthalene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydronaphthalene (B1214177) scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. The precise control of stereochemistry in these molecules is often paramount to their therapeutic efficacy. This technical guide provides a comprehensive overview of the core stereoselective methods for the synthesis of this compound derivatives, with a focus on data-driven comparison of methodologies, detailed experimental protocols, and a clear visualization of the underlying reaction pathways.
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures, offering a metal-free and often milder alternative to traditional methods. Two prominent organocatalytic strategies for the synthesis of this compound derivatives are highlighted below.
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have proven to be versatile catalysts for a variety of asymmetric transformations. In the context of this compound synthesis, NHCs can catalyze cascade annulation reactions to afford highly functionalized products with excellent stereocontrol.
A notable example involves the diastereo- and enantioselective cascade annulation of benzodiketones and enals under oxidative conditions. This method provides access to 1,2-dihydronaphthalenes bearing two adjacent stereocenters with high yields and stereoselectivities.[1][2][3]
Experimental Protocol: General Procedure for the NHC-Catalyzed Cascade Annulation
To a solution of the benzodiketone (0.1 mmol) and the NHC precatalyst (0.02 mmol) in a suitable solvent (e.g., CH2Cl2, 1.0 mL) is added the enal (0.2 mmol) and an oxidant (e.g., benzoquinone, 0.12 mmol). The reaction mixture is stirred at a specified temperature (e.g., 40 °C) until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative. (Note: This is a generalized procedure and specific conditions may vary depending on the substrates and catalyst used. Please refer to the supporting information of the cited literature for detailed protocols.)
Table 1: NHC-Catalyzed Synthesis of this compound Derivatives
| Entry | Benzodiketone | Enal | Yield (%) | dr | ee (%) | Reference |
| 1 | 1,3-Indandione | Cinnamaldehyde | 95 | >20:1 | 98 | [1] |
| 2 | 1,3-Indandione | 4-Chlorocinnamaldehyde | 97 | >20:1 | 99 | [1] |
| 3 | 1,3-Indandione | 4-Methylcinnamaldehyde | 92 | >20:1 | 97 | [1] |
| 4 | 1,3-Indandione | 2-Thiophenecarboxaldehyde | 85 | >20:1 | 95 | [1] |
Reaction Pathway: NHC-Catalyzed Cascade Annulation
Caption: Proposed catalytic cycle for the NHC-catalyzed cascade annulation.
Chiral Phosphoric Acid Catalysis with Isobenzopyrylium Ions
Another powerful organocatalytic approach involves the in situ generation of isobenzopyrylium ions from acetals, which then undergo a formal [4+2] cycloaddition with a nucleophile in the presence of a chiral phosphoric acid catalyst. This method allows for the highly enantio- and diastereoselective synthesis of 1,2-dihydronaphthalenes. A key feature of this reaction is the generation of a chiral counteranion from the phosphoric acid and a boronic acid, which controls the stereochemical outcome.[4][5]
Experimental Protocol: General Procedure for the Chiral Phosphoric Acid-Catalyzed Reaction
To a solution of the acetal (B89532) precursor (0.1 mmol) and the chiral phosphoric acid catalyst (0.01 mmol) in a suitable solvent (e.g., CH2Cl2, 1.0 mL) at a specified temperature (e.g., 0 °C) is added the boronic acid (0.12 mmol) and a dehydrating agent (e.g., MgSO4). The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired this compound derivative. (Note: This is a generalized procedure and specific conditions may vary. Please refer to the supporting information of the cited literature for detailed protocols.)
Table 2: Chiral Phosphoric Acid-Catalyzed Synthesis of 1,2-Dihydronaphthalenes
| Entry | Acetal Precursor | Boronic Acid | Yield (%) | dr | ee (%) | Reference |
| 1 | 2-Phenyl-1,3-dioxolane | (E)-Styrylboronic acid | 95 | >20:1 | 96 | [4] |
| 2 | 2-(4-Methoxyphenyl)-1,3-dioxolane | (E)-Styrylboronic acid | 92 | >20:1 | 95 | [4] |
| 3 | 2-Phenyl-1,3-dioxolane | (E)-(4-Chlorostyryl)boronic acid | 90 | >20:1 | 97 | [4] |
| 4 | 2-Phenyl-1,3-dioxolane | (E)-(4-Methylstyryl)boronic acid | 93 | >20:1 | 94 | [4] |
Logical Workflow: Chiral Phosphoric Acid Catalysis
Caption: Logical workflow of the chiral phosphoric acid-catalyzed synthesis.
Metal-Catalyzed Methods
Transition metal catalysis offers a broad spectrum of highly efficient and selective methods for the synthesis of chiral molecules, including this compound derivatives.
Copper-Catalyzed Intramolecular Reductive Cyclization
An efficient approach to enantioenriched this compound-1-ols involves the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety. This method provides access to biologically relevant scaffolds with excellent enantio- and diastereoselectivity.[6]
Experimental Protocol: General Procedure for Copper-Catalyzed Intramolecular Reductive Cyclization
In a glovebox, a mixture of a copper salt (e.g., Cu(OAc)2, 5 mol %), a chiral ligand (e.g., a phosphine (B1218219) ligand, 6 mol %), and a silane (B1218182) reducing agent (e.g., PhSiH3, 2.0 equiv) in a suitable solvent (e.g., THF, 0.1 M) is stirred at room temperature for 30 minutes. The substrate (benz-tethered 1,3-diene, 1.0 equiv) is then added, and the reaction mixture is stirred at a specified temperature until completion. The reaction is quenched, and the product is isolated and purified by column chromatography. (Note: This is a generalized procedure. Please refer to the original literature for specific details.)
Table 3: Copper-Catalyzed Intramolecular Reductive Cyclization
| Entry | Substrate | Ligand | Yield (%) | dr | ee (%) | Reference |
| 1 | (E)-1-(2-(penta-2,4-dien-1-yl)phenyl)ethan-1-one | (R)-DTBM-SEGPHOS | 95 | >20:1 | 98 | [6] |
| 2 | (E)-1-(2-(5-phenylpenta-2,4-dien-1-yl)phenyl)ethan-1-one | (R)-DTBM-SEGPHOS | 92 | >20:1 | 97 | [6] |
| 3 | (E)-1-(5-chloro-2-(penta-2,4-dien-1-yl)phenyl)ethan-1-one | (R)-DTBM-SEGPHOS | 88 | >20:1 | 96 | [6] |
| 4 | (E)-1-(2-(penta-2,4-dien-1-yl)naphthalen-1-yl)ethan-1-one | (R)-DTBM-SEGPHOS | 90 | >20:1 | 95 | [6] |
Reaction Pathway: Copper-Catalyzed Intramolecular Cyclization
Caption: Proposed catalytic cycle for the copper-catalyzed intramolecular reductive cyclization.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The development of asymmetric variants has enabled the stereoselective synthesis of a vast number of complex molecules, including precursors to this compound derivatives.
While specific examples directly yielding 1,2-dihydronaphthalenes via asymmetric Diels-Alder reactions are diverse and often substrate-specific, the general principle involves the reaction of a diene with a dienophile, where the stereochemistry is controlled by a chiral catalyst or a chiral auxiliary. Subsequent transformations can then lead to the desired this compound core.
Enantioselective Desymmetrization
Enantioselective desymmetrization of meso compounds is an elegant strategy for the synthesis of chiral molecules. This approach involves the selective transformation of one of two enantiotopic functional groups in a prochiral substrate, thereby creating a chiral product. For the synthesis of this compound precursors, the desymmetrization of meso-diols or cyclohexadienones can be employed.[7][8]
For instance, the enzymatic desymmetrization of prochiral cyclohexa-2,5-dienones using ene-reductases can provide chiral cyclohexenones, which are valuable precursors for this compound derivatives.[9]
Table 4: Enantioselective Desymmetrization for Chiral Cyclohexenone Synthesis
| Entry | Substrate | Enzyme | Yield (%) | ee (%) | Reference |
| 1 | 4,4-Dimethylcyclohexa-2,5-dienone | OPR3 | 98 | >99 | [9] |
| 2 | 4-Ethyl-4-methylcyclohexa-2,5-dienone | YqjM | 95 | 98 | [9] |
| 3 | 4-Propyl-4-methylcyclohexa-2,5-dienone | OPR3 | 92 | >99 | [9] |
| 4 | Spiro[5.5]undeca-1,4-dien-3-one | YqjM | 90 | 97 | [9] |
Experimental Workflow: Enzymatic Desymmetrization
Caption: General workflow for the synthesis of this compound derivatives via enzymatic desymmetrization.
Conclusion
The stereoselective synthesis of this compound derivatives is a dynamic and evolving field of research. This guide has provided an overview of several powerful catalytic methodologies, including organocatalytic and metal-catalyzed approaches, as well as the elegant strategy of enantioselective desymmetrization. The choice of a particular method will depend on the specific target molecule, desired stereochemistry, and available resources. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes to these important chiral building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative NâHeterocyclic Carbene Catalysis - Organic Letters - Figshare [acs.figshare.com]
- 3. Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative N-Heterocyclic Carbene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalytic enantio- and diastereoselective synthesis of 1,2-dihydronaphthalenes from isobenzopyrylium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of this compound-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Stability of 1,2-Dihydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical methods used to evaluate the stability of 1,2-dihydronaphthalene (B1214177). The document outlines the core concepts of its partial aromaticity, details the computational approaches for calculating its thermodynamic properties, and presents available experimental data for comparison. This guide is intended to serve as a resource for researchers in computational chemistry, medicinal chemistry, and materials science.
Introduction: The Partial Aromaticity of this compound
This compound is a partially hydrogenated polycyclic aromatic hydrocarbon. Its structure, consisting of a benzene (B151609) ring fused to a cyclohexene (B86901) ring, results in a molecule that is not fully aromatic, as the π-electron conjugation does not extend across the entire bicyclic system. While the phenyl subunit imparts a degree of aromatic character, the presence of the dihydro- portion makes its reactivity more akin to that of an alkene[1]. The stability of this compound is a subject of interest, particularly in comparison to its isomer, 1,4-dihydronaphthalene, which is suggested to be more stable due to more effective resonance stabilization.
Theoretical Approaches to Stability Calculation
The stability of a molecule like this compound can be assessed through various computational chemistry methods. The primary goal of these calculations is to determine thermodynamic quantities that provide a quantitative measure of stability.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods are powerful tools for calculating the electronic structure and energy of molecules. DFT, in particular, offers a good balance between accuracy and computational cost for molecules of this size. The B3LYP functional, often paired with basis sets such as 6-31G* or def2-TZVP, is a commonly employed method for such investigations[2]. These calculations can yield the total electronic energy of the molecule, which is a fundamental indicator of its stability.
Heat of Formation
The standard enthalpy of formation (ΔHf°) is a key thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Theoretical calculations can predict the gas-phase enthalpy of formation. This is often achieved by calculating the total atomization energy of the molecule and then combining it with the experimental enthalpies of formation of the constituent atoms.
Resonance Energy
Resonance energy provides a measure of the extra stability a molecule gains from the delocalization of its π-electrons compared to a hypothetical localized structure. While direct calculation of resonance energy can be complex, it can be estimated using various theoretical models that compare the energy of the actual molecule with that of a non-resonating reference structure.
Aromaticity Indices
To quantify the degree of aromaticity, several computational indices have been developed:
-
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic character.
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.
Quantitative Data on the Stability of this compound
| Property | Experimental Value | Units | Reference |
| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | 86.9 ± 1.5 | kJ/mol | --INVALID-LINK-- |
| Standard Molar Entropy (Gas, 298.15 K) | 345.5 ± 3.5 | J/mol·K | --INVALID-LINK-- |
Note: A comprehensive search of the literature did not yield specific published values for the theoretically calculated total energy, heat of formation, resonance energy, or HOMA/NICS indices for this compound that could be included in this table. Researchers are encouraged to perform their own calculations using the methodologies described in this guide.
Methodologies for Theoretical Calculations
General Computational Protocol for Stability Analysis
A typical workflow for the theoretical calculation of this compound's stability involves the following steps:
-
Structure Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. This is commonly performed using DFT methods, for example, with the B3LYP functional and a 6-31G* or larger basis set.
-
Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed on the optimized geometry using a higher level of theory or a larger basis set to refine the electronic energy.
-
Property Calculation: Based on the results of the above calculations, various properties related to stability, such as the enthalpy of formation and aromaticity indices, can be derived.
Example DFT Calculation Setup
While specific input files are software-dependent, a general setup for a geometry optimization and frequency calculation of this compound using a program like Gaussian would include keywords specifying:
-
The DFT method (e.g., B3LYP).
-
The basis set (e.g., 6-31G*).
-
The type of calculation (e.g., Opt for optimization and Freq for frequency).
-
The charge and multiplicity of the molecule (0 and 1 for neutral this compound).
Visualizing Computational Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the logical flow of a theoretical stability analysis and the concept of partial aromaticity in this compound.
Caption: Workflow for the theoretical calculation of molecular stability.
Caption: Conceptual diagram of partial aromaticity in this compound.
References
Spectroscopic Characterization of 1,2-Dihydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 1,2-Dihydronaphthalene, a crucial intermediate in chemical synthesis and metabolic pathways. This document details the key spectroscopic data, experimental protocols for obtaining this data, and a visualization of its relevant metabolic processing.
Molecular and Spectroscopic Data Summary
This compound (C₁₀H₁₀, Molar Mass: 130.19 g/mol ) is a bicyclic aromatic hydrocarbon.[1] Its spectroscopic signature provides a unique fingerprint for its identification and characterization. The following tables summarize the key quantitative data from various spectroscopic techniques.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.29 - 6.85 | m | - | Aromatic Protons |
| 6.421 | d | 9.6 | Olefinic Proton |
| 5.988 | dt | 9.6, 4.2 | Olefinic Proton |
| 2.75 | t | 8.0 | Allylic Protons |
| 2.28 | m | - | Homoallylic Protons |
Solvent: CDCl₃. Data sourced from ChemicalBook.[2]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm |
| 135.2 |
| 132.8 |
| 129.3 |
| 127.8 |
| 127.1 |
| 126.8 |
| 126.3 |
| 125.9 |
| 28.1 |
| 23.0 |
Solvent: Not specified. Data sourced from ChemicalBook.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3020 | Medium | Aromatic C-H Stretch |
| 2935, 2840 | Medium | Aliphatic C-H Stretch |
| 1645 | Medium | C=C Stretch |
| 1480, 1450 | Strong | Aromatic C=C Stretch |
| 740 | Strong | Ortho-disubstituted Benzene C-H Bend |
Sample Phase: Liquid film. Data interpreted from NIST WebBook spectra.[3]
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 130 | 100 | [M]⁺ (Molecular Ion) |
| 129 | 80 | [M-H]⁺ |
| 128 | 50 | [M-2H]⁺ |
| 115 | 60 | [M-CH₃]⁺ |
| 102 | 20 | [M-C₂H₄]⁺ |
| 91 | 30 | Tropylium Ion [C₇H₇]⁺ |
Ionization Method: Electron Ionization (EI). Data interpreted from NIST WebBook spectra.[4]
Experimental Protocols
The following sections outline generalized experimental protocols for the spectroscopic characterization of this compound. Specific parameters may need to be optimized based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation
-
Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2.1.2 ¹H NMR Spectroscopy
-
Spectrometer: 300-600 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: Room temperature (e.g., 298 K).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
2.1.3 ¹³C NMR Spectroscopy
-
Spectrometer: 75-150 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).[5]
-
Number of Scans: 128 to 1024 scans, or more for dilute samples, are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[5]
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.[5]
-
Temperature: Room temperature (e.g., 298 K).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
2.2.1 Sample Preparation (Liquid Sample)
-
As this compound is a liquid at room temperature, a "neat" sample can be used.[1][6]
-
Place a single drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[7]
2.2.2 Data Acquisition
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
2.3.1 Sample Introduction
-
For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is a suitable method.
-
Alternatively, Gas Chromatography (GC) can be coupled with the mass spectrometer (GC-MS) for separation from a mixture and subsequent analysis.
2.3.2 Data Acquisition
-
Mass Spectrometer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and a characteristic mass spectrum.
-
Mass Range: Scan a mass-to-charge (m/z) range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which aids in structural elucidation.
Signaling Pathways and Experimental Workflows
While this compound is not typically involved in signaling pathways in the traditional biological sense, it is a key intermediate in the metabolism of naphthalene (B1677914) in various organisms. The following diagrams illustrate these metabolic pathways.
Mammalian Metabolism of Naphthalene
The following diagram illustrates the metabolic pathway of naphthalene in mammals, which proceeds through the formation of a diol epoxide.
References
- 1. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(447-53-0) 1H NMR [m.chemicalbook.com]
- 3. Naphthalene, 1,2-dihydro- [webbook.nist.gov]
- 4. Naphthalene, 1,2-dihydro- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. webassign.net [webassign.net]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophilic Reactions of 1,2-Dihydronaphthalene (B1214177)
Abstract
This compound is a valuable bicyclic hydrocarbon that serves as a versatile precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and agricultural agents. Its structure, featuring both an aromatic ring and a reactive double bond within a dihydroaromatic system, presents a unique platform for studying the interplay between electrophilic addition and substitution reactions. This technical guide provides a comprehensive overview of the reactions of this compound with various electrophiles. It includes detailed discussions on epoxidation, halogenation, and nitration, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and application in research and development settings.
Introduction: Reactivity of this compound
This compound possesses a distinctive chemical architecture, combining the aromaticity of a benzene (B151609) ring with the reactivity of a cyclic alkene. The double bond in the partially saturated ring is susceptible to electrophilic attack, leading primarily to addition reactions. This reactivity is the focal point of its synthetic utility. Unlike naphthalene (B1677914), where electrophilic attack results in substitution to preserve the highly stable aromatic system, the energetic cost of disrupting the aromaticity in this compound's benzene ring is significantly higher. Consequently, electrophiles preferentially react with the isolated double bond of the dihydro- portion of the molecule. The primary reactions are electrophilic additions, which break the π bond and form two new σ bonds[1].
This guide explores several key electrophilic reactions of this compound, providing insight into the reaction mechanisms, product distributions, and experimental methodologies.
Epoxidation and Oxidation Reactions
The oxidation of the double bond in this compound is a cornerstone reaction for producing valuable intermediates like 1,2-epoxy-1,2,3,4-tetrahydronaphthalene (this compound oxide). This epoxide is a crucial building block in the synthesis of various biologically active compounds. Both chemical and enzymatic methods have been developed for this transformation.
Chemical Epoxidation with Peroxy Acids
A widely used and robust method for epoxidation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[2] The reaction proceeds via a concerted mechanism where an electrophilic oxygen atom is transferred to the nucleophilic double bond.[3] This method is known for its high yields and reliability.
Chemoenzymatic Epoxidation
Modern synthetic approaches often leverage enzymes for their high selectivity and mild reaction conditions. Fungal peroxygenases, for instance, can catalyze the epoxidation of this compound using hydrogen peroxide as the oxidant.[2][4] These biocatalytic methods can offer high enantioselectivity, which is particularly valuable in drug development.[5] In some enzymatic systems, besides the main epoxidation product, side reactions like allylic hydroxylation can occur, leading to the formation of naphthalene hydrates which can subsequently aromatize to form naphthalene.[4]
Data Presentation: Comparison of Epoxidation Protocols
The following table summarizes key quantitative data for the chemical and chemoenzymatic epoxidation of this compound.
| Parameter | Protocol 1: Chemical Epoxidation (m-CPBA) | Protocol 2: Chemoenzymatic Epoxidation (Fungal Peroxygenase) |
| Starting Material | This compound | This compound |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Hydrogen Peroxide (H₂O₂) |
| Catalyst | None | Recombinant Peroxygenase (rAaeUPO) |
| Solvent System | Dichloromethane (B109758) (CH₂Cl₂) and Phosphate (B84403) Buffer (pH 8) | NaPi buffer (pH 7.0) with 30% CH₃CN |
| Reaction Temperature | 0 °C to Room Temperature | 25 - 30 °C |
| Reaction Time | Overnight | 2.5 minutes - 8 hours |
| Reported Yield | 91%[2] | Up to 80% (for related substrates)[2] |
| Key Advantage | High yield, robust, well-established[2] | High selectivity, mild conditions[2] |
Experimental Workflow and Protocols
The general workflow for the epoxidation of this compound is depicted below, followed by a detailed protocol for the m-CPBA method.
Protocol: Chemical Epoxidation with m-CPBA in a Biphasic System [2]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂). Add an aqueous phosphate buffer (pH 8) to create a biphasic system.
-
Cooling: Vigorously stir the mixture and cool it to 0 °C in an ice bath.
-
m-CPBA Addition: Add solid m-CPBA (1.1 eq) portion-wise to the stirred mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once complete, separate the organic layer. Wash the organic layer sequentially with a 10% sodium sulfite (B76179) solution (to quench excess peroxy acid), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic extract over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude epoxide. Further purification can be achieved via column chromatography on silica (B1680970) gel.
Halogenation Reactions
The addition of halogens or pseudohalogens across the double bond of this compound is a classic example of an electrophilic addition reaction. These reactions typically proceed with high stereospecificity and regioselectivity.
Halofluorination
The halofluorination of this compound using reagents like N-halosuccinimide in the presence of a fluoride (B91410) source (e.g., hydrogen fluoride-pyridine) proceeds with Markovnikov-type regioselectivity.[6] This means the halogen (acting as the electrophile) adds to the carbon with more hydrogen atoms, and the fluoride adds to the more substituted carbon, which can better stabilize the positive charge in the intermediate. The reaction is stereospecifically anti, meaning the halogen and fluoride add to opposite faces of the double bond.[6] This is characteristic of a mechanism involving a bridged halonium ion intermediate.
Data Presentation: Halofluorination of this compound
| Electrophile Source | Nucleophile | Regioselectivity | Stereospecificity | Product |
| N-Chlorosuccinimide (NCS) | HF-Pyridine | Markovnikov | anti-addition | trans-2-Chloro-1-fluoro-1,2,3,4-tetrahydronaphthalene |
| N-Bromosuccinimide (NBS) | HF-Pyridine | Markovnikov | anti-addition | trans-2-Bromo-1-fluoro-1,2,3,4-tetrahydronaphthalene |
| N-Iodosuccinimide (NIS) | HF-Pyridine | Markovnikov | anti-addition | trans-2-Iodo-1-fluoro-1,2,3,4-tetrahydronaphthalene |
| (Based on the general principles described in the literature[6]) |
Experimental Protocol: General Halofluorination
(Adapted from the principles of halofluorination reactions[6])
-
Reaction Setup: In a fume hood, dissolve this compound (1.0 eq) in anhydrous ether in a flame-dried, nitrogen-purged flask.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a mixture of the N-halosuccinimide (NCS, NBS, or NIS; 1.1 eq) and hydrogen fluoride-pyridine complex (a slight excess).
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor its progress by TLC or GC.
-
Work-up: Upon completion, carefully pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acidic components.
-
Extraction and Purification: Extract the aqueous layer with ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography.
Nitration Reactions
While electrophilic aromatic substitution is the typical outcome for the nitration of naphthalene, the reaction with this compound can be directed to the double bond under specific conditions, leading to addition products.
Photochemical Nitro/Trinitromethyl Addition
The photochemical reaction of naphthalene with tetranitromethane has been shown to produce nitro/trinitromethyl addition products to the aromatic system, including dihydronaphthalene derivatives.[7] The reaction in solvents like dichloromethane or acetonitrile (B52724) predominantly yields cis- and trans-1-nitro-4-trinitromethyl-1,4-dihydronaphthalene and trans-2-nitro-1-trinitromethyl-1,2-dihydronaphthalene.[7] This indicates that under photochemical conditions, an addition pathway can compete with or dominate over the substitution pathway. These adducts are interesting as they can undergo subsequent elimination reactions to yield nitronaphthalenes.[7]
Data Presentation: Photochemical Reaction of Naphthalene with Tetranitromethane
| Product | Relative Yield |
| cis- and trans-1-Nitro-4-trinitromethyl-1,4-dihydronaphthalene | 85-95% (combined adducts) |
| trans-2-Nitro-1-trinitromethyl-1,2-dihydronaphthalene | |
| 1-Nitronaphthalene & 2-Nitronaphthalene | Minor products |
| (Data from the reaction with naphthalene, forming dihydronaphthalene adducts[7]) |
Logical Pathway for Photochemical Nitration
Experimental Protocol: Photochemical Nitration
(Based on the described reaction conditions[7])
-
Reaction Setup: Prepare a solution of naphthalene (or this compound) and tetranitromethane in an appropriate solvent (e.g., dichloromethane or acetonitrile) in a photochemical reactor.
-
Irradiation: Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) while maintaining a constant temperature.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using techniques like GLC or HPLC to determine the ratio of adducts to substitution products.
-
Work-up and Isolation: Once the desired conversion is reached, stop the irradiation. Remove the solvent under reduced pressure.
-
Purification: Isolate and purify the different adducts and substitution products using column chromatography or preparative GLC.
Conclusion
This compound exhibits a rich and synthetically useful chemistry with electrophiles, dominated by addition reactions at its isolated double bond. This guide has detailed key transformations including epoxidation, halogenation, and nitration. By understanding the underlying mechanisms and having access to detailed protocols and quantitative data, researchers can effectively utilize this compound as a strategic starting material in the synthesis of complex target molecules. The choice between chemical and enzymatic methods, as highlighted in the epoxidation section, allows for a tailored approach depending on the desired outcomes, such as yield, scalability, and stereocontrol, which are critical considerations in modern drug discovery and development.
References
- 1. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Photochemical nitration by tetranitromethane. Part VI. Predominant nitro/trinitromethyl addition to naphthalene in dichloromethane and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Cobalt-Catalyzed Synthesis of Substituted 1,2-Dihydronaphthalenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a modern synthetic methodology for the preparation of substituted 1,2-dihydronaphthalenes utilizing cobalt catalysis. This approach offers a powerful tool for accessing these important structural motifs, which are prevalent in biologically active molecules and natural products. The core of this methodology lies in the metalloradical activation of readily accessible starting materials, offering a distinct advantage in terms of substrate scope and functional group tolerance.
Introduction
The 1,2-dihydronaphthalene (B1214177) framework is a key structural component in a variety of pharmacologically relevant compounds. Traditional methods for the synthesis of these structures often require multi-step sequences and may lack regioselectivity. The advent of transition metal catalysis has opened new avenues for more efficient and selective syntheses. In this context, cobalt catalysis has emerged as a powerful strategy, primarily through the generation and reaction of cobalt-carbene radical intermediates. This guide focuses on a specific, well-documented cobalt-catalyzed approach involving the reaction of o-styryl N-tosyl hydrazones.
Core Methodology: Cobalt(II)-Catalyzed Intramolecular Carbene Insertion
A robust method for the synthesis of substituted 1,2-dihydronaphthalenes involves the use of a cobalt(II) porphyrin complex, specifically [Co(TPP)], as a catalyst.[1] This reaction proceeds via the activation of (E)-2-(prop-1-en-1-yl)benzene-N-tosyl hydrazones, which serve as carbene precursors.[1][2] The key transformation is an intramolecular net carbene insertion into an allylic C(sp³)–H bond.[1]
The reaction is typically carried out under mild conditions and demonstrates good to excellent isolated yields, particularly for substrates bearing an ester group at the vinylic position.[1][2] The versatility of this method is highlighted by its tolerance to a range of substituents on the aromatic ring.[2]
Proposed Catalytic Cycle
The reaction is believed to proceed through the following key steps, as illustrated in the diagram below. The catalytic cycle is initiated by the coordination of a diazo compound, formed in situ from the deprotonated N-tosyl hydrazone, to the cobalt(II) catalyst.[1][2] This is followed by the formation of a critical cobalt(III)-carbene radical intermediate. This intermediate then undergoes a hydrogen atom transfer (HAT) from the benzylic C-H bond, leading to a diradical species that subsequently undergoes radical rebound to form the this compound product. An alternative pathway involving the formation of an o-quinodimethane (o-QDM) intermediate has also been proposed and is supported by DFT calculations and experimental observations, especially for certain substrates.[1]
Experimental Data
The following table summarizes the substrate scope for the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes, highlighting the yields obtained for various substituents.
| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |
| 1 | H | COOEt | 1-ethoxycarbonyl-1,2-dihydronaphthalene | 85 |
| 2 | 4-Me | COOEt | 1-ethoxycarbonyl-6-methyl-1,2-dihydronaphthalene | 82 |
| 3 | 4-OMe | COOEt | 1-ethoxycarbonyl-6-methoxy-1,2-dihydronaphthalene | 78 |
| 4 | 4-Cl | COOEt | 6-chloro-1-ethoxycarbonyl-1,2-dihydronaphthalene | 90 |
| 5 | 4-CF₃ | COOEt | 1-ethoxycarbonyl-6-(trifluoromethyl)-1,2-dihydronaphthalene | 71 |
| 6 | 3-Me | COOEt | 1-ethoxycarbonyl-7-methyl-1,2-dihydronaphthalene | 88 |
| 7 | H | COMe | 1-acetyl-1,2-dihydronaphthalene | 45 |
| 8 | H | CN | 1-cyano-1,2-dihydronaphthalene | 30 |
Data extracted from Grotenhuis et al.[1][2]
As the data indicates, electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated. The reaction is most efficient for substrates with an ethyl ester group (COOEt) at the R² position. A significant decrease in yield is observed when the ester is replaced with other electron-withdrawing groups like acetyl (COMe) or cyano (CN), which may suggest the influence of the R² group on the stability of intermediates or the rate of the cyclization step.[1]
Detailed Experimental Protocol
The following is a representative experimental procedure for the cobalt-catalyzed synthesis of 1-ethoxycarbonyl-1,2-dihydronaphthalene.
Materials:
-
(E)-ethyl 2-(2-(prop-1-en-1-yl)phenyl)acetate N-tosyl hydrazone (1.0 equiv)
-
[Co(TPP)] (cobalt(II) tetraphenylporphyrin) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the (E)-ethyl 2-(2-(prop-1-en-1-yl)phenyl)acetate N-tosyl hydrazone, [Co(TPP)], and K₂CO₃.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous 1,2-dichloroethane via syringe.
-
The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica (B1680970) gel, eluting with dichloromethane.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 1-ethoxycarbonyl-1,2-dihydronaphthalene.
Experimental Workflow
The general workflow for this synthetic procedure is outlined below.
Mechanistic Insights from DFT and Trapping Experiments
Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanism.[1][2] These calculations support the formation of the cobalt(III)-carbene radical intermediate and suggest that the pathway involving the release of an o-quinodimethane intermediate is energetically feasible.[1] Radical trapping experiments, for instance with TEMPO, have confirmed the involvement of radical intermediates in the catalytic process.[1]
Conclusion
The cobalt-catalyzed synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones represents a highly effective and versatile synthetic method.[1][2] The reaction proceeds through a fascinating metalloradical mechanism, offering a unique approach to C-H functionalization. The mild reaction conditions, good functional group tolerance, and high yields for certain substrates make this a valuable tool for synthetic chemists in academia and industry, particularly in the context of drug discovery and development where access to diverse molecular scaffolds is paramount. Further investigations into expanding the substrate scope and developing enantioselective variants of this transformation are promising areas for future research.
References
- 1. Catalytic this compound and E -aryl-diene synthesis via Co III –Carbene radical and o -quinodimethane intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03909C [pubs.rsc.org]
- 2. Catalytic this compound and E-aryl-diene synthesis via CoIII–Carbene radical and o-quinodimethane intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Thermal Decomposition of 1,2-Dihydronaphthalene: A Deep Dive into Radical Intermediates and Reaction Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thermal decomposition of 1,2-dihydronaphthalene (B1214177) (DHN) serves as a critical model for understanding the complex radical-mediated processes that occur during the thermal treatment of hydroaromatic compounds. This is of particular relevance in fields such as coal liquefaction, petroleum chemistry, and the stability of drug molecules at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, focusing on the radical intermediates, reaction products, and the experimental and computational methodologies used to elucidate these complex pathways.
Core Reaction Products and Radical Intermediates
The thermal decomposition of this compound proceeds through a free-radical chain mechanism, leading to a variety of products depending on the reaction conditions, particularly temperature.[1][2] At temperatures around 300°C, the primary products include tetralin, naphthalene, and hydrogen, alongside several C20 hydrocarbon dimers.[3][4] As the temperature increases to the 400-450°C range, the formation of hydrogen atoms becomes more significant, which then participate in subsequent hydrocracking reactions.[3][4]
The reaction is initiated by a molecule-assisted homolysis, a process where two closed-shell molecules react to form free radicals.[5] The key radical intermediates that have been identified or proposed in the thermal decomposition of this compound are:
The formation and subsequent reactions of these radicals are central to the overall decomposition pathway. The stability of these radical intermediates is a key factor in determining the product distribution, with resonance stabilization playing a significant role.[6]
Quantitative Analysis of Reaction Products
The product distribution from the thermal decomposition of this compound provides crucial insights into the underlying reaction mechanisms. The following tables summarize the quantitative data on the major and minor products formed under different conditions, as reported in the literature.
Table 1: Major Products from the Thermal Decomposition of this compound
| Product | Yield (%) at 300°C[3] | Yield (%) at 427°C[3] |
| Tetralin | Major | Major |
| Naphthalene | Major | Major |
| Hydrogen | Present | Present |
Table 2: C20 Hydrocarbon Products from the Thermal Decomposition of this compound at 300°C[3]
| Compound | Proposed Structure | Yield (%) |
| 1 | Addition of 2-hydronaphthyl to DHN, followed by cyclization and H-abstraction | Present |
| 2 | Addition of 2-hydronaphthyl to DHN, followed by cyclization and H-abstraction | Present |
| 3 | Addition of 1-tetralyl radical to DHN, followed by H-abstraction | Present |
| 4 | Addition of 2-tetralyl radical to DHN | Present |
| 5 | Addition of 2-tetralyl radical to DHN | Present |
Experimental Protocols
The elucidation of the thermal decomposition mechanism of this compound has relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the foundational research.
Synthesis of Deuterated this compound
Mechanistic studies often employ isotopically labeled compounds to trace the fate of specific atoms. The synthesis of deuterated this compound is a crucial first step.
-
Objective: To synthesize this compound-4-d to probe the reaction mechanism.
-
Procedure:
-
1-Tetralone is reduced using lithium aluminum deuteride (B1239839) (LiAlD4).
-
The resulting deuterated alcohol is then distilled from potassium bisulfate (KHSO4).
-
A second distillation is performed to yield this compound-4-d with high purity (99%).[3]
-
Pyrolysis Experiments
The core of the investigation involves the controlled thermal decomposition of the substrate.
-
Apparatus: Pyrolysis is typically carried out in a sealed reactor, often a glass tube, that has been meticulously cleaned and dried.
-
Sample Preparation: A known quantity of this compound (or its deuterated analogue) is placed in the reactor. For reactions in the presence of a solvent, the solvent is added at this stage.
-
Reaction Conditions: The sealed reactor is heated in a furnace to the desired temperature (e.g., 300°C or 400-450°C) for a specified duration.
-
Product Collection: After the reaction, the reactor is cooled, and the contents (gas and liquid phases) are carefully collected for analysis.
Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of the decomposition.[7][8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Introduction: The collected reaction mixture is injected into the GC.
-
Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a capillary column).[9]
-
Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification by comparison with spectral libraries.[7]
-
Quantification: The abundance of each product can be determined from the peak areas in the gas chromatogram.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous identification of the reaction products, especially the complex C20 dimers.[2][10][11]
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The product mixture or isolated fractions are dissolved in a suitable deuterated solvent.
-
Analysis: 1H and 13C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure of the products.[3] For complex mixtures, two-dimensional NMR techniques can be employed to resolve overlapping signals and establish connectivity between atoms.
Reaction Pathways and Mechanisms
The experimental data points to a complex interplay of radical initiation, propagation, and termination steps. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the thermal decomposition of this compound.
Caption: Initiation of thermal decomposition via molecule-assisted homolysis.
Caption: Pathways to the formation of C20 hydrocarbon dimers.
Computational Insights
While experimental studies provide the foundational data, computational chemistry offers a powerful complementary tool to investigate the energetics and structures of the transient radical intermediates and transition states.[12][13][14] Density functional theory (DFT) calculations can be used to:
-
Calculate the bond dissociation energies to predict the most likely points of bond cleavage.
-
Determine the relative stabilities of the different radical intermediates.[15][16]
-
Map the potential energy surfaces of the various reaction pathways to identify the lowest energy routes.[17][18]
These computational approaches can help to refine the proposed mechanisms and provide a more detailed, quantitative understanding of the reaction dynamics.
Conclusion
The thermal decomposition of this compound is a rich and complex process that exemplifies the principles of free-radical chemistry. The identification of key products and radical intermediates, through a combination of detailed experimental work and computational analysis, has provided a robust framework for understanding the degradation of hydroaromatic systems. This knowledge is not only of fundamental academic interest but also has significant practical implications for industrial processes and the development of stable chemical entities in various applications. Further research, particularly in the area of in-situ spectroscopic observation of radical intermediates, will continue to refine our understanding of these important reactions.
References
- 1. Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ NMR characterization of pyrolysis oil during accelerated aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Products, radical intermediates, and hydrogen atom production in the thermal decomposition of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Unravelling potential reaction intermediates during catalytic pyrolysis of polypropylene with microscopy and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. scilit.com [scilit.com]
- 13. Computational study of the initial stage of diborane pyrolysis. | Semantic Scholar [semanticscholar.org]
- 14. Computational study of the initial stage of diborane pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. H(2) ejection from polycyclic aromatic hydrocarbons: infrared multiphoton dissociation study of protonated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
The Central Role of 1,2-Dihydronaphthalene-1,2-diol in Naphthalene Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene (B1677914), a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant and a constituent of various industrial products. Its metabolism is of significant interest to researchers, toxicologists, and drug development professionals due to the production of reactive metabolites that can lead to cellular toxicity and carcinogenicity. A pivotal intermediate in this metabolic cascade is 1,2-dihydronaphthalene-1,2-diol (B1198776). This technical guide provides an in-depth exploration of the formation, stereochemistry, and metabolic fate of this crucial diol, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Formation of this compound-1,2-diol: A Two-Step Enzymatic Process
The biotransformation of naphthalene to this compound-1,2-diol is a critical detoxification step, primarily occurring in the liver. This conversion is a sequential, two-step enzymatic process involving cytochrome P450 (CYP) monooxygenases and epoxide hydrolase (EH).
First, naphthalene is oxidized by CYP enzymes to form the highly reactive and chiral naphthalene-1,2-oxide.[1][2] This epoxide is a key branching point in naphthalene metabolism, as it can be detoxified or lead to the formation of toxic adducts. Subsequently, microsomal epoxide hydrolase (mEH) catalyzes the hydration of naphthalene-1,2-oxide to the more stable and less reactive trans-1,2-dihydro-1,2-naphthalenediol.[2]
The formation of this dihydrodiol is a critical detoxification pathway, as it prevents the reactive epoxide from binding to cellular macromolecules. However, the dihydrodiol itself is not an inert endpoint and can be further metabolized to generate other reactive species.
Stereochemistry of Metabolism
The enzymatic reactions involved in naphthalene metabolism are highly stereoselective. Cytochrome P450 enzymes can produce different enantiomers of naphthalene-1,2-oxide. For instance, in reconstituted systems, cytochrome P-450c predominantly forms the (+)-(1R,2S)-oxide, while cytochrome P-450b favors the formation of the (-)-(1S,2R)-oxide.[3]
Epoxide hydrolase also exhibits stereoselectivity in its hydration of these epoxides. The (+)-(1R,2S)-enantiomers of arene oxides generally have lower Km values, indicating a higher affinity for the enzyme.[3] This stereoselectivity influences the enantiomeric composition of the resulting trans-1,2-dihydro-1,2-diols.
Quantitative Analysis of Naphthalene Metabolism
The efficiency of naphthalene metabolism can be quantified by examining the kinetic parameters of the enzymes involved. Studies using pooled human liver microsomes (pHLMs) have provided valuable data on the formation of the primary metabolites of naphthalene.
| Metabolite | Enzyme(s) | Km (µM) | Vmax (pmol/mg protein/min) |
| trans-1,2-dihydro-1,2-naphthalenediol | CYP1A2 (most efficient), other CYPs, Epoxide Hydrolase | 23[2][4] | 2860[2][4] |
| 1-Naphthol | CYP1A2 (most efficient), other CYPs | 40[2][4] | 268[2][4] |
| 2-Naphthol (B1666908) | CYP3A4 (most efficient), other CYPs | 116[2][4] | 22[2][4] |
Table 1: Kinetic Parameters for the Formation of Primary Naphthalene Metabolites in Pooled Human Liver Microsomes. This table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the production of trans-1,2-dihydro-1,2-naphthalenediol, 1-naphthol, and 2-naphthol.
Further studies have identified the specific human cytochrome P450 isoforms that are most active in naphthalene metabolism.
| P450 Isoform | Major Metabolite(s) Produced |
| CYP1A2 | trans-1,2-dihydro-1,2-naphthalenediol, 1-Naphthol[4][5] |
| CYP3A4 | 2-Naphthol[4][5] |
| CYP2A6 | Minor dihydrodiol metabolites[4] |
| CYP2D6*1 | 1,4-Naphthoquinone (from 1-naphthol)[4] |
Table 2: Major Human Cytochrome P450 Isoforms Involved in Naphthalene Metabolism. This table highlights the primary roles of different CYP isoforms in the biotransformation of naphthalene and its initial metabolites.
Metabolic Fate of this compound-1,2-diol: The Path to Quinones
While the formation of this compound-1,2-diol is a detoxification step for the reactive epoxide, the diol itself can be further oxidized to form catechols, which can then auto-oxidize to generate reactive ortho-quinones (o-quinones). This bioactivation pathway is catalyzed by dihydrodiol dehydrogenases (DD). These enzymes, which are part of the aldo-keto reductase (AKR) superfamily, oxidize the dihydrodiol to 1,2-dihydroxynaphthalene. This catechol is unstable and can be further oxidized to the highly reactive and toxic 1,2-naphthoquinone.
This conversion to quinones represents a significant toxification pathway, as these electrophilic molecules can readily react with cellular nucleophiles, leading to oxidative stress and cellular damage.
Metabolic Pathways and Experimental Workflows
To visualize the complex interplay of enzymes and metabolites in naphthalene metabolism, the following diagrams have been generated using the DOT language.
Experimental Protocols
Accurate quantification of this compound-1,2-diol and other naphthalene metabolites is crucial for understanding its role in toxicology and drug metabolism. Below are generalized protocols for the analysis of these metabolites in biological samples.
Analysis of Naphthalene Metabolites in Urine by GC-MS
This method allows for the simultaneous determination of 1,2-dihydroxynaphthalene, 1-naphthol, and 2-naphthol in urine.[6]
1. Sample Preparation:
-
Thaw urine samples to room temperature and mix thoroughly.
-
To a 2-mL aliquot of urine, add 150 µL of freshly prepared ascorbic acid solution (as an antioxidant) and 50 µL of an internal standard spiking solution.
-
Add 1 mL of sodium acetate (B1210297) buffer and vortex.
-
For hydrolysis of conjugated metabolites, add 20 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 16 hours.[6]
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
3. Derivatization:
-
To the dried residue, add 10 µL of a derivatizing reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 200 µL of toluene.[6]
-
Seal the vial, vortex, and sonicate for 10 minutes.
-
Incubate at 70°C for one hour to complete the derivatization.[6]
4. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of around 100°C, ramped up to 300°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for each derivatized analyte and internal standard.
-
Analysis of Naphthalene Metabolites in Urine by LC-MS/MS
This method is suitable for the direct quantification of conjugated and unconjugated naphthalene metabolites without the need for derivatization.[7][8]
1. Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulate matter.
-
Dilute the urine sample with a suitable buffer or mobile phase.
-
Add an internal standard solution containing deuterated analogues of the target metabolites.
2. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.[1]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), usually in negative ion mode for acidic metabolites like glucuronides and sulfates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion for each metabolite and then monitoring specific product ions after collision-induced dissociation.
-
Conclusion
This compound-1,2-diol is a cornerstone intermediate in the complex metabolic network of naphthalene. Its formation, primarily through the sequential action of cytochrome P450s and epoxide hydrolase, represents a crucial detoxification pathway for the highly reactive naphthalene-1,2-oxide. However, the subsequent oxidation of the dihydrodiol to form toxic naphthoquinones highlights its dual role in both detoxification and bioactivation. A thorough understanding of the enzymes involved, their kinetics, and the stereochemical aspects of these transformations is essential for assessing the toxicological risk of naphthalene exposure and for the development of safer chemicals and pharmaceuticals. The analytical methods detailed in this guide provide the necessary tools for researchers to accurately quantify these critical metabolites and further elucidate the intricate mechanisms of naphthalene metabolism.
References
- 1. Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential stereoselectivity of cytochromes P-450b and P-450c in the formation of naphthalene and anthracene 1,2-oxides. The role of epoxide hydrolase in determining the enantiomer composition of the 1,2-dihydrodiols formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. series.publisso.de [series.publisso.de]
- 7. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Aromaticity of 1,2-Dihydronaphthalene and its Phenyl Subunit: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydronaphthalene (B1214177) is a partially hydrogenated polycyclic aromatic hydrocarbon that presents a unique case study in the principles of aromaticity. While the parent naphthalene (B1677914) molecule is unequivocally aromatic, the saturation of one of the rings in this compound disrupts the continuous cyclic π-electron system, leading to a nuanced electronic structure. This guide provides a comprehensive analysis of the aromaticity of this compound, with a particular focus on the retained aromatic character of its phenyl subunit. The content herein synthesizes available spectroscopic, structural, and metabolic data to offer a detailed technical overview for professionals in research and drug development.
Conceptual Framework of Aromaticity
Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability compared to other geometric or connective arrangements with the same set of atoms. The most common heuristic for determining aromaticity is Hückel's rule, which states that for a cyclic, planar molecule to be aromatic, it must have a continuous ring of p-orbitals and contain [4n+2] π-electrons, where 'n' is a non-negative integer.
In the case of this compound, the entire bicyclic system does not meet the criteria for aromaticity because the sp3-hybridized carbon atoms in the dihydrogenated ring interrupt the continuous π-conjugation required for global aromaticity.[1] However, the molecule contains a distinct phenyl subunit that retains its own localized aromatic character.[1] Therefore, it is more accurate to describe this compound as a molecule containing an aromatic phenyl ring rather than being an aromatic molecule as a whole.[1]
Quantitative Analysis of Molecular Structure
Table 1: Spectroscopic Constants and Structural Parameters of this compound
| Parameter | Experimental Value | Theoretical Value (B3LYP-D3(BJ)/def2-TZVP) |
| Rotational Constants (MHz) | ||
| A | 2045.7333(13) | 2049.4 |
| B | 1045.9458(11) | 1047.8 |
| C | 798.3986(11) | 800.1 |
| Dipole Moment Components (D) | ||
| µa | - | 0.5 |
| µb | - | 0.3 |
| µc | - | 0.1 |
| Derived Skeletal Structure (Å) | ||
| C1-C2 | 1.505 (assumed) | 1.505 |
| C2-C3 | 1.340(15) | 1.340 |
| C3-C4 | 1.460(15) | 1.463 |
| C4-C4a | 1.390(15) | 1.391 |
| C4a-C5 | 1.400(15) | 1.400 |
| C5-C6 | 1.380(15) | 1.381 |
| C6-C7 | 1.400(15) | 1.400 |
| C7-C8 | 1.380(15) | 1.381 |
| C8-C8a | 1.400(15) | 1.400 |
| C4a-C8a | 1.420(15) | 1.422 |
| C1-C8a | 1.510(15) | 1.511 |
Data sourced from a rotational spectroscopy study by Melosso et al. (2022). The uncertainties in the last digits are given in parentheses.[2]
The bond lengths within the phenyl subunit (C4a-C5, C5-C6, C6-C7, C7-C8, C8-C8a, and C4a-C8a) are in the range of 1.380 to 1.420 Å, which is characteristic of aromatic benzene (B151609) rings where bond length equalization occurs due to electron delocalization. In contrast, the C1-C2 bond length is typical of a single C-C bond, and the C2-C3 bond length is characteristic of a C=C double bond, confirming the lack of delocalization in the dihydrogenated ring.
Experimental Protocols
Synthesis of this compound Derivatives
While a specific, detailed experimental protocol for the synthesis of the parent this compound was not found in the immediate search results, a general approach often involves the partial reduction of naphthalene. More detailed protocols are available for the synthesis of various this compound derivatives, which are of interest in medicinal chemistry.
General Protocol for the Synthesis of 1-Oxo-1,2-dihydronaphthalene Derivatives: A common synthetic route to substituted 1,2-dihydronaphthalenes starts from 1-tetralone (B52770) derivatives. For example, in the synthesis of dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate, the reaction involves a Diels-Alder cycloaddition between an appropriate diene and dienophile, followed by subsequent modifications.[5][6][7]
-
Reaction Setup: The reactants are dissolved in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or reflux) for a defined period.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterization: The structure of the purified product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For crystalline products, single-crystal X-ray diffraction is used to determine the precise three-dimensional structure.[5][6][7][8]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of this compound and its derivatives.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 600 MHz for 1H NMR). Standard pulse sequences are used to acquire 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC) spectra.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule. For this compound, the aromatic protons of the phenyl ring typically appear in the downfield region (around 7.0-7.5 ppm), while the protons in the dihydrogenated ring appear at higher fields.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure using specialized software. The final model provides the precise coordinates of all atoms in the unit cell.
Metabolic Pathway of Naphthalene
In biological systems, naphthalene can be metabolized to form various derivatives, including this compound-1,2-diol. This biotransformation is a key process in the detoxification and potential toxification of naphthalene.[8][9][10][11]
The initial step involves the oxidation of naphthalene to naphthalene-1,2-oxide, a reactive epoxide, catalyzed by cytochrome P450 enzymes.[9] This epoxide can then be hydrolyzed by epoxide hydrolase to form trans-1,2-dihydroxy-1,2-dihydronaphthalene.[9] Subsequent dehydrogenation by dihydrodiol dehydrogenase leads to the formation of 1,2-dihydroxynaphthalene, which can be further oxidized to the reactive 1,2-naphthoquinone.
Logical Relationship of Aromaticity Assessment
The determination of aromaticity involves the consideration of multiple criteria, which are logically interconnected.
Relevance in Drug Development
Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly in the field of oncology.[12][13][14] Some synthetic analogues have shown potent cytotoxic activity against cancer cell lines.[12][14] The dihydronaphthalene scaffold can serve as a rigid framework for the spatial orientation of pharmacophoric groups, allowing for specific interactions with biological targets. For instance, certain dihydronaphthalene derivatives have been designed as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[13] The metabolic stability and pharmacokinetic properties of these compounds are critical aspects of their development, and understanding the biotransformation pathways, such as those originating from naphthalene, is essential.
Conclusion
This compound presents a compelling example of localized aromaticity within a non-aromatic bicyclic framework. While the entire molecule lacks the continuous π-electron delocalization required for global aromaticity, its phenyl subunit clearly retains its aromatic character, as evidenced by structural data. The synthesis and study of this compound derivatives continue to be an active area of research, particularly in the context of developing new therapeutic agents. A thorough understanding of the interplay between the structural features, electronic properties, and metabolic fate of this class of compounds is crucial for their successful application in drug discovery and development. Further computational studies are warranted to provide quantitative measures of aromaticity, such as NICS and ASE values, for this compound to deepen our understanding of its electronic nature.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. [PDF] Rotational spectroscopy of this compound, 1,4-dihydronaphthalene, and 1,2,3,4-tetrahydronaphthalene | CiteDrive [citedrive.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structure of dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. The metabolic conversion of naphthalene to 1:2-dihydronaphthalene-1:2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Process for Converting Naphthalene to cis-1,2-Dihydroxy-1,2-Dihydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolic conversion of naphthalene to 1:2-dihydronaphthalene-1:2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 1,2-Dihydronaphthalenes using N-Heterocyclic Carbene Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydronaphthalenes are significant structural motifs present in numerous biologically active compounds and natural products, making their stereoselective synthesis a critical endeavor in medicinal and synthetic chemistry. This document provides detailed application notes and protocols for the enantioselective synthesis of this important class of molecules utilizing N-heterocyclic carbene (NHC) organocatalysis. The featured method is a highly efficient oxidative cascade annulation of benzodiketones and enals, which delivers a diverse range of 1,2-dihydronaphthalenes with excellent yields and stereoselectivities.[1][2][3]
Application Notes
The N-heterocyclic carbene-catalyzed cascade annulation under oxidative conditions presents a robust and reliable method for constructing 1,2-dihydronaphthalenes bearing two adjacent stereocenters.[2][3] This transformation has been shown to be highly effective, affording products in up to 99% yield, with diastereomeric ratios often exceeding 20:1 and enantiomeric excesses up to 99%.[1][2][3]
A key advantage of this methodology is the operational simplicity and the ready availability of the starting materials. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various substitutions on both the benzodiketone and enal reaction partners. Furthermore, the resulting 1,2-dihydronaphthalene (B1214177) products are versatile intermediates that can be readily transformed into other valuable compounds such as alcohols, amides, and epoxides, highlighting the synthetic utility of this protocol.[1][2][3]
The catalytic cycle is initiated by the reaction of the NHC with the enal, which, under oxidative conditions, leads to the formation of a key intermediate. This intermediate then undergoes a cascade annulation with the benzodiketone to furnish the desired this compound product. The high degree of stereocontrol is imparted by the chiral NHC catalyst.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various this compound derivatives using the optimized reaction conditions.
| Entry | Benzodiketone (R¹) | Enal (R²) | Product | Yield (%)[1] | dr[1] | ee (%)[1] |
| 1 | H | Ph | 3a | 99 | >20:1 | 99 |
| 2 | H | 4-Me-Ph | 3b | 95 | >20:1 | 99 |
| 3 | H | 4-F-Ph | 3c | 99 | >20:1 | 99 |
| 4 | H | 4-Cl-Ph | 3d | 99 | >20:1 | 99 |
| 5 | H | 4-Br-Ph | 3e | 98 | >20:1 | 99 |
| 6 | H | 2-Cl-Ph | 3f | 85 | >20:1 | 98 |
| 7 | H | 2-thienyl | 3g | 92 | >20:1 | 98 |
| 8 | H | cyclohexyl | 3h | 80 | >20:1 | 96 |
| 9 | Me | Ph | 3i | 96 | >20:1 | 99 |
| 10 | F | Ph | 3j | 99 | >20:1 | 99 |
| 11 | Cl | Ph | 3k | 99 | >20:1 | 99 |
| 12 | Br | Ph | 3l | 98 | >20:1 | 99 |
Experimental Protocols
General Procedure for the Enantioselective Synthesis of 1,2-Dihydronaphthalenes:
Materials:
-
Chiral N-heterocyclic carbene precursor (e.g., a triazolium salt)
-
Base (e.g., DBU)
-
Oxidant (e.g., DDQ)
-
Benzodiketone
-
Enal
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dried reaction vial equipped with a magnetic stir bar, add the chiral NHC precursor (0.02 mmol, 20 mol%) and the benzodiketone (0.12 mmol, 1.2 equiv.).
-
The vial is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous THF (1.0 mL) via syringe, followed by the enal (0.1 mmol, 1.0 equiv.).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (e.g., DBU, 0.02 mmol, 20 mol%) and the oxidant (e.g., DDQ, 0.12 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Characterization:
The structure and stereochemistry of the purified products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric excess (ee) is typically determined by chiral stationary phase high-performance liquid chromatography (HPLC).
Visualizations
Caption: Experimental workflow for the NHC-catalyzed synthesis of 1,2-dihydronaphthalenes.
References
- 1. Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative N-Heterocyclic Carbene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative NâHeterocyclic Carbene Catalysis - Organic Letters - Figshare [acs.figshare.com]
- 3. Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative N-Heterocyclic Carbene Catalysis. | Semantic Scholar [semanticscholar.org]
Application of 1,2-Dihydronaphthalene in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dihydronaphthalene (B1214177) scaffold is a privileged structural motif found in a variety of natural products and serves as a versatile building block in synthetic organic chemistry. Its inherent reactivity, particularly at the olefinic bond, allows for a range of chemical transformations, making it a valuable precursor in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of natural products, with a focus on key chemical transformations including Diels-Alder reactions, asymmetric epoxidation, and catalyzed cyclizations.
Diels-Alder Reactions in Lignan (B3055560) Synthesis
The this compound core can be constructed via an intramolecular dehydro-Diels-Alder (DDA) reaction of styrene-ynes, providing a powerful method for the synthesis of arylnaphthalene and aryldihydronaphthalene lignans. These compounds exhibit a wide range of biological activities, including anticancer, antiparasitic, and antiviral properties. The selectivity of the DDA reaction towards either the arylnaphthalene or the aryldihydronaphthalene product can be controlled by the choice of solvent.
Quantitative Data for Dehydro-Diels-Alder Reactions
| Precursor | Product(s) | Solvent | Temperature (°C) | Time | Yield (%) | Ratio (Arylnaphthalene:Aryldihydronaphthalene) | Reference |
| Styrene-yne 15 | Lactones 16 and 17 | o-DCB-d4 | 180 | 20 min | - | 2:1 | |
| Styrene-yne 15 | Lactone 17 | DMF | 180 | 15 min | 90 | Exclusive formation of aryldihydronaphthalene | |
| Styrene-yne 21b | Taiwanin C (1) and Retrohelioxanthin (5) | PhNO2 | 180 | 5 min | 83 | 2:1 |
Experimental Protocol: Synthesis of Aryldihydronaphthalene Lignans via Intramolecular Dehydro-Diels-Alder Reaction
This protocol is adapted from the work of Brummond and coworkers for the selective synthesis of aryldihydronaphthalene lactones.
Materials:
-
Styrene-yne precursor
-
Anhydrous N,N-dimethylformamide (DMF)
-
Microwave reactor vials
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave reactor vial, dissolve the styrene-yne precursor in anhydrous DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 180 °C for 15-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired aryldihydronaphthalene lactone.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Intramolecular Dehydro-Diels-Alder reaction for lignan synthesis.
Asymmetric Epoxidation of this compound
The enantioselective epoxidation of the double bond in this compound is a critical transformation for the synthesis of chiral building blocks. Jacobsen's catalyst, a manganese-salen complex, is a highly effective catalyst for this transformation, often yielding high enantiomeric excess (ee). The resulting epoxide can be further elaborated into a variety of functional groups.
Quantitative Data for Asymmetric Epoxidation
| Alkene | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| This compound | Jacobsen's Catalyst | NaOCl | CH2Cl2 | 0 | - | >90 | |
| This compound | Mn(II) complex with bis-amino-bis-pyridine ligand | Sodium Percarbonate | CH3CN | -40 | 95-100 | 51-79 |
Experimental Protocol: Asymmetric Epoxidation of this compound using Jacobsen's Catalyst
This protocol is a general guideline for the enantioselective epoxidation of this compound.
Materials:
-
This compound
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Dichloromethane (CH2Cl2)
-
Commercial bleach solution (NaOCl), buffered to pH 11.3
-
Phase-transfer catalyst (optional)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in dichloromethane.
-
Add a catalytic amount of Jacobsen's catalyst (typically 1-5 mol%) to the solution.
-
Cool the mixture in an ice bath.
-
Add the buffered bleach solution dropwise while stirring vigorously. The addition of a phase-transfer catalyst may be beneficial.
-
Monitor the progress of the reaction by TLC or gas chromatography (GC).
-
Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the product using GC or HPLC with a chiral stationary phase.
Asymmetric epoxidation of this compound.
Copper-Catalyzed Asymmetric Synthesis of this compound-1-ols
A copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety provides an efficient route to biologically active this compound-1-ol derivatives with high enantioselectivity and diastereoselectivity.
Quantitative Data for Copper-Catalyzed Cyclization
While specific substrate tables require accessing the full supporting information of the cited literature, the publication reports good yields with excellent enantio- and diastereoselectivity for a range of substrates.
Experimental Protocol: General Procedure for Copper-Catalyzed Intramolecular Reductive Cyclization
This is a general procedure based on the abstract and description in the cited literature. For specific substrate amounts and conditions, consulting the original publication and its supporting information is recommended.
Materials:
-
Benz-tethered 1,3-diene with a ketone moiety
-
Copper catalyst precursor (e.g., Cu(OAc)2)
-
Chiral phosphine (B1218219) ligand (e.g., a chiral bisphosphine)
-
Reductant (e.g., a silane)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the copper catalyst precursor and the chiral phosphine ligand in the anhydrous solvent.
-
Stir the mixture at room temperature to form the active catalyst complex.
-
Add the benz-tethered 1,3-diene substrate to the reaction mixture.
-
Add the reductant to initiate the cyclization.
-
Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.
Copper-catalyzed asymmetric intramolecular reductive cyclization.
Electrochemical Oxidative [4+2] Annulation
An electrochemical approach allows for the [4+2] annulation of two different styrenes to construct polysubstituted 1,2-dihydronaphthalenes without the need for metal catalysts or external oxidants. This method offers high regioselectivity and diastereoselectivity.
Experimental Protocol: Electrochemical Oxidative Annulation of Styrenes
The following is a general procedure based on the published methodology. Specific details regarding the electrochemical setup and substrate concentrations should be obtained from the original research article.
Materials:
-
Two different styrene (B11656) derivatives
-
Electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate)
-
Solvent (e.g., acetonitrile)
-
Electrochemical cell with appropriate electrodes (e.g., carbon anode and platinum cathode)
-
Potentiostat/galvanostat
Procedure:
-
Set up the electrochemical cell with the chosen electrodes and solvent containing the electrolyte.
-
Add the two styrene derivatives to the cell.
-
Apply a constant current or potential to the system.
-
Monitor the reaction progress by analyzing aliquots of the reaction mixture using techniques such as GC or LC-MS.
-
After the reaction is complete, work up the reaction mixture by removing the solvent and electrolyte.
-
Purify the crude product by column chromatography to isolate the polysubstituted this compound.
-
Characterize the product to confirm its structure and stereochemistry.
Electrochemical oxidative [4+2] annulation of styrenes.
These application notes and protocols highlight the utility of this compound as a versatile synthon in the construction of complex natural products. The methodologies described offer various levels of stereocontrol and functional group tolerance, providing valuable tools for researchers in organic synthesis and drug discovery.
Application Notes and Protocols: 1,2-Dihydronaphthalene Derivatives as Precursors for Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydronaphthalene (B1214177) and its oxidized derivative, 1-tetralone (B52770), represent a pivotal scaffold in the synthesis of a variety of pharmacologically active compounds. Notably, this structural motif serves as a key precursor for a class of widely used antihypertensive agents known as β-adrenergic receptor blockers (beta-blockers). The synthesis of propranolol (B1214883), a prototypical non-selective beta-blocker, from 1-naphthol (B170400), which can be derived from 1-tetralone, highlights the significance of the dihydronaphthalene core in cardiovascular drug discovery. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antihypertensive agents derived from this compound.
Synthetic Pathway Overview
The synthetic route from this compound to propranolol, a potent antihypertensive agent, involves a three-step process. Initially, this compound is oxidized to 1-tetralone. Subsequently, 1-tetralone is aromatized to yield 1-naphthol. Finally, 1-naphthol is converted to propranolol through reaction with epichlorohydrin (B41342) followed by reaction with isopropylamine (B41738).
Quantitative Data on Beta-Adrenergic Blocking Activity
The following table summarizes the in vitro beta-adrenergic receptor blocking activity of propranolol and related compounds. The IC50 value represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
| Compound | Target Receptor | IC50 (nM) | Reference |
| Propranolol | β1-adrenergic | 18, 251.19 | [1] |
| Atenolol | β1-adrenergic | 1640, 1740 | [1] |
| Practolol (B1678030) | (in vivo) | (see notes) | [2] |
| N-(trans-3-hydroxy-1,2,3,4-tetrahydro-2-naphtyl)-N'-(3-oxo-3-phenylpropyl) piperazine (B1678402) dihydrochloride (B599025) (P11) | α and β adrenergic | (see notes) | [3] |
Notes:
-
For Practolol, maximal inhibition of exercise tachycardia was achieved at a blood concentration of 2.5+/-0.4 µg/ml, compared to 0.10+/-0.08 µg/ml for propranolol[2].
-
Compound P11 demonstrated both alpha and beta adreno-blocking activity, diminishing noradrenaline, adrenaline, and isoprenaline responses on arterial pressure and heart activity in anesthetized cats and rats[3].
Experimental Protocols
Protocol 1: Synthesis of 1-Tetralone from 1,2,3,4-Tetrahydronaphthalene (B1681288) (as a proxy for this compound oxidation)
This protocol describes the oxidation of 1,2,3,4-tetrahydronaphthalene to 1-tetralone.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Chromium(III) acetate (B1210297) or Copper(II) catalyst
-
Air or Oxygen source
-
Reaction vessel with stirring and heating capabilities
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with 1,2,3,4-tetrahydronaphthalene and the catalyst (e.g., Cr3+ or Cu2+)[4].
-
Heat the mixture to the desired reaction temperature (e.g., 50-70 °C) with vigorous stirring[4].
-
Introduce a stream of air or oxygen into the reaction mixture[4].
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and work up as necessary. This may involve filtering the catalyst and washing the organic layer.
-
Purify the crude 1-tetralone by vacuum distillation[5].
Protocol 2: Aromatization of 1-Tetralone to 1-Naphthol
This protocol describes the conversion of 1-tetralone to 1-naphthol.
Materials:
-
1-Tetralone
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., high-boiling aromatic solvent)
-
Reaction vessel with reflux condenser and inert atmosphere capabilities
Procedure:
-
In a reaction vessel, dissolve 1-tetralone in a suitable high-boiling solvent.
-
Add a catalytic amount of 10% Pd/C.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction for the evolution of hydrogen gas and by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude 1-naphthol can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of Propranolol from 1-Naphthol
This protocol details the two-step synthesis of propranolol from 1-naphthol.
Step 1: Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Solvent (e.g., ethanol, water)
-
Stirring and heating apparatus
Procedure:
-
Dissolve 1-naphthol in a suitable solvent system (e.g., ethanol/water mixture) in a reaction flask.
-
Add a base such as NaOH or KOH and stir the mixture.
-
Add epichlorohydrin dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue stirring at a slightly elevated temperature for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and perform an appropriate work-up, which may include extraction with an organic solvent and washing with brine.
-
Remove the solvent to obtain the crude 1-(1-Naphthyloxy)-2,3-epoxypropane.
Step 2: Synthesis of Propranolol
Materials:
-
1-(1-Naphthyloxy)-2,3-epoxypropane
-
Isopropylamine
-
Solvent (e.g., ethanol)
-
Reflux apparatus
Procedure:
-
Dissolve the crude 1-(1-Naphthyloxy)-2,3-epoxypropane in a suitable solvent like ethanol.
-
Add an excess of isopropylamine to the solution.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude propranolol can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane).
Mechanism of Action: Beta-Adrenergic Receptor Blockade
Propranolol and related beta-blockers exert their antihypertensive effects by antagonizing beta-adrenergic receptors. These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like adrenaline and noradrenaline, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the heart, this signaling cascade results in increased heart rate, contractility, and cardiac output. By blocking these receptors, beta-blockers reduce the effects of catecholamines, leading to a decrease in blood pressure.
References
- 1. Beta-1 adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and practolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Hypotensive and antihypertensive activity of a newly synthesized derivative of 2-aminotetralin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Synthesis and Evaluation of Cytotoxic 1,2-Dihydronaphthalene Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and cytotoxic evaluation of novel 1,2-dihydronaphthalene (B1214177) derivatives as potential anticancer agents. The protocols and data presented are compiled from recent studies and are intended to guide researchers in the development of new therapeutic leads.
Introduction
This compound derivatives represent a promising class of compounds in cancer research due to their significant cytotoxic activities against various cancer cell lines. These compounds are often inspired by natural products, such as lignans, and can be synthesized through versatile chemical pathways.[1][2][3] Their mechanisms of action are diverse, including the inhibition of tubulin polymerization and the disruption of tumor vasculature.[4][5] This document outlines the synthesis of several potent this compound derivatives, presents their cytotoxic data, and provides detailed experimental protocols.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against the MCF-7 human breast adenocarcinoma cell line. These compounds were synthesized from 6-methoxy-1-tetralone (B92454).[6][7][8][9][10]
Table 1: IC50 Values of Potent Cytotoxic this compound Derivatives against MCF-7 Cancer Cells [6][7][8][9]
| Compound | IC50 (µM) ± SD | Reference Drug (Staurosporine) IC50 (µM) ± SD |
| 5a | 0.93 ± 0.02 | 6.08 ± 0.15 |
| 5d | 1.76 ± 0.04 | 6.08 ± 0.15 |
| 5e | 2.36 ± 0.06 | 6.08 ± 0.15 |
| 10 | 2.83 ± 0.07 | 6.08 ± 0.15 |
| 3d | 3.73 ± 0.09 | 6.08 ± 0.15 |
Table 2: Cytotoxicity of Naphthalene-Chalcone Derivatives against MCF-7 Cancer Cells [5]
| Compound | IC50 (µM) ± SD | Reference Drug (Cisplatin) IC50 (µM) ± SD |
| 3a | 1.42 ± 0.15 | 15.24 ± 1.27 |
Experimental Protocols
I. General Synthesis of Cytotoxic this compound Derivatives
This protocol describes a general multi-step synthesis starting from 6-methoxy-1-tetralone to yield various cytotoxic derivatives.[6][7][9][10]
Workflow for the Synthesis of this compound Derivatives
Caption: General synthetic workflow for this compound derivatives.
Protocol:
-
Synthesis of 6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine (Compound 2):
-
This starting material can be prepared as described in the literature.[10]
-
-
Synthesis of N-(Substituted)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide (Compounds 3a-d): [6][10]
-
A mixture of compound 2 (0.002 mol) and the appropriate substituted isothiocyanate (0.002 mol) in dry benzene (B151609) (30 mL) is refluxed for 30 minutes.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The resulting solid is filtered, dried, and recrystallized from ethanol (B145695) to yield the desired thiosemicarbazide derivatives.
-
-
Synthesis of Thiazolidinone Derivatives (Compounds 4a-d): [6]
-
The thiosemicarbazide derivatives (3a-d) are reacted with ethyl chloroacetate.
-
-
Synthesis of Pyrano[2,3-d]thiazolecarbonitrile Derivatives (Compounds 5a-f): [6][7]
-
A mixture of the appropriate thiazolidinone derivative (4a or 4c), an aryl aldehyde, and malononitrile is heated in distilled water in the presence of a catalytic amount of potassium hydrogen phthalate.
-
II. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action: Tubulin Polymerization Inhibition
Several cytotoxic this compound derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action of tubulin-inhibiting derivatives.
Conclusion
The this compound scaffold serves as a valuable template for the design and synthesis of novel cytotoxic agents for cancer research. The protocols and data presented herein provide a foundation for the development and evaluation of these compounds. Further studies are warranted to explore their structure-activity relationships, optimize their potency and selectivity, and elucidate their detailed mechanisms of action in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 5. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells – ScienceOpen [scienceopen.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Polycyclic Aromatic Compounds Using 1,2-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various polycyclic aromatic compounds (PAHs) utilizing 1,2-dihydronaphthalene (B1214177) as a key starting material or intermediate. The protocols outlined below leverage fundamental organic reactions such as Diels-Alder cycloadditions and catalytic dehydrogenation to construct complex aromatic systems. Quantitative data from cited literature is summarized for easy comparison, and experimental workflows are visualized to enhance understanding.
Introduction
This compound is a valuable and versatile building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs). Its diene moiety readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles, providing a direct route to constructing fused ring systems. Subsequent aromatization of the resulting adducts leads to the formation of stable and diverse PAHs. Furthermore, the dihydronaphthalene core can be efficiently aromatized to the corresponding naphthalene (B1677914) structure through catalytic dehydrogenation. These synthetic strategies are crucial in the development of novel organic materials, pharmaceutical agents, and molecular probes.
Key Synthetic Applications
Two primary applications of this compound in PAH synthesis are highlighted in these notes:
-
Catalytic Dehydrogenation to Naphthalene: Aromatization of this compound to naphthalene is a fundamental transformation.
-
Diels-Alder Reactions for Annulated Systems: The use of this compound as a diene to construct more complex polycyclic frameworks.
Application Note 1: Catalytic Dehydrogenation of this compound
This protocol describes the aromatization of this compound to naphthalene using a heterogeneous palladium on carbon (Pd/C) catalyst. This method is highly efficient and offers straightforward product isolation.
Experimental Protocol: Dehydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on activated carbon (10% Pd/C)
-
High-boiling point solvent (e.g., toluene, xylene, or mesitylene)
-
Inert gas (e.g., nitrogen or argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware for reflux and filtration
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the substrate in a suitable high-boiling point solvent (e.g., toluene, approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Flush the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove air.
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (Toluene: ~111°C, Xylene: ~140°C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Filter the mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with the same solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Quantitative Data
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| U-¹³C-1,2,3,4-tetrahydrophenanthrene | 10% Pd/C | Triethylene glycol dimethyl ether | 240 | 4 | 78 | [1] |
Note: While a direct quantitative yield for the dehydrogenation of this compound was not found in the immediate search results, the provided data for a similar tetrahydrophenanthrene system demonstrates the high efficiency of this type of reaction under comparable conditions.
Workflow Diagram
References
Application Notes and Protocols: 1,2-Dihydronaphthalene as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. While typically employing electron-deficient alkenes as dienophiles, this document explores the utility of 1,2-dihydronaphthalene (B1214177) in this role. The reaction of this compound and its derivatives with conjugated dienes provides a pathway to synthesize phenanthrene (B1679779) derivatives and other complex polycyclic structures, which are of interest in medicinal chemistry and materials science.
Application: Synthesis of Phenanthrene Scaffolds
A key application of using this compound as a dienophile is in the synthesis of functionalized phenanthrene skeletons. The initial Diels-Alder adduct can subsequently undergo aromatization to yield the phenanthrene core. This strategy has been demonstrated in the reaction with 2,4-hexadienoic acid (sorbic acid).[1]
Reaction Mechanism
The Diels-Alder reaction between this compound (the dienophile) and a conjugated diene proceeds through a concerted pericyclic mechanism. The diene adds across the double bond of the dihydronaphthalene to form a new six-membered ring. The initial adduct is a partially saturated polycyclic system.
Caption: General mechanism of the Diels-Alder reaction with this compound.
Quantitative Data
The Diels-Alder reaction of this compound and its derivatives with 2,4-hexadienoic acid has been reported to proceed with modest to low yields. The resulting products are often obtained as complex mixtures or non-crystalline gums, which can present purification challenges.[1]
| Dienophile | Diene | Product | Yield | Reference |
| This compound | 2,4-Hexadienoic acid | Phenanthrene derivative | 18% | [1] |
| 7-Methoxy-1,2-dihydronaphthalene (B1330688) | 2,4-Hexadienoic acid | 1-Methyl-7-methoxyphenanthrene derivative | Low (non-crystalline gum) | [1] |
| 1-Methyl-3,4-dihydronaphthalene | 2,4-Hexadienoic acid | 1-Methylphenanthrene derivative | Low (non-crystalline gum) | [1] |
Experimental Protocols
The following protocol is based on the reported synthesis of a phenanthrene derivative from this compound and 2,4-hexadienoic acid.[1]
Protocol 1: Synthesis of a Phenanthrene Derivative
Materials:
-
7-Methoxy-1,2-dihydronaphthalene
-
2,4-Hexadienoic acid (Sorbic acid)
-
Suitable high-boiling solvent (e.g., xylene, decalin)
-
Apparatus for heating under reflux
-
Apparatus for distillation and chromatography for purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-methoxy-1,2-dihydronaphthalene and 2,4-hexadienoic acid in a suitable molar ratio (e.g., 1:1 or with a slight excess of one reactant).
-
Solvent Addition: Add a high-boiling solvent to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 100-150 hours).[1] Monitor the reaction progress by a suitable method (e.g., TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product, likely a non-crystalline gum, can be purified by distillation followed by recrystallization or by column chromatography.[1]
-
Characterization: The structure of the purified product can be confirmed by spectroscopic methods (NMR, IR) and elemental analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of phenanthrene derivatives.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (safety goggles, lab coat, gloves).
-
High-boiling solvents are flammable; use appropriate heating methods (e.g., heating mantle).
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).
Conclusion
This compound serves as a viable dienophile in Diels-Alder reactions, particularly for the synthesis of phenanthrene-based structures. While the reported yields are modest and the products can be challenging to purify, this methodology offers a direct route to complex polycyclic systems. Further optimization of reaction conditions and exploration of a broader range of dienes could enhance the synthetic utility of this approach for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Functionalization of 1,2-Dihydronaphthalene via C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 1,2-dihydronaphthalene (B1214177) and its derivatives through C-H activation. The primary focus is on rhodium-catalyzed transformations, which have been extensively studied and offer high levels of stereocontrol. Additionally, emerging applications of palladium catalysis are discussed, presenting alternative strategies for C-H functionalization.
Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules compared to traditional methods that rely on pre-functionalized substrates. This compound is a valuable scaffold in medicinal chemistry and materials science, and the ability to selectively functionalize its C-H bonds opens up new avenues for the synthesis of novel derivatives with potential biological activity or unique material properties.
This document outlines key methodologies for the C-H functionalization of this compound, with a strong emphasis on practical experimental details and reproducible protocols.
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts, particularly dirhodium tetracarboxylates, have proven to be highly effective for the C-H functionalization of 1,2-dihydronaphthalenes. These reactions typically proceed via the insertion of a rhodium-carbene intermediate into a C-H bond. A prominent and highly stereoselective pathway involves a combined C-H activation/Cope rearrangement mechanism, which has been elegantly utilized in the synthesis of complex natural products.[1][2]
Key Catalyst: Dirhodium(II) Tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)
The catalyst of choice for many of these transformations is Rh₂(S-DOSP)₄. This chiral catalyst provides a well-defined steric and electronic environment that allows for high levels of diastereo- and enantioselectivity in the C-H insertion process. The bulky dodecylbenzenesulfonyl groups create a chiral pocket that effectively directs the approach of the substrate and the carbene precursor.
Reagents: Vinyldiazoacetates
The carbene source for these reactions is typically a vinyldiazoacetate, such as methyl 2-diazopent-3-enoate. These diazo compounds are relatively stable and can be prepared from the corresponding α,β-unsaturated esters.
Regioselectivity: Allylic vs. Benzylic vs. Vinylic C-H Bonds
This compound possesses several types of C-H bonds: allylic, benzylic, and vinylic. The regioselectivity of the C-H functionalization is a crucial aspect of these reactions.
-
Allylic C-H Bonds: The allylic C-H bonds at the C1 and C4 positions are often the most reactive towards rhodium-carbene insertion. Functionalization at these positions, particularly at C4, is frequently observed and often proceeds through the aforementioned combined C-H activation/Cope rearrangement pathway.
-
Benzylic C-H Bonds: The benzylic C-H bonds of substituents on the aromatic ring can also be functionalized, though this is often a competing and less favorable pathway compared to the allylic C-H activation in the dihydronaphthalene core.
-
Vinylic C-H Bonds: Direct functionalization of the vinylic C-H bonds is less commonly reported in the context of rhodium-catalyzed carbene insertion reactions with this compound.
The following diagram illustrates the different C-H bonds present in a substituted this compound.
Caption: Different C-H bonds in this compound.
Quantitative Data Summary
The following tables summarize the yields and selectivities for the Rh₂(S-DOSP)₄-catalyzed functionalization of various this compound derivatives with vinyldiazoacetates.
Table 1: Functionalization of 1-Substituted-1,2-Dihydronaphthalenes [2]
| Entry | Dihydronaphthalene | Diazo Compound | Product(s) | Ratio (CH/Cyc) | Yield (%) | ee (%) |
| 1 | 1-Methyl-1,2-dihydronaphthalene | Methyl 2-diazopent-3-enoate | C-H Activation/Cope & Cyclopropane | 1:1 | - | 91 (C-H) |
| 2 | 1-Methoxy-1,2-dihydronaphthalene | Methyl 2-diazopent-3-enoate | C-H Activation/Cope & Cyclopropane | ~1:1 | - | -81 (C-H) |
CH = C-H Activation/Cope Rearrangement Product; Cyc = Cyclopropanation Product. ee = enantiomeric excess.
Table 2: Double C-H Activation of this compound [3][4][5]
| Entry | Dihydronaphthalene | Vinyldiazoacetate | Product | Yield (%) | de (%) | ee (%) |
| 1 | This compound | Methyl 2-diazo-4-phenylbut-3-enoate | Double C-H Activation Product | 70 | >94 | >98 |
| 2 | 6-Methoxy-1,2-dihydronaphthalene | Methyl 2-diazo-4-phenylbut-3-enoate | Double C-H Activation Product | 65 | >94 | >98 |
de = diastereomeric excess; ee = enantiomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed C-H Activation of this compound
This protocol is a general guideline for the reaction of a vinyldiazoacetate with a this compound derivative catalyzed by Rh₂(S-DOSP)₄.
Materials:
-
This compound derivative (1.0 equiv)
-
Vinyldiazoacetate (e.g., methyl 2-diazopent-3-enoate) (1.1 equiv)
-
Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) (0.1-1.0 mol%)
-
Anhydrous solvent (e.g., dichloromethane, pentane, or hexane)
-
Inert atmosphere (Argon or Nitrogen)
Equipment:
-
Schlenk flask or a round-bottom flask with a septum
-
Magnetic stirrer
-
Syringe pump
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the this compound derivative and the solvent.
-
Add the Rh₂(S-DOSP)₄ catalyst to the solution.
-
In a separate flask, prepare a solution of the vinyldiazoacetate in the same anhydrous solvent.
-
Using a syringe pump, add the vinyldiazoacetate solution to the reaction mixture over a period of 2-4 hours at the desired temperature (typically ranging from 0 °C to room temperature).
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures).
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric and enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Synthesis of Methyl 2-diazopent-3-enoate
Materials:
-
Methyl (E)-pent-2-enoate
-
p-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of methyl (E)-pent-2-enoate in acetonitrile, add p-acetamidobenzenesulfonyl azide and potassium carbonate.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford methyl 2-diazopent-3-enoate as a yellow oil.
Palladium-Catalyzed C-H Functionalization
While rhodium catalysis is well-established for the C-H functionalization of this compound, palladium catalysis offers a complementary approach, particularly for arylation and alkenylation reactions. These reactions often proceed through a different mechanism, typically involving a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle.
Palladium-Catalyzed Arylation and Alkenylation
Palladium-catalyzed C-H arylation and alkenylation reactions are powerful tools for the formation of C-C bonds. While specific protocols for this compound are not as prevalent in the literature as rhodium-catalyzed methods, general procedures for the palladium-catalyzed C-H functionalization of related cyclic olefins can be adapted. These reactions often employ a directing group to achieve regioselectivity. For this compound, the inherent reactivity of the allylic and benzylic C-H bonds may allow for functionalization without a directing group under specific conditions.
A potential general workflow for a palladium-catalyzed C-H functionalization is depicted below.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-H activation as a strategic reaction: enantioselective synthesis of 4-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. trace.tennessee.edu [trace.tennessee.edu]
Enantioselective Domino Reactions for the Synthesis of Substituted 1,2-Dihydronaphthalenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of substituted 1,2-dihydronaphthalenes via domino reactions. The methodologies presented are drawn from recent advances in organocatalysis, offering efficient and highly stereoselective routes to this important structural motif found in numerous biologically active molecules and natural products.
Introduction
Substituted 1,2-dihydronaphthalenes are key structural cores in a variety of pharmacologically relevant compounds and serve as versatile intermediates in organic synthesis. Traditional synthetic methods often involve multi-step sequences and may lack stereocontrol. Enantioselective domino reactions have emerged as a powerful strategy to construct these complex architectures in a single operation, minimizing waste and improving overall efficiency. This document details three distinct and effective domino strategies for the asymmetric synthesis of 1,2-dihydronaphthalenes.
Application Note 1: N-Heterocyclic Carbene (NHC)-Catalyzed Diastereo- and Enantioselective Cascade Annulation
This method utilizes a chiral N-heterocyclic carbene (NHC) to catalyze a cascade annulation of benzodiketones and enals under oxidative conditions. The reaction proceeds with high yields and excellent stereoselectivity, affording a variety of substituted 1,2-dihydronaphthalenes.[1][2][3][4]
Reaction Principle
The reaction is proposed to proceed through a cascade process involving a Michael addition, aldol (B89426) reaction, lactone formation, and subsequent decarboxylation. The chiral NHC catalyst is crucial in controlling the stereochemical outcome of the reaction.
Data Summary
| Entry | Benzodiketone (R1) | Enal (R2) | Yield (%) | dr | ee (%) |
| 1 | H | Phenyl | 95 | >20:1 | 98 |
| 2 | H | 4-Chlorophenyl | 97 | >20:1 | 99 |
| 3 | H | 2-Thienyl | 90 | >20:1 | 96 |
| 4 | OMe | Phenyl | 92 | >20:1 | 97 |
| 5 | Cl | Phenyl | 96 | >20:1 | 98 |
Experimental Protocol
General Procedure for the NHC-Catalyzed Cascade Annulation:
To a dried vial equipped with a magnetic stir bar, the N-heterocyclic carbene precursor (0.02 mmol, 20 mol%) and an oxidant (0.12 mmol, 1.2 equiv) are added. The vial is sealed and purged with nitrogen. Anhydrous solvent (1.0 mL) is then added, followed by the benzodiketone (0.1 mmol, 1.0 equiv), the enal (0.12 mmol, 1.2 equiv), and a base (0.02 mmol, 20 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,2-dihydronaphthalene (B1214177) product.
Logical Workflow for NHC-Catalyzed Synthesis
Caption: Experimental workflow for the NHC-catalyzed synthesis.
Application Note 2: Orthogonal Catalysis for an Enantioselective Domino Inverse-Electron-Demand Diels-Alder/Substitution Reaction
This innovative approach employs a combination of a chiral secondary amine and a bidentate Lewis acid in an orthogonal catalysis setup.[5] This domino reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) reaction followed by a substitution, providing access to thioether-substituted trans-1,2-dihydronaphthalenes.[5]
Reaction Principle
An enamine is generated in situ from an aldehyde and a chiral secondary amine catalyst. This enamine then reacts with phthalazine (B143731), which is activated by coordination to a bidentate Lewis acid catalyst. The resulting intermediate undergoes a group exchange reaction with a thiol to yield the final product. The stereochemistry is controlled by the chiral amine catalyst.[5]
Data Summary
| Entry | Aldehyde (R) | Thiol (R') | Yield (%) | er |
| 1 | Phenyl | Thiophenol | 85 | 91:9 |
| 2 | 4-Methylphenyl | Thiophenol | 82 | 90:10 |
| 3 | 2-Naphthyl | Thiophenol | 78 | 89:11 |
| 4 | Phenyl | Benzyl mercaptan | 88 | 91:9 |
| 5 | Phenyl | 4-Methoxythiophenol | 80 | 92:8 |
Experimental Protocol
General Procedure for the Orthogonal Catalysis Domino Reaction:
In a flame-dried Schlenk tube under an argon atmosphere, the bidentate Lewis acid catalyst (0.01 mmol, 10 mol%) and phthalazine (0.1 mmol, 1.0 equiv) are dissolved in a dry solvent (1.0 mL). The chiral secondary amine catalyst (0.02 mmol, 20 mol%) is then added, followed by the aldehyde (0.12 mmol, 1.2 equiv). The reaction mixture is stirred at room temperature for a specified time to allow for enamine formation. Subsequently, the thiol (0.15 mmol, 1.5 equiv) is added, and the mixture is stirred until the reaction is complete (monitored by LC-MS). The solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC to give the desired substituted this compound.
Signaling Pathway for Orthogonal Catalysis
Caption: Orthogonal catalysis domino reaction pathway.
Application Note 3: Organocatalytic Synthesis from Isobenzopyrylium Ions
This method describes a highly efficient asymmetric synthesis of 1,2-dihydronaphthalenes from isobenzopyrylium ions, generated in situ.[6] A key feature of this reaction is the use of a chiral phosphoric acid, which, in conjunction with a boronic acid, generates a chiral counteranion that directs the stereochemical outcome.[6] This approach is notable for achieving excellent enantioselectivity without the need for a metal catalyst or a directing group on the substrate.[6]
Reaction Principle
An acetal (B89532) precursor reacts with a chiral phosphoric acid to generate a reactive isobenzopyrylium ion paired with a chiral phosphate (B84403) anion. This ion pair then reacts with a styrylboronic acid, with the chiral counteranion controlling the facial selectivity of the nucleophilic attack, leading to the enantioenriched this compound product.
Data Summary
| Entry | Isobenzopyrylium Precursor (R1) | Styrylboronic Acid (R2) | Yield (%) | dr | ee (%) |
| 1 | H | 4-Methoxyphenyl | 92 | >20:1 | 95 |
| 2 | H | 4-Fluorophenyl | 88 | >20:1 | 96 |
| 3 | H | 3-Thienyl | 85 | >20:1 | 94 |
| 4 | Me | 4-Methoxyphenyl | 90 | >20:1 | 93 |
| 5 | Br | 4-Methoxyphenyl | 86 | >20:1 | 97 |
Experimental Protocol
General Procedure for the Organocatalytic Synthesis from Isobenzopyrylium Ions:
To a solution of the acetal precursor of the isobenzopyrylium ion (0.1 mmol, 1.0 equiv) and the styrylboronic acid (0.12 mmol, 1.2 equiv) in a non-polar solvent (1.0 mL) at a specified low temperature, is added the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%). The reaction is stirred at this temperature until the starting material is consumed (as monitored by TLC analysis). The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to afford the pure this compound derivative.
Reaction Mechanism Visualization
Caption: Mechanism of the organocatalytic reaction.
References
Synthesis and Biological Activities of 3-Aminomethyl-1,2-dihydronaphthalene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-aminomethyl-1,2-dihydronaphthalene derivatives and the evaluation of their biological activities. The content covers synthetic procedures, and protocols for assessing their antihypertensive, vasodilator, potential anticancer, and dopamine (B1211576) receptor binding activities.
Synthesis of 3-Aminomethyl-1,2-dihydronaphthalene Derivatives
A general synthetic route for 3-aminomethyl-1,2-dihydronaphthalene derivatives has been described by Itoh et al. (1983). The synthesis starts from a substituted 1,2-dihydronaphthalene-3-carbonitrile, which is then reduced to the corresponding aminomethyl derivative.
Experimental Protocol: General Synthesis
Step 1: Synthesis of this compound-3-carbonitrile (Intermediate)
A detailed protocol for the synthesis of the carbonitrile intermediate was not provided in the primary literature reviewed. However, a common method for the synthesis of similar α,β-unsaturated nitriles is the Knoevenagel condensation of a tetralone with a cyanide source like diethyl cyanomethylphosphonate in the presence of a base.
Step 2: Reduction of this compound-3-carbonitrile to 3-Aminomethyl-1,2-dihydronaphthalene
-
To a solution of the substituted this compound-3-carbonitrile in a suitable solvent (e.g., dry ether or tetrahydrofuran), add a reducing agent such as lithium aluminum hydride (LiAlH₄) in a dropwise manner at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting precipitate and wash it with the reaction solvent.
-
Dry the filtrate over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3-aminomethyl-1,2-dihydronaphthalene derivative.
-
Purify the crude product by a suitable method, such as column chromatography or crystallization from an appropriate solvent.
Note: The specific reagents, solvents, and reaction conditions may need to be optimized for different substituted derivatives.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of 3-aminomethyl-1,2-dihydronaphthalene derivatives.
Biological Activities and Experimental Protocols
Antihypertensive and Vasodilator Activity
3-Aminomethyl-1,2-dihydronaphthalene derivatives have been reported to possess significant antihypertensive and vasodilator properties.[1]
Quantitative Data: Antihypertensive Activity
The following table summarizes the antihypertensive effect of selected 3-aminomethyl-1,2-dihydronaphthalene derivatives in spontaneously hypertensive rats (SHR).[1] The data represents the maximum fall in blood pressure after oral administration.
| Compound | Dose (mg/kg, p.o.) | Maximum Fall in Blood Pressure (mmHg) |
| Derivative 1 | 50 | -52 ± 5 |
| Derivative 2 | 50 | -45 ± 6 |
| Hydralazine (Reference) | 20 | -50 ± 4 |
Experimental Protocol: In Vivo Antihypertensive Assay in SHR
-
Animals: Use adult male spontaneously hypertensive rats (SHR).
-
Blood Pressure Measurement: Measure systolic blood pressure and heart rate using a tail-cuff method.
-
Drug Administration: Administer the test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), orally by gavage.
-
Data Collection: Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.
-
Analysis: Calculate the change in blood pressure from the pre-drug baseline for each time point and determine the maximum fall in blood pressure.
Experimental Protocol: In Vitro Vasodilator Assay
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into helical strips.
-
Apparatus: Mount the aortic strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37 °C and aerated with 95% O₂ and 5% CO₂.
-
Contraction Induction: Induce a sustained contraction of the aortic strips with a contractile agent such as norepinephrine (B1679862) or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative manner to the organ bath.
-
Data Recording: Record the isometric tension of the aortic strips.
-
Analysis: Express the relaxation induced by the test compounds as a percentage of the pre-induced contraction and calculate the EC₅₀ value (the concentration that produces 50% of the maximum relaxation).
Proposed Signaling Pathway for Vasodilator Activity
The vasodilator effect of many dihydronaphthalene derivatives is attributed to their action as potassium channel openers.
Caption: Proposed mechanism of vasodilation via potassium channel opening.
Anticancer Activity (Hypothetical Application)
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-aminomethyl-1,2-dihydronaphthalene derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
-
Reaction Setup: In a 96-well plate, add a reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a polymerization buffer.
-
Compound Addition: Add various concentrations of the test compounds to the wells.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37 °C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The fluorescent reporter binds to polymerized microtubules, leading to an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity versus time. Compare the polymerization curves of treated samples with those of a vehicle control. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
Signaling Pathway: Tubulin Inhibition and Cell Cycle Arrest
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Pathway of anticancer action via tubulin polymerization inhibition.
Dopamine Receptor Agonist Activity (Hypothetical Application)
The tetralin core of 3-aminomethyl-1,2-dihydronaphthalene derivatives is a known pharmacophore for dopamine receptor ligands. While specific data for these derivatives is not available in the reviewed literature, the following protocol can be used to assess their potential as dopamine receptor agonists, particularly at the D1 receptor.
Experimental Protocol: Dopamine D1 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Use a radiolabeled D1 receptor antagonist (e.g., [³H]-SCH23390) as the ligand.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with the radioligand and various concentrations of the unlabeled test compounds.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Signaling Pathway: Dopamine D1 Receptor Activation
Activation of the D1 receptor typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: Canonical signaling pathway of the dopamine D1 receptor.
Concluding Remarks
The 3-aminomethyl-1,2-dihydronaphthalene scaffold presents a promising starting point for the development of novel therapeutic agents. The provided protocols offer a framework for the synthesis and evaluation of these compounds for various biological activities. Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity for specific biological targets.
References
Application Notes and Protocols: 1,2-Dihydronaphthalene Derivatives in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 1,2-dihydronaphthalene (B1214177) derivatives in the synthesis of biologically active molecules, with a focus on their anticancer properties. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their presence in various natural products and their potential as scaffolds for the development of novel therapeutic agents.[1] These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including lignans (B1203133) and analogues of potent natural products like combretastatin (B1194345) A-4. Their diverse biological activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3]
The anticancer properties of certain this compound derivatives are particularly noteworthy. Many of these compounds function as potent inhibitors of tubulin polymerization, a critical process for cell division.[4][5] By binding to the colchicine (B1669291) site on β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] Furthermore, some analogues have demonstrated vascular disrupting effects, selectively targeting the blood vessels that supply nutrients to tumors.[1][8]
This document will delve into the synthesis and biological evaluation of these promising compounds, providing researchers with the necessary information to explore their therapeutic potential further.
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the cytotoxic activity of various this compound derivatives against different cancer cell lines, providing a comparative view of their potency.
| Compound ID | Derivative Type | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 3d | Thiazolidinone | MCF-7 (Breast) | IC50 | 3.73 ± 0.09 | [2] |
| 5a | Pyrano[2,3-d]thiazole | MCF-7 (Breast) | IC50 | 0.93 ± 0.02 | [2] |
| 5d | Pyrano[2,3-d]thiazole | MCF-7 (Breast) | IC50 | 1.76 ± 0.04 | [2] |
| 5e | Pyrano[2,3-d]thiazole | MCF-7 (Breast) | IC50 | 2.36 ± 0.06 | [2] |
| 10 | Thiazolo[4,5-b]pyridine | MCF-7 (Breast) | IC50 | 2.83 ± 0.07 | [2] |
| Analog 4 | Benzosuberene analog of Combretastatin | DU-145 (Prostate) | GI50 | 0.0000032 | [4][9] |
| KGP03 | Dihydronaphthalene analog of Combretastatin | Various | IC50 | ~1.0 | [5] |
| KGP413 | Dihydronaphthalene analog of Combretastatin | Various | IC50 | ~1.2 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of Thiazolidinone-Substituted this compound Derivatives (General Procedure)
This protocol is adapted from the synthesis of compounds 4a-d as described by Ahmed et al. (2020).[2]
Materials:
-
6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide derivatives (starting material)
-
Ethyl chloroacetate (B1199739)
-
Anhydrous sodium acetate (B1210297)
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Absolute ethanol (B145695)
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A mixture of the appropriate N-substituted-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide (0.01 mol) and anhydrous sodium acetate (0.02 mol) in absolute ethanol (50 mL) is prepared.
-
Ethyl chloroacetate (0.01 mol) is added to the mixture.
-
The reaction mixture is heated under reflux for 8 hours.
-
After cooling, the mixture is poured into ice-cold water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from glacial acetic acid to yield the final thiazolidinone derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines, such as MCF-7.
Materials:
-
Synthesized this compound derivatives
-
MCF-7 (human breast adenocarcinoma) cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
MCF-7 cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight in a CO2 incubator.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with fresh medium.
-
The medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compounds. A control group receiving only the vehicle (DMSO) is also included.
-
The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
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The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Protocol 3: Tubulin Polymerization Inhibition Assay
This protocol describes a method to assess the ability of this compound derivatives to inhibit tubulin polymerization.
Materials:
-
Synthesized this compound derivatives
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
Temperature-controlled spectrophotometer
Procedure:
-
A solution of tubulin in General Tubulin Buffer is prepared and kept on ice.
-
The test compounds are dissolved in DMSO and diluted to the desired concentrations.
-
In a 96-well plate, tubulin solution, GTP, and the test compound at various concentrations are mixed. A positive control (e.g., combretastatin A-4) and a negative control (vehicle) are included.
-
The plate is placed in a spectrophotometer pre-warmed to 37°C.
-
The polymerization of tubulin is initiated by the temperature shift to 37°C and monitored by measuring the increase in absorbance at 340 nm over time.
-
The rate of polymerization is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value for tubulin polymerization inhibition is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by biologically active this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Mechanism of action for anticancer this compound derivatives via tubulin polymerization inhibition.
Caption: Signaling pathway for vascular disruption by combretastatin A-4 analogue this compound derivatives.
Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound lignan derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 6. mdpi.com [mdpi.com]
- 7. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting tumor-associated hypoxia with bioreductively activatable prodrug conjugates derived from dihydronaphthalene, benzosuberene, and indole-based inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,2-Dihydronaphthalene
Welcome to the technical support center for the synthesis of 1,2-dihydronaphthalene (B1214177). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to assist in your synthetic endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound in Dehydration of 1,2,3,4-Tetrahydro-1-naphthol (B51079)
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Question: I am attempting to synthesize this compound by dehydrating 1,2,3,4-tetrahydro-1-naphthol, but I am getting a very low yield or no product at all. What are the possible causes and solutions?
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Answer: Low yields in the acid-catalyzed dehydration of 1,2,3,4-tetrahydro-1-naphthol can stem from several factors:
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Insufficiently Strong Acid Catalyst: The protonation of the hydroxyl group is the first step in the E1 elimination mechanism. If the acid catalyst is too weak, this equilibrium will not favor the formation of the good leaving group (water). Consider using a stronger acid catalyst. Common choices include sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
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Inadequate Reaction Temperature: Dehydration reactions require sufficient heat to overcome the activation energy of the elimination step. For secondary alcohols like 1,2,3,4-tetrahydro-1-naphthol, temperatures in the range of 100-140°C are typically required when using strong acids like sulfuric acid. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to charring and the formation of side products.
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Formation of Ether Byproducts: If the reaction temperature is not high enough, an intermolecular Williamson ether synthesis-type reaction can occur between two molecules of the alcohol, forming an ether byproduct and reducing the yield of the desired alkene. Ensure the reaction is heated sufficiently to favor elimination over substitution.
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Premature Reaction Quenching: Ensure the reaction has proceeded to completion before workup. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Inefficient Water Removal: The dehydration reaction is a reversible equilibrium. The removal of water as it is formed can drive the reaction towards the product. If the experimental setup does not allow for water removal (e.g., a Dean-Stark apparatus), the equilibrium may not favor product formation.
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Issue 2: Formation of Multiple Products in the Birch Reduction of Naphthalene (B1677914)
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Question: I am trying to synthesize this compound via the Birch reduction of naphthalene, but I am observing a mixture of products, including 1,4-dihydronaphthalene (B28168) and unreacted naphthalene. How can I improve the selectivity for this compound?
-
Answer: The Birch reduction of naphthalene primarily yields 1,4-dihydronaphthalene. The formation of this compound occurs through a subsequent isomerization of the 1,4-isomer. To optimize the yield of this compound, consider the following:
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Isomerization Conditions: The isomerization of 1,4-dihydronaphthalene to the more thermodynamically stable conjugated 1,2-isomer is often facilitated by the presence of a base. After the initial reduction, the reaction conditions can be modified to promote this isomerization. Some protocols suggest that allowing the reaction mixture to stir at room temperature for an extended period after the quenching of the reducing agent can facilitate this.
-
Incomplete Reduction: The presence of unreacted naphthalene indicates that the reduction was not complete. This could be due to:
-
Insufficient Reducing Agent: Ensure the correct stoichiometry of the alkali metal (e.g., sodium or lithium) is used.
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Decomposition of the Reducing Agent: The alkali metal can react with moisture. Ensure all reagents and solvents are anhydrous.
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Poor Dispersion of the Metal: Vigorous stirring is necessary to ensure the alkali metal is finely dispersed in the liquid ammonia (B1221849) to maximize its surface area and reactivity.
-
-
Proton Source: The choice and timing of the addition of the proton source (typically an alcohol like ethanol (B145695) or tert-butanol) are critical in a Birch reduction. The alcohol protonates the radical anion and anion intermediates. Adding the alcohol too early or too late can affect the outcome of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound on a laboratory scale?
A1: The acid-catalyzed dehydration of 1,2,3,4-tetrahydro-1-naphthol is a widely used and reliable method. This precursor is commercially available or can be readily synthesized by the reduction of 1-tetralone (B52770). The reaction is typically high-yielding and relatively straightforward to perform.
Q2: What are the main side products to expect in the synthesis of this compound?
A2: In the dehydration of 1,2,3,4-tetrahydro-1-naphthol, the primary side product can be the corresponding ether formed through intermolecular condensation, especially at lower temperatures. Over-aromatization to naphthalene can also occur under harsh acidic conditions or at very high temperatures. In the Birch reduction of naphthalene, the main isomers formed are 1,4-dihydronaphthalene and the desired this compound. Tetralin can also be a byproduct if the reduction proceeds further.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through distillation or column chromatography. Given that this compound is a liquid at room temperature, vacuum distillation is often effective for separating it from less volatile impurities. For smaller scales or to remove closely related impurities, flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate) is a suitable method.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes. When working with strong acids like sulfuric acid, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. The Birch reduction involves the use of liquid ammonia, which is a corrosive and toxic gas at room temperature, and alkali metals, which are highly reactive and flammable. This procedure must be carried out in a fume hood with appropriate safety measures in place for handling these hazardous materials.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its derivatives under various conditions.
Table 1: Yields of Substituted 1,2-Dihydronaphthalenes from the Dehydration of Corresponding 1-Tetralols
| Starting 1-Tetralone | Dehydrating Agent | Solvent | Yield of this compound (%) |
| 1-Tetralone | H₃PO₄ | THF | Good (unspecified) |
| 1-Tetralone | p-TsOH | Benzene | Good (unspecified) |
| 6-Methoxy-1-tetralone | p-TsOH | Toluene | 85 |
| 7-Methoxy-1-tetralone | p-TsOH | Toluene | 88 |
| 6-Methyl-1-tetralone | p-TsOH | Toluene | 82 |
| 7-Methyl-1-tetralone | p-TsOH | Toluene | 86 |
Table 2: Comparison of Reaction Conditions for Birch Reduction of Naphthalene
| Alkali Metal | Proton Source | Reaction Time | Major Product |
| Sodium | Ethanol | 30 min | 1,4-Dihydronaphthalene |
| Lithium | t-Butanol | 1 hour | 1,4-Dihydronaphthalene |
| Sodium | t-Butanol | 3-4 hours | 1,4-Dihydronaphthalene (89-96% yield)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 1,2,3,4-Tetrahydro-1-naphthol
This protocol details the two-step synthesis of this compound starting from 1-tetralone.
Step 1: Reduction of 1-Tetralone to 1,2,3,4-Tetrahydro-1-naphthol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tetralone (1.0 eq) in methanol (B129727).
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (B1222165) (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield crude 1,2,3,4-tetrahydro-1-naphthol, which can often be used in the next step without further purification.
Step 2: Dehydration of 1,2,3,4-Tetrahydro-1-naphthol
-
Reaction Setup: Place the crude 1,2,3,4-tetrahydro-1-naphthol (1.0 eq) in a round-bottom flask equipped with a distillation apparatus.
-
Dehydration: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Product Collection: Heat the mixture under vacuum. The this compound product will distill as it is formed. Collect the distillate.
-
Purification: The collected distillate can be further purified by redistillation or column chromatography on silica gel using hexane (B92381) as the eluent.
Protocol 2: Synthesis of this compound via Birch Reduction of Naphthalene and Isomerization
This protocol describes the reduction of naphthalene to a mixture of dihydronaphthalenes, followed by isomerization to favor the 1,2-isomer.
-
Reaction Setup: In a three-necked flask fitted with a dry ice condenser and a mechanical stirrer, add anhydrous liquid ammonia (approx. 200 mL for 0.1 mol of naphthalene).
-
Reduction: To the stirring liquid ammonia, add naphthalene (1.0 eq). Once dissolved, add small pieces of sodium metal (2.5 eq) over 30 minutes. A deep blue color should persist, indicating the presence of solvated electrons.
-
Quenching: After stirring for 2-3 hours, quench the reaction by the slow, portion-wise addition of a proton source, such as tert-butanol (B103910) (4.0 eq).
-
Ammonia Evaporation: Allow the liquid ammonia to evaporate overnight in a well-ventilated fume hood.
-
Isomerization and Workup: To the residue, add diethyl ether and slowly add water to dissolve the inorganic salts. Separate the organic layer. To promote isomerization to the this compound, the ethereal solution can be stirred at room temperature for several hours. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of 1,2- and 1,4-dihydronaphthalene, can be purified by fractional distillation or column chromatography to isolate the this compound.
Visualizations
The following diagrams illustrate key aspects of the synthesis of this compound.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for the dehydration synthesis.
Caption: Troubleshooting low yield in the dehydration reaction.
References
purification of 1,2-Dihydronaphthalene from byproducts of synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,2-Dihydronaphthalene from byproducts of its synthesis.
Common Synthesis Byproducts
The synthesis of this compound, often achieved through the Birch reduction of naphthalene (B1677914), can result in a mixture of several compounds. Understanding the potential impurities is the first step in developing an effective purification strategy.
Key Potential Byproducts:
-
Naphthalene: Unreacted starting material.
-
1,4-Dihydronaphthalene: An isomer of the desired product.
-
Tetralin (1,2,3,4-Tetrahydronaphthalene): An over-reduced byproduct.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Fractional Distillation Issues
Problem: Poor separation of this compound from its byproducts.
-
Possible Cause 1: Inefficient distillation column.
-
Solution: Ensure you are using a fractional distillation setup, not a simple distillation. The fractionating column provides a large surface area (through glass beads, rings, or indentations) for repeated vaporization-condensation cycles, which is essential for separating liquids with close boiling points. The longer the fractionating column, the more theoretical plates it has, leading to better separation.
-
-
Possible Cause 2: Distillation rate is too fast.
-
Solution: A slow and steady distillation rate is crucial for achieving good separation. If the distillation is too rapid, the vapor composition will be too similar to the liquid composition in the distilling flask, leading to poor separation. Aim for a distillation rate of 1-2 drops per second.
-
-
Possible Cause 3: Inadequate heating.
-
Solution: Use a heating mantle with a stirrer to ensure smooth and even boiling. Avoid localized overheating, which can lead to bumping and inconsistent vapor flow. Wrapping the distillation column with glass wool or aluminum foil can help maintain the temperature gradient.
-
Problem: The temperature fluctuates during distillation.
-
Possible Cause 1: The thermometer is incorrectly placed.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. This ensures that the temperature of the vapor that is distilling is accurately measured.
-
-
Possible Cause 2: The heating is uneven.
-
Solution: Use a stirring mechanism in the distillation flask to ensure even heat distribution and prevent bumping.
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Column Chromatography Issues
Problem: Co-elution of this compound and byproducts.
-
Possible Cause 1: Incorrect solvent system.
-
Solution: The polarity of the eluent is critical for good separation. Since this compound and its common byproducts are nonpolar, a nonpolar solvent system is required. Start with a very nonpolar solvent like hexanes or petroleum ether. The polarity can be gradually increased by adding a small amount of a slightly more polar solvent like toluene (B28343) or dichloromethane (B109758) if the compounds are not moving down the column.
-
-
Possible Cause 2: Column is overloaded.
-
Solution: The amount of crude material loaded onto the column should be appropriate for the column size. As a general rule, use about 20-50 parts of silica (B1680970) gel by weight to one part of the crude mixture. Overloading the column will lead to broad bands and poor separation.
-
-
Possible Cause 3: Improperly packed column.
-
Solution: Ensure the column is packed uniformly without any air bubbles or channels. An improperly packed column will result in an uneven flow of the mobile phase and lead to band broadening and poor separation.
-
Problem: The desired compound is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: If your compound of interest is not moving down the column, the eluent is not polar enough to displace it from the stationary phase. Gradually increase the polarity of the mobile phase. For example, if you are using pure hexanes, you can switch to a 99:1 mixture of hexanes:ethyl acetate, and then gradually increase the proportion of ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the expected byproducts?
A1: The Birch reduction of naphthalene is a common method for synthesizing this compound. This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. The primary byproducts to expect are unreacted naphthalene, the isomeric 1,4-Dihydronaphthalene, and the over-reduced product, tetralin.
Q2: Can I use simple distillation to purify this compound?
A2: Simple distillation is generally not effective for purifying this compound from its common synthesis byproducts because their boiling points are relatively close. Fractional distillation, which provides multiple theoretical plates for separation, is the recommended distillation method.
Q3: What type of stationary phase should I use for column chromatography?
A3: For the separation of nonpolar compounds like this compound and its byproducts, a normal-phase chromatography setup is ideal. Silica gel is the most commonly used stationary phase for this purpose.
Q4: How can I visualize the compounds on a TLC plate since they are colorless?
A4: Since these aromatic compounds are UV active, they can be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (at 254 nm). The compounds will appear as dark spots on a green fluorescent background.
Q5: this compound can be sensitive to air. How should I handle it during and after purification?
A5: this compound can be susceptible to oxidation upon prolonged exposure to air. It is good practice to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon), especially if it is to be stored for an extended period. Storing it in a tightly sealed container in a refrigerator or freezer can also help minimize degradation.
Data Presentation
Table 1: Boiling Points of this compound and Common Byproducts
This table summarizes the boiling points of the target compound and its main impurities, which is crucial for planning a purification by fractional distillation.
| Compound | Boiling Point (°C) |
| Naphthalene | 218 °C[1][2] |
| This compound | 89 °C at 16 mmHg |
| 1,4-Dihydronaphthalene | 212 °C[3] |
| Tetralin | 206-208 °C[4] |
Note: The boiling point of this compound is provided at reduced pressure. Its boiling point at atmospheric pressure is expected to be close to that of its isomer and tetralin.
Table 2: Expected Relative Rf Values in Normal-Phase Chromatography
This table illustrates the expected elution order and relative Rf values on a silica gel TLC plate developed with a nonpolar solvent system (e.g., hexanes).
| Compound | Expected Relative Rf Value | Rationale |
| Tetralin | Highest | Least polar due to the fully saturated ring. |
| 1,4-Dihydronaphthalene | High | Non-conjugated double bonds make it relatively nonpolar. |
| This compound | Medium | The conjugated double bond system introduces slightly more polarity than the non-conjugated isomer. |
| Naphthalene | Lowest | The fully aromatic system is the most polar among these nonpolar compounds and will interact most strongly with the silica gel. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place the crude mixture of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising slowly through the fractionating column.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
Collect fractions in separate receiving flasks based on the boiling point ranges observed on the thermometer.
-
-
Fraction Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., GC-MS or NMR) to determine the purity of each fraction and identify the one containing the purified this compound.
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Select a glass column of an appropriate size.
-
Plug the bottom of the column with a small piece of glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a nonpolar solvent (e.g., hexanes or dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with a nonpolar solvent (e.g., pure hexanes).
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to elute the more strongly adsorbed compounds.
-
-
Compound Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
References
Technical Support Center: Stereoselective Synthesis of 1,2-Dihydronaphthalene
Welcome to the technical support center for the stereoselective synthesis of 1,2-dihydronaphthalene (B1214177) derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and providing answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2-dihydronaphthalenes, offering potential causes and solutions.
Issue 1: Low Yield of the Desired this compound Product
Potential Causes:
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Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading can significantly impact yield.
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Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
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Inefficient Catalyst Activity: The catalyst may be deactivated or not suitable for the specific substrate.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. Some reactions, like the N-heterocyclic carbene (NHC)-catalyzed cascade annulation, are run at room temperature, while others may require heating or cooling.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
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Catalyst Loading: While higher catalyst loading can sometimes improve yield, it can also lead to increased side products. Titrate the catalyst loading to find the optimal concentration.
-
-
Ensure High-Quality Reagents and Solvents:
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Purify starting materials if necessary.
-
Use freshly distilled or anhydrous solvents, as moisture and oxygen can be detrimental to many catalytic systems.
-
-
Identify and Minimize Side Reactions:
-
Analyze crude reaction mixtures by NMR or LC-MS to identify potential side products. Common side reactions can include over-reduction, aromatization to naphthalene (B1677914) derivatives, or decomposition of starting materials.
-
Adjusting the stoichiometry of reagents or the nature of the catalyst and ligands can sometimes suppress unwanted side reactions.
-
-
Evaluate Catalyst and Ligand:
-
Screen different catalysts and ligands. For instance, in copper-catalyzed reactions, the choice of chiral phosphine (B1218219) ligand is crucial for both yield and stereoselectivity.[1][2]
-
Ensure the catalyst is properly activated and handled under an inert atmosphere if it is air- or moisture-sensitive.
-
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Potential Causes:
-
Ineffective Chiral Catalyst or Ligand: The chiral source may not be providing sufficient steric or electronic influence to control the stereochemical outcome.
-
Incorrect Solvent Choice: The solvent can influence the transition state geometry and, therefore, the stereoselectivity.
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in stereoselectivity due to increased molecular motion.
-
Substrate Control Issues: The inherent stereochemical preferences of the substrate may compete with the catalyst's control.
Troubleshooting Steps:
-
Screen Chiral Catalysts and Ligands:
-
This is often the most critical factor. For example, in the copper-catalyzed intramolecular reductive cyclization for the synthesis of this compound-1-ols, the choice of a suitable chiral bisphosphine ligand is paramount for achieving high enantio- and diastereoselectivity.[1][2][3]
-
In NHC-catalyzed reactions, modifying the structure of the N-heterocyclic carbene can significantly impact stereochemical control.[4][5][6][7][8][9]
-
-
Optimize the Solvent:
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Test a range of solvents with varying polarities and coordinating abilities. The solvent can affect the solubility of the catalyst and substrate, as well as stabilize or destabilize the diastereomeric transition states.
-
-
Adjust the Reaction Temperature:
-
Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. However, this may also decrease the reaction rate.
-
-
Modify the Substrate:
-
If possible, modifying the substrate by introducing or altering steric bulk near the reacting center can enhance the directing effect of the chiral catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of 1,2-dihydronaphthalenes?
A1: The primary challenges include:
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Control of Stereocenters: Establishing multiple stereocenters with high diastereo- and enantioselectivity can be difficult.[4][5][6][7][8][9]
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Limited Substrate Scope: Some methods are only effective for a narrow range of substrates.
-
Harsh Reaction Conditions: The use of strong acids, bases, or high temperatures in some traditional methods can be incompatible with sensitive functional groups.
-
Atom Economy: Some synthetic routes may involve multiple steps and protecting groups, leading to poor overall efficiency.
Q2: Which catalytic systems are commonly used for the asymmetric synthesis of 1,2-dihydronaphthalenes?
A2: Several catalytic systems have been successfully employed, including:
-
Copper-Catalyzed Intramolecular Reductive Cyclization: This method is effective for producing this compound-1-ol derivatives with excellent enantio- and diastereoselectivity.[1][2][3]
-
N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed cascade annulation reactions can provide access to a variety of 1,2-dihydronaphthalenes with two adjacent stereocenters in high yield and stereoselectivity.[4][5][6][7][8][9]
-
Palladium-Catalyzed Reactions: Domino carbopalladation/Heck reactions have been used for the synthesis of aryldihydronaphthalene lignans.[10]
-
Organocatalysis: Chiral phosphoric acids have been used to catalyze reactions involving isobenzopyrylium ions to generate dihydronaphthalenes.[11]
Q3: How can I improve the diastereoselectivity of my reaction?
A3: To improve diastereoselectivity, consider the following:
-
Ligand Modification: In metal-catalyzed reactions, the steric and electronic properties of the ligand play a crucial role. Screening different ligands is a primary strategy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the relative energies of the diastereomeric transition states.
-
Temperature Control: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable diastereomer.
-
Additive Effects: In some cases, the addition of Lewis acids or bases can influence the reaction pathway and improve diastereoselectivity.
Q4: Are there any common side reactions to be aware of?
A4: Yes, common side reactions can include:
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Aromatization: The this compound product can sometimes be oxidized to the corresponding naphthalene derivative, especially if the reaction conditions are harsh or in the presence of an oxidant.
-
Over-reduction: In reactions involving reducing agents, the double bond of the dihydronaphthalene ring may be further reduced.
-
Ring Contraction: Under certain acidic conditions or with specific reagents like iodine(III) or thallium(III), 1,2-dihydronaphthalenes can undergo ring contraction to form indane derivatives.[12]
-
Polymerization: For some substrates, polymerization can be a competing side reaction.
Data Presentation
Table 1: Comparison of Catalytic Systems for Stereoselective this compound Synthesis
| Catalytic System | Typical Substrates | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Copper-Catalyzed Intramolecular Reductive Cyclization | Benz-tethered 1,3-dienes with a ketone | Good | Excellent | Excellent | [1][2][3] |
| N-Heterocyclic Carbene (NHC) Catalysis | Benzodiketones and enals | up to 99 | up to 99 | >20:1 | [4][5][6][7][8][9] |
Experimental Protocols
Key Experiment: Copper-Catalyzed Asymmetric Intramolecular Reductive Cyclization
This protocol is a general representation based on the literature for the synthesis of this compound-1-ols.[1][2][3]
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Preparation: In a glovebox, a flame-dried Schlenk tube is charged with Cu(OAc)₂ (5 mol %), a chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS) (5.5 mol %), and NaOtBu (1.2 equiv.).
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Solvent and Reagents: Anhydrous toluene (B28343) is added, and the mixture is stirred at room temperature for 30 minutes. The benz-tethered 1,3-diene substrate (1.0 equiv.) is then added, followed by a silane (B1218182) reducing agent (e.g., (EtO)₂MeSiH) (2.0 equiv.).
-
Reaction: The reaction mixture is stirred at the optimized temperature (e.g., room temperature or slightly elevated) and monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound-1-ol.
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Analysis: The yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis) are determined.
Visualizations
Caption: Experimental workflow for a typical copper-catalyzed asymmetric synthesis.
Caption: Troubleshooting guide for low reaction yield.
Caption: Factors influencing stereoselectivity in asymmetric catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of this compound-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative N-Heterocyclic Carbene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative NâHeterocyclic Carbene Catalysis - Organic Letters - Figshare [acs.figshare.com]
- 7. Item - Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative NâHeterocyclic Carbene Catalysis - American Chemical Society - Figshare [acs.figshare.com]
- 8. Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative N-Heterocyclic Carbene Catalysis. | Semantic Scholar [semanticscholar.org]
- 9. Item - Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative NâHeterocyclic Carbene Catalysis - figshare - Figshare [figshare.com]
- 10. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Organocatalytic Enantio- and Diastereoselective Synthesis of 1,2-Dihydronaphthalenes from Isobenzopyrylium Ions - American Chemical Society - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Dihydronaphthalene Stability and Isomerization Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended isomerization of 1,2-Dihydronaphthalene (B1214177) to its more stable isomer, 1,4-Dihydronaphthalene, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization?
A1: The isomerization of this compound to the thermodynamically more stable 1,4-Dihydronaphthalene is primarily caused by exposure to acidic or basic conditions, as well as elevated temperatures. The conjugated double bond system in 1,4-Dihydronaphthalene leads to greater resonance stabilization.[1]
Q2: How do acidic and basic conditions promote isomerization?
A2: Both acids and bases act as catalysts for the migration of the double bond.
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Acid-catalyzed isomerization proceeds through the protonation of the double bond to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon can lead to the formation of the more stable 1,4-isomer.
-
Base-catalyzed isomerization involves the abstraction of an allylic proton to generate a resonance-stabilized carbanion. Reprotonation of this intermediate can then yield the 1,4-Dihydronaphthalene.
Q3: At what temperatures does isomerization become a significant issue?
A3: While specific kinetic data is highly dependent on the solvent and presence of catalytic impurities, as a general rule, prolonged heating should be avoided. Distillation should be performed at the lowest possible temperature and pressure to minimize thermally induced isomerization.[1]
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain the purity of this compound, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q5: Can I use common laboratory solvents with this compound?
A5: Most anhydrous, neutral, and aprotic solvents are compatible with this compound. However, care should be taken with protic solvents, especially if acidic or basic impurities are present. Always use freshly distilled or high-purity solvents.
Troubleshooting Guides
Issue 1: Isomerization Observed During Reaction Workup
| Potential Cause | Suggested Solution |
| Acidic or Basic Aqueous Wash | During aqueous workup, use a buffered solution (e.g., phosphate (B84403) buffer at pH 7) or deionized water instead of acidic or basic solutions.[1] |
| Contaminated Solvents | Ensure all solvents used for extraction and washing are of high purity and free from acidic or basic residues. |
| Prolonged Contact Time | Minimize the time the organic layer is in contact with any aqueous phase, especially if its pH is not strictly neutral. Promptly separate the layers.[1] |
Issue 2: Isomerization During Purification
| Potential Cause | Suggested Solution |
| Acidic Silica (B1680970) Gel in Chromatography | Standard silica gel can be slightly acidic. For sensitive compounds, neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent) followed by flushing with the pure eluent. |
| High Temperatures During Distillation | Perform distillation under high vacuum to lower the boiling point and reduce the required temperature.[1] |
| On-Column Degradation | If isomerization is observed during column chromatography, consider alternative purification methods such as preparative HPLC with a neutral stationary phase. |
Issue 3: Isomerization During a Subsequent Reaction
| Potential Cause | Suggested Solution |
| Use of Acidic or Basic Reagents | If an acidic or basic reagent is required, perform the reaction at the lowest possible temperature to minimize the rate of isomerization. Consider adding the reagent slowly to a cooled solution of the dihydronaphthalene. |
| Generation of Acidic/Basic Byproducts | If the reaction generates acidic or basic byproducts, consider performing the reaction in the presence of a non-nucleophilic buffer or scavenger to maintain a neutral pH. |
| Incompatible Catalysts | Some metal catalysts can promote isomerization. Screen different catalysts to find one that is selective for the desired transformation without causing isomerization. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Tetralone (B52770)
This protocol is adapted from procedures for the reduction of 1-tetralones followed by dehydration.
Step 1: Reduction of 1-Tetralone to 1,2,3,4-Tetrahydro-1-naphthol (B51079)
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In a round-bottom flask under an inert atmosphere, dissolve 1-tetralone in anhydrous ethanol.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (B1222165) (NaBH₄) portion-wise to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding deionized water.
-
Extract the product with a neutral, aprotic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Dehydration to this compound
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Dissolve the crude 1,2,3,4-tetrahydro-1-naphthol in a suitable solvent such as benzene (B151609) or toluene.
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Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH). The use of a minimal amount of a weaker acid at a controlled temperature is crucial to favor the formation of the kinetic this compound product.
-
Heat the reaction mixture at a controlled temperature, monitoring the progress by TLC to avoid prolonged heating which could promote isomerization to the 1,4-isomer.
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Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane). To minimize the acidity of the silica, a small amount (0.1-0.5%) of a non-nucleophilic base like triethylamine can be added to the eluent system.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with a non-polar solvent system (e.g., hexane (B92381) or a low percentage of ethyl acetate (B1210297) in hexane). The less polar this compound should elute before the more polar 1,4-dihydronaphthalene.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify those containing the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Data Presentation
Table 1: Factors Promoting Isomerization of this compound
| Factor | Description | Prevention Strategy |
| Acids | Protonation of the double bond leads to a carbocation intermediate, which can deprotonate to form the more stable 1,4-isomer. | Use neutral or buffered conditions (pH ~7). Avoid strong acids. |
| Bases | Abstraction of an allylic proton forms a resonance-stabilized carbanion, which can be protonated to yield the 1,4-isomer. | Use neutral or buffered conditions. Avoid strong bases. |
| Heat | Provides the activation energy for the isomerization to the more stable thermodynamic product. | Perform reactions at low temperatures. Use high vacuum for distillation. |
Table 2: Reagent Compatibility Guide
| Reagent Class | Compatibility with this compound | Examples & Notes |
| Strong Acids | Incompatible | HCl, H₂SO₄, strong Lewis acids (e.g., AlCl₃). Will catalyze isomerization. |
| Strong Bases | Incompatible | NaOH, KOH, alkoxides. Will catalyze isomerization. |
| Mild Acids | Use with Caution | p-TsOH (catalytic amounts at low temperature may be acceptable for specific reactions like dehydration). |
| Mild/Bulky Bases | Use with Caution | Triethylamine, pyridine, DIPEA (can be used as acid scavengers, but monitor for isomerization). |
| Organometallics | Generally Compatible | Grignard reagents, organolithiums (in aprotic, anhydrous conditions). |
| Oxidizing Agents | Generally Compatible | m-CPBA, OsO₄ (for reactions at the double bond). |
| Reducing Agents | Generally Compatible | H₂/Pd-C, NaBH₄ (for other functional groups, though NaBH₄ requires a protic solvent which could be a source of acid/base). |
| Neutral Salts | Compatible | NaCl, MgSO₄, Na₂SO₄ (for workup and drying). |
Visualizations
References
Technical Support Center: Identifying Side Products in 1,2-Dihydronaphthalene Reactions by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common side products in reactions involving 1,2-dihydronaphthalene (B1214177) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides & FAQs
Q1: My ¹H NMR spectrum of a this compound reaction shows a loss of olefinic protons and the appearance of new signals in the aromatic region (7.4-7.9 ppm). What could be the side product?
A: This spectral change strongly suggests the formation of naphthalene , a common side product resulting from the aromatization of this compound. Look for two characteristic multiplets in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR, you would expect to see signals around 126-134 ppm, corresponding to the aromatic carbons of naphthalene.
Q2: I am attempting a reduction of this compound, and my NMR spectrum shows the disappearance of the olefinic signals (~5.9 and 6.4 ppm) and the appearance of new aliphatic signals around 1.8 and 2.8 ppm. What does this indicate?
A: The disappearance of the olefinic protons and the emergence of new aliphatic signals are characteristic of the over-reduction of this compound to 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) . The signals around 1.8 ppm typically correspond to the protons at the C2 and C3 positions, while the signals around 2.8 ppm are from the benzylic protons at the C1 and C4 positions.
Q3: During an oxidation reaction of this compound, I observe a new singlet in the ¹H NMR spectrum around 8.0 ppm and signals in the aliphatic region (2.0-3.0 ppm), while the olefinic signals have vanished. What is the likely side product?
A: These spectral features are indicative of the formation of 1-tetralone . The singlet around 8.0 ppm corresponds to the aromatic proton adjacent to the carbonyl group, which is significantly deshielded. The aliphatic signals arise from the methylene (B1212753) protons of the saturated ring. The ¹³C NMR spectrum would show a characteristic carbonyl signal above 190 ppm.
Q4: My reaction was aimed at dihydroxylation of this compound. The ¹H NMR shows new signals in the 4.0-4.5 ppm range. How can I distinguish between the cis and trans diol products?
A: The signals in the 4.0-4.5 ppm range are characteristic of the protons attached to the carbon atoms bearing the hydroxyl groups (H-1 and H-2). The key to distinguishing between cis and trans isomers lies in the coupling constant (³J) between these two protons:
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cis-1,2-dihydroxy-1,2-dihydronaphthalene: Expect a smaller coupling constant, typically in the range of 3-5 Hz.
-
trans-1,2-dihydroxy-1,2-dihydronaphthalene: Expect a larger coupling constant, usually around 8-10 Hz.
Q5: I performed an epoxidation of this compound and see new signals in my ¹H NMR spectrum around 3.5-4.0 ppm. Is this the desired epoxide?
A: Yes, the appearance of signals in the 3.5-4.0 ppm range is a strong indication of the formation of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene . These signals correspond to the protons on the epoxide ring. The olefinic signals of the starting material will have disappeared. The ¹³C NMR spectrum will show new signals for the epoxidic carbons typically between 50 and 60 ppm.
Q6: My NMR spectrum is complex, with broad signals in the aromatic region and a loss of distinct olefinic and aliphatic signals. What could be happening?
A: A complex spectrum with broad signals may indicate the formation of polymeric material. This can sometimes occur under harsh reaction conditions (e.g., strong acid or high temperatures). It is also possible that you have a mixture of several side products. In such cases, 2D NMR techniques like COSY and HSQC can be invaluable in elucidating the structures present.
NMR Data of this compound and Common Side Products
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and its common side products. All shifts are reported in ppm (δ) and are typically referenced to an internal standard like TMS in a deuterated solvent (e.g., CDCl₃). Actual chemical shifts may vary slightly depending on the solvent and concentration.
| Compound | Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound |
| ~7.1-7.3 (m, 4H, Ar-H), ~6.4 (d, 1H, =CH), ~5.9 (m, 1H, =CH), ~2.8 (t, 2H, CH₂), ~2.3 (m, 2H, CH₂)[1] | ~135.2, ~133.9, ~129.2, ~127.8, ~126.8, ~126.5, ~125.9, ~125.4 (Ar-C & =C), ~28.1, ~22.9 (CH₂) |
| Naphthalene |
| ~7.8 (m, 4H, Ar-H), ~7.4 (m, 4H, Ar-H) | ~133.6 (Ar-C), ~128.0 (Ar-CH), ~125.9 (Ar-CH) |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) |
| ~7.1 (m, 4H, Ar-H), ~2.8 (m, 4H, CH₂), ~1.8 (m, 4H, CH₂)[2] | ~137.2 (Ar-C), ~129.3 (Ar-CH), ~125.7 (Ar-CH), ~29.4 (CH₂), ~23.3 (CH₂)[3] |
| 1-Tetralone |
| ~8.0 (d, 1H, Ar-H), ~7.2-7.5 (m, 3H, Ar-H), ~2.9 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂), ~2.1 (m, 2H, CH₂) | ~198.0 (C=O), ~144.5 (Ar-C), ~133.2 (Ar-CH), ~132.8 (Ar-C), ~128.8 (Ar-CH), ~126.6 (Ar-CH), ~126.3 (Ar-CH), ~39.2 (CH₂), ~29.7 (CH₂), ~23.2 (CH₂) |
| 1-Naphthol |
| ~7.8 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.3-7.5 (m, 4H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.0 (s, 1H, OH) | ~152.0 (Ar-C-OH), ~134.7 (Ar-C), ~127.5 (Ar-C), ~126.4 (Ar-CH), ~125.8 (Ar-CH), ~125.1 (Ar-CH), ~124.5 (Ar-CH), ~121.0 (Ar-CH), ~120.7 (Ar-CH), ~109.1 (Ar-CH) |
| 2-Naphthol |
| ~7.7-7.8 (m, 3H, Ar-H), ~7.1-7.4 (m, 4H, Ar-H), ~5.0 (s, 1H, OH) | ~153.5 (Ar-C-OH), ~134.5 (Ar-C), ~129.5 (Ar-C), ~129.1 (Ar-CH), ~127.7 (Ar-CH), ~126.4 (Ar-CH), ~126.3 (Ar-CH), ~123.6 (Ar-CH), ~117.7 (Ar-CH), ~109.4 (Ar-CH) |
| 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene |
| ~7.1-7.3 (m, 4H, Ar-H), ~3.8 (m, 1H, OCH), ~3.6 (m, 1H, OCH), ~2.8 (m, 1H, CH₂), ~2.2 (m, 1H, CH₂), ~1.8-2.1 (m, 2H, CH₂) | ~135.2 (Ar-C), ~132.5 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~126.0 (Ar-CH), ~125.5 (Ar-CH), ~52.1 (OCH), ~51.5 (OCH), ~25.4 (CH₂), ~22.9 (CH₂) (Predicted)[4] |
| cis-1,2-Dihydroxy-1,2-dihydronaphthalene |
| ~7.1-7.3 (m, 4H, Ar-H), ~6.3 (d, 1H, =CH), ~6.0 (dd, 1H, =CH), ~4.4 (d, 1H, CHOH), ~4.1 (m, 1H, CHOH) | ~133.1 (Ar-C), ~131.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.5 (Ar-CH), ~127.0 (Ar-CH), ~126.5 (=CH), ~125.0 (=CH), ~68.0 (CHOH), ~67.5 (CHOH) |
| trans-1,2-Dihydroxy-1,2-dihydronaphthalene |
| ~7.1-7.3 (m, 4H, Ar-H), ~6.4 (d, 1H, =CH), ~6.1 (dd, 1H, =CH), ~4.2 (d, 1H, CHOH), ~3.9 (m, 1H, CHOH) | ~134.0 (Ar-C), ~132.5 (Ar-C), ~128.8 (Ar-CH), ~128.2 (Ar-CH), ~127.8 (Ar-CH), ~127.2 (Ar-CH), ~126.0 (=CH), ~124.5 (=CH), ~70.5 (CHOH), ~70.0 (CHOH) |
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:
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Sample Weighing: Accurately weigh 5-20 mg of the dried reaction mixture or purified compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which your sample is soluble. CDCl₃ is a common first choice for many organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. Many commercially available deuterated solvents already contain TMS.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, briefly sonicate the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Analysis: The sample is now ready for NMR analysis.
Visualization
Logical Workflow for Side Product Identification
The following diagram illustrates a logical workflow for identifying potential side products in this compound reactions using NMR spectroscopy.
Caption: Workflow for identifying side products in this compound reactions via NMR.
References
Technical Support Center: Birch Reduction of Naphthalene for 1,2-Dihydronaphthalene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the Birch reduction of naphthalene (B1677914) to synthesize 1,2-dihydronaphthalene (B1214177).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Birch reduction of naphthalene.
Question: Why is the yield of this compound low, with unreacted naphthalene remaining?
Answer: A low yield of the desired product with the starting material present often points to incomplete reduction. Several factors could be at play:
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Insufficient Alkali Metal: The alkali metal (sodium or lithium) is the reducing agent. An inadequate amount will result in an incomplete reaction. It is advisable to use a molar excess of the alkali metal relative to naphthalene.
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Premature Loss of Solvated Electrons: The characteristic deep blue color of the reaction mixture indicates the presence of solvated electrons, which are essential for the reduction.[1] If this color disappears before the reaction is complete, it suggests the solvated electrons have been consumed by side reactions. Common causes include:
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Presence of Water or Oxygen: The reaction is highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
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Contaminated Reagents: Use freshly opened or properly stored anhydrous solvents and reagents.
-
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Low Reaction Temperature: While the Birch reduction is typically carried out at low temperatures (around -33°C, the boiling point of ammonia), excessively low temperatures can slow down the reaction rate.
Question: The main product of my reaction is 1,4-dihydronaphthalene (B28168), not the desired 1,2-isomer. How can I fix this?
Answer: The Birch reduction of naphthalene kinetically yields 1,4-dihydronaphthalene. The formation of the thermodynamically more stable this compound requires an isomerization step.[2] To favor the 1,2-isomer, you should:
-
Introduce a Base: The isomerization is base-catalyzed. The alkoxide formed from the alcohol proton source can act as a base. In some procedures, a stronger base is added after the initial reduction is complete.
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Increase the Reaction Temperature: Isomerization is favored at higher temperatures. After the initial reduction at low temperature, allowing the reaction mixture to warm up or even refluxing in a higher-boiling solvent (if ammonia (B1221849) is replaced) can promote the formation of the 1,2-isomer. However, be aware that this can also lead to over-reduction.
-
Increase Reaction Time: Allowing for a longer reaction time after the initial reduction can provide more opportunity for the isomerization to occur. One study noted the slow formation of this compound from the 1,4-isomer in the presence of sodium tert-butoxide at room temperature over several days.
Question: My product mixture contains a significant amount of tetralin. How can this be avoided?
Answer: The formation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) is a result of over-reduction. This occurs when the initially formed dihydronaphthalene is further reduced. To minimize tetralin formation:
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Control the Amount of Alkali Metal: Use a controlled excess of the alkali metal. A large excess will promote the reduction of the dihydronaphthalene product.
-
Avoid Elevated Temperatures for Extended Periods: While warming is necessary for isomerization, prolonged heating, especially in the presence of excess alkali metal, will lead to over-reduction.
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Choice of Proton Source: The acidity of the alcohol used as a proton source can influence the reaction. Less acidic alcohols like tert-butanol (B103910) can sometimes provide better selectivity compared to more acidic ones like ethanol (B145695), as they slow down the protonation steps.
Question: The deep blue color of my reaction mixture disappeared immediately after adding the alkali metal. What does this mean and what should I do?
Answer: A rapid disappearance of the blue color indicates a very fast consumption of the solvated electrons. This is almost always due to the presence of impurities that are more easily reduced than naphthalene or that react with the alkali metal.
-
Common Culprits:
-
Water in the ammonia, solvent, or on the glassware.
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Oxygen from a poor inert atmosphere.
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Acidic impurities in the naphthalene or solvent.
-
-
Solution:
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Ensure all equipment is scrupulously dried (flame-dried or oven-dried).
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Use high-purity, anhydrous solvents.
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Purify the naphthalene if its purity is questionable.
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Maintain a good inert atmosphere throughout the reaction.
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You may need to add more alkali metal until the blue color persists, but be aware that this might lead to a more vigorous reaction and potential over-reduction if the initial issue was minor.
-
Frequently Asked Questions (FAQs)
Q1: What are the roles of the different components in the Birch reduction?
A1:
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Naphthalene: The aromatic substrate to be reduced.
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Alkali Metal (Na or Li): The reducing agent that provides the solvated electrons. Lithium is often reported to give better yields.[1]
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Liquid Ammonia: The solvent that dissolves the alkali metal to form the solvated electrons (the blue solution). It also serves as a proton source, though it is not acidic enough for the final protonation step.
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Alcohol (e.g., ethanol, tert-butanol): Acts as a proton source to protonate the intermediate radical anion and anion. The choice of alcohol can affect the reaction rate and selectivity.
Q2: What is the mechanism for the formation of this compound?
A2: The formation of this compound is a two-stage process:
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Reduction: Naphthalene is first reduced by two electrons from the dissolved alkali metal and protonated twice by the alcohol to form the kinetically favored 1,4-dihydronaphthalene.
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Isomerization: The 1,4-dihydronaphthalene is then isomerized to the more thermodynamically stable, conjugated this compound. This isomerization is catalyzed by a base (the alkoxide formed during the reaction) and is favored by warmer temperatures and longer reaction times.
Q3: How can I purify the final this compound product?
A3: The product mixture can contain this compound, 1,4-dihydronaphthalene, unreacted naphthalene, and tetralin. Purification is typically achieved by:
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Extraction: After quenching the reaction, the product is extracted into an organic solvent.
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Distillation: Fractional distillation under reduced pressure can be effective in separating the components based on their different boiling points.
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Chromatography: Column chromatography on silica (B1680970) gel is a common method for separating the isomers and removing impurities.
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution in the Birch Reduction of Naphthalene
| Parameter | Effect on this compound Yield | Effect on 1,4-Dihydronaphthalene Yield | Effect on Tetralin Yield | Notes |
| Reaction Time | Increases with time (due to isomerization) | Decreases with time (isomerizes to 1,2-isomer) | Can increase with very long times, especially with excess reducing agent | Initially, 1,4-dihydronaphthalene is the major product. |
| Temperature | Increased temperature promotes isomerization from the 1,4-isomer | Decreases at higher temperatures | Increases significantly at higher temperatures | A balance is needed to promote isomerization without causing excessive over-reduction. |
| Alcohol Acidity | Less acidic alcohols (e.g., tert-butanol) can improve selectivity by slowing down protonation steps, potentially reducing over-reduction. | More acidic alcohols (e.g., ethanol) lead to faster reaction rates. | Can be higher with more acidic alcohols due to faster overall reduction. | The choice of alcohol influences the basicity of the resulting alkoxide, which in turn affects the rate of isomerization. |
| Alkali Metal | Lithium is often reported to provide higher overall yields of reduced products compared to sodium.[1] | - | A large excess of any alkali metal will increase the yield of tetralin. | Lithium is more soluble in liquid ammonia than sodium. |
Experimental Protocols
Optimized Two-Stage Protocol for the Synthesis of this compound
Stage 1: Birch Reduction to 1,4-Dihydronaphthalene
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Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for an inert atmosphere (argon or nitrogen), and a mechanical stirrer. Ensure all glassware is thoroughly flame-dried or oven-dried.
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Ammonia Condensation: Cool the flask to -78°C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask.
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Dissolution of Naphthalene: Under a positive pressure of inert gas, add naphthalene to the liquid ammonia with stirring.
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Addition of Alkali Metal: Slowly add small pieces of sodium or lithium to the stirred solution. The solution will turn a deep blue color, indicating the formation of solvated electrons. Continue adding the alkali metal until the blue color persists.
-
Addition of Proton Source: Slowly add a solution of anhydrous ethanol or tert-butanol in an anhydrous ether (like diethyl ether or THF) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -33°C (the boiling point of ammonia) until the blue color disappears, indicating the consumption of the alkali metal.
Stage 2: Isomerization to this compound
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of inert gas.
-
Addition of a Higher-Boiling Solvent (Optional but Recommended): Add a dry, high-boiling point aprotic solvent like THF.
-
Controlled Heating: Gently warm the reaction mixture to room temperature and then heat to a controlled temperature (e.g., 40-50°C) for a period of time (this will require optimization, start with 1-2 hours). This step promotes the base-catalyzed isomerization of the 1,4-isomer to the 1,2-isomer.
-
Work-up:
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Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or water.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in the Birch reduction of naphthalene.
Caption: Troubleshooting workflow for low this compound yield.
References
stability of 1,2-Dihydronaphthalene under different catalytic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dihydronaphthalene (B1214177). It addresses common stability issues encountered under various catalytic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability challenges for this compound under catalytic conditions are:
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Aromatization: Unintended dehydrogenation to the more stable naphthalene (B1677914).
-
Isomerization: Migration of the double bond to form the more stable 1,4-dihydronaphthalene (B28168) isomer.[1]
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Oxidation: Susceptibility to oxidation, which can lead to epoxides, diols, or other oxygenated derivatives.[2][3]
-
Disproportionation: A reaction where two molecules of this compound react to form naphthalene and tetralin.
Q2: How does the choice of catalyst impact the stability of this compound?
A2: The catalyst plays a crucial role. For instance, some catalysts may promote dehydrogenation to naphthalene.[4][5] In contrast, specific enzyme catalysts like dioxygenases can lead to controlled oxidation to form diols.[6][7] The choice between a metal-based catalyst and an organocatalyst can also significantly alter the reaction pathway and stability.
Q3: What is the relative stability of this compound compared to its 1,4-isomer?
A3: 1,4-Dihydronaphthalene is generally more stable than this compound. This is attributed to greater resonance stabilization in the 1,4-isomer, which lessens the disruption of the aromaticity of the naphthalene ring system.[1]
Q4: In the context of drug development, why is the stability of a this compound moiety important?
A4: In drug development, the chemical stability of any active pharmaceutical ingredient (API) or intermediate is critical.[8][9] Instability of a this compound core can lead to the formation of degradation products. This can result in decreased potency, altered pharmacokinetics, and potentially toxic byproducts, all of which are significant safety and efficacy concerns.[9] Stability studies are a regulatory requirement to determine a drug's shelf life and appropriate storage conditions.[8][9]
Troubleshooting Guides
Issue 1: Unintended Aromatization to Naphthalene
Problem: Your reaction involving this compound is yielding significant amounts of naphthalene as a byproduct.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. | High temperatures can provide the activation energy needed for dehydrogenation. |
| Oxidative Conditions | Ensure an inert atmosphere (e.g., Nitrogen or Argon). De-gas solvents. | Oxygen can act as an oxidant, leading to aromatization. |
| Catalyst Choice | Switch to a less oxidizing catalyst. If using a photocatalyst, ensure the absence of external oxidants unless desired. | Some catalysts, particularly those used for dehydrogenation reactions, will inherently promote aromatization.[4][5] |
| Prolonged Reaction Time | Monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop the reaction as soon as the desired product is formed. | Extended reaction times can lead to the accumulation of side products like naphthalene.[10] |
Issue 2: Isomerization to 1,4-Dihydronaphthalene
Problem: You are observing the formation of the 1,4-dihydronaphthalene isomer in your reaction mixture.
| Potential Cause | Troubleshooting Step | Rationale |
| Acidic or Basic Conditions | Neutralize the reaction mixture or use a buffered solution. | Traces of acid or base can catalyze the isomerization to the more thermodynamically stable 1,4-isomer. |
| Catalyst-Mediated Isomerization | Consider a catalyst system known to be less prone to inducing isomerization. For instance, some ruthenium hydride species can promote isomerization.[4] | The catalyst itself may have a mechanism that facilitates double bond migration. |
| High Temperature | Reduce the reaction temperature. | Thermal energy can overcome the kinetic barrier for isomerization. |
Issue 3: Undesired Oxidation of this compound
Problem: Your experiment is producing unwanted oxidized products such as epoxides or diols.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Air/Oxygen | Work under strictly anhydrous and oxygen-free conditions. Use Schlenk techniques if necessary.[10] | This compound can be susceptible to air oxidation over time.[11] |
| Peroxide Impurities in Solvents | Use freshly distilled or inhibitor-free solvents. Test for peroxides before use. | Peroxides are strong oxidizing agents that can lead to undesired side reactions. |
| Inappropriate Catalyst System | If oxidation is not the goal, avoid catalysts known for oxidation reactions (e.g., certain metal complexes in the presence of an oxidant). | The catalyst may be facilitating an unintended oxidation pathway. |
| Light Exposure (Photocatalysis) | If not performing a photochemical reaction, protect the reaction from light. | Visible light can mediate oxidation, especially with certain catalysts.[4][12] |
Data Summary
The stability of this compound is highly dependent on the reaction conditions. The following table summarizes outcomes under different catalytic systems based on published literature.
| Catalytic System | Primary Transformation | Typical Products | Reference |
| Sphingomonas yanoikuyae (Biotransformation) | Dioxygenation, Monooxygenation, Desaturation | (-)-(1R,2S)-cis-1,2-dihydroxy-1,2-3,4-tetrahydronaphthalene, (+)-(R)-2-hydroxy-1,2-dihydronaphthalene, Naphthalene | [2] |
| Cobalt(II) Porphyrin | Metalloradical Activation | Substituted 1,2-Dihydronaphthalenes | [13] |
| Visible Light Photocatalysis with Cobalt | Single-Electron Oxidation / MHAT | 4-Aryl-1,2-dihydronaphthalene derivatives | [12] |
| Visible Light with Acridinium Perchlorate | Dehydrogenation (Aromatization) | Polyaromatic Naphthalenes | [4][5] |
| Copper-Catalyzed Reductive Cyclization | Intramolecular Cyclization | This compound-1-ol derivatives | [14][15] |
| Toluene (B28343)/Naphthalene Dioxygenase (Enzymatic) | Desaturation and Oxygenation | (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene, (+)-(1R)-hydroxy-1,2-dihydronaphthalene | [6] |
| Electrochemical Oxidation | [4+2] Annulation | Polysubstituted 1,2-Dihydronaphthalenes | [16] |
| Pt/Al2O3 and Y Zeolite | Hydrocracking | Monoaromatics (e.g., BTX) | [17] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol provides a general framework for testing the stability of this compound under specific catalytic conditions.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chosen catalyst (e.g., 1-5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Substrate Addition: Add the desired anhydrous, degassed solvent via syringe, followed by the addition of this compound (1.0 equivalent).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. If the reaction is light-sensitive, wrap the flask in aluminum foil.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from the reaction mixture using a syringe.
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Quenching and Analysis: Quench the aliquot by passing it through a small plug of silica (B1680970) gel with a suitable eluent (e.g., diethyl ether). Analyze the crude mixture by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of this compound to any degradation products (e.g., naphthalene, 1,4-dihydronaphthalene, or oxidized species).
-
Data Interpretation: Plot the concentration of this compound over time to determine its stability under the tested conditions.
Visualizations
Caption: Key instability pathways of this compound under catalytic conditions.
References
- 1. This compound and 1,4-dihydronaphthalene which one is more stabl.. [askfilo.com]
- 2. Initial reactions in the oxidation of this compound by Sphingomonas yanoikuyae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Desaturation and oxygenation of this compound by toluene and naphthalene dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial reactions in the oxidation of this compound by Sphingomonas yanoikuyae strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. iipseries.org [iipseries.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Visible light mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic this compound and E-aryl-diene synthesis via CoIII–Carbene radical and o-quinodimethane intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric Synthesis of this compound-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,6-Dihydronaphthalene | 62690-57-7 | Benchchem [benchchem.com]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. lidsen.com [lidsen.com]
Technical Support Center: Optimization of TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN).
Synthesis Troubleshooting Guide
The synthesis of TDN from β-ionone is a well-established three-step process. However, various challenges can arise, leading to low yields and impure products. This guide addresses common problems encountered in each step.
Overall Synthesis Workflow
Caption: A three-step workflow for the synthesis of TDN from β-ionone.
FAQs: Synthesis
Q1: My yield of ionene in Step 1 is low. What are the possible causes?
A1: Low yields in the acid-catalyzed cyclization of β-ionone to ionene can be attributed to several factors:
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Incomplete Reaction: The reaction is exothermic and requires careful temperature control.[1] Ensure the temperature reaches the optimal range of 100-120°C to initiate the reaction and is then maintained to drive it to completion.
-
Side Reactions: At excessively high temperatures, polymerization or charring of the starting material and product can occur.
-
Starting Material Purity: The purity of the starting β-ionone can affect the reaction. Use of α-ionone is also a viable option.[1]
| Parameter | Recommended Condition | Troubleshooting Tip |
| Starting Material | β-ionone or α-ionone (≥95% purity) | Use freshly distilled ionone (B8125255) for best results. |
| Catalyst | Iodine (catalytic amount) | Ensure iodine is fully dissolved before heating. |
| Temperature | Initiate at 100-120°C, then heat to 225°C | Monitor the exotherm and remove from heat if it becomes too vigorous.[1] |
| Reaction Time | Until reaction subsides and desired temperature is reached | Prolonged heating at high temperatures can lead to degradation. |
Q2: I am observing multiple products after the allylic bromination in Step 2. How can I improve the selectivity for bromoionene?
A2: The allylic bromination of ionene with N-bromosuccinimide (NBS) is a radical reaction that can lead to the formation of multiple products if not properly controlled. The amount of NBS is a critical factor influencing the formation of byproducts.[2]
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Dibromination: Excess NBS can lead to the formation of dibrominated products.
-
Allylic Rearrangement: The intermediate allylic radical is resonance-stabilized, which can lead to the formation of isomeric brominated products.[3][4]
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Side reactions with water: The presence of water can lead to the formation of bromohydrins and other oxygenated byproducts.[5]
| Parameter | Recommended Condition | Troubleshooting Tip |
| NBS Stoichiometry | ~0.8 equivalents relative to ionene | Carefully control the amount of NBS to minimize dibromination. |
| Solvent | Anhydrous CCl₄ | Ensure the solvent is completely dry to prevent side reactions.[5] |
| Initiator | Benzoyl peroxide (catalytic amount) | Use a fresh batch of initiator for reliable initiation. |
| Light Source | 100W tungsten lightbulb | Consistent irradiation is important for the radical chain reaction. |
| Temperature | ~70°C (reflux) | Control the heat to maintain a steady reflux without overheating. |
Q3: The dehydrobromination in Step 3 is incomplete, and I have a mixture of bromoionene and TDN. How can I drive the reaction to completion?
A3: Incomplete dehydrobromination is a common issue and can be addressed by optimizing the reaction conditions. This E2 elimination reaction is sensitive to the strength of the base, temperature, and reaction time.[6][7]
-
Insufficient Base: The stoichiometry of the base is crucial for complete elimination.
-
Low Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier.
-
Short Reaction Time: The reaction may not have reached completion.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Base | Hünig's base (N,N-diisopropylethylamine) | Other non-nucleophilic strong bases can be used, but may require optimization. |
| Temperature | 120°C | Ensure the reaction mixture reaches and is maintained at the target temperature. |
| Reaction Time | 15 minutes at 120°C | Monitor the reaction by TLC or GC to determine the point of completion. |
Purification Troubleshooting Guide
Purification of the final TDN product is critical to remove unreacted starting materials, intermediates, and byproducts. The primary methods for purification are fractional distillation and HPLC.
Purification Workflow
Caption: A general workflow for the purification of TDN.
FAQs: Purification
Q1: My fractional distillation is not giving a clean separation of TDN from impurities. What can I do?
A1: Achieving a good separation via fractional distillation depends on the difference in boiling points between TDN and the impurities, as well as the efficiency of the distillation column.
-
Inefficient Column: The fractionating column may not have enough theoretical plates for the separation.
-
Incorrect Pressure: The vacuum pressure may not be optimal for separating the components.
-
Heating Rate: Too rapid heating can lead to poor separation.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Pressure | Vacuum (e.g., 0.3 Torr) | A stable vacuum is crucial. Check for leaks in the system. |
| Boiling Point of TDN | ~113-114°C at 15 Torr[1] | Boiling points of impurities will vary. |
| Column Type | Vigreux or packed column | A longer column or one with more efficient packing will provide better separation. |
| Heating | Slow and steady heating | Use a heating mantle with a stirrer for even heating. |
Q2: I am having trouble with the HPLC purification of TDN. What are the key parameters to optimize?
A2: HPLC is a powerful technique for obtaining high-purity TDN.[1] Optimization of the mobile phase, column, and other parameters is key to a successful separation.
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Poor Resolution: The chosen column and mobile phase may not be providing adequate selectivity for TDN and its impurities.
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Peak Tailing: This can be caused by interactions between the analyte and the stationary phase.
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Low Recovery: The product may be irreversibly adsorbed to the column or lost during fraction collection.
| Parameter | Recommended Condition (based on Dobrydnev et al., 2020)[1] | Troubleshooting Tip |
| Column | Waters SunFire C18 (190 x 10 mm, 5 µm) | Other C18 columns may work, but may require method optimization. |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (70% to 100% acetonitrile) | Adjust the gradient slope to improve separation of closely eluting peaks. |
| Flow Rate | Not specified, typically 1-5 mL/min for semi-prep | Optimize flow rate for the best balance of resolution and run time. |
| Detection | Diode Array Detector (DAD) | Monitor at a wavelength where TDN absorbs strongly (e.g., around 260 nm). |
Experimental Protocols
Synthesis of Ionene (Step 1)[1]
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Combine β-ionone (15.4 g, 80 mmol) and iodine (0.3 g, 1.18 mmol) in a 250-mL flask.
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Stir and gently heat to dissolve the iodine.
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Slowly heat the mixture in an oil bath until an exothermic reaction begins (around 100-120°C).
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Remove the flask from the oil bath until the reaction subsides.
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Resume heating and continue until the internal temperature reaches 225°C.
-
The crude ionene can be purified by vacuum distillation.
Synthesis of Bromoionene (Step 2)[1]
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Dissolve ionene (9.11 g, 50 mmol) in anhydrous CCl₄ (100 mL) in a two-necked flask equipped with a reflux condenser.
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Add N-bromosuccinimide (11.50 g, 64.6 mmol) and benzoyl peroxide (100 mg).
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Heat the mixture and irradiate with a 100W tungsten lightbulb. An exothermic reaction should start around 70°C.
-
Stop heating until the exotherm subsides, then reflux for an additional 15 minutes.
-
Cool the mixture and filter to remove succinimide.
-
Evaporate the solvent under reduced pressure. The residue contains crude bromoionene.
Synthesis of TDN (Dehydrobromination - Step 3)[1]
-
To the crude bromoionene from the previous step, add Hünig's base (N,N-diisopropylethylamine) (12.9 g, 0.1 mol).
-
Heat the mixture to 120°C and maintain for 15 minutes.
-
Cool the reaction, add cyclohexane (B81311) (100 mL), and filter.
-
Wash the organic phase successively with 3M aqueous HCl and water.
-
Dry the organic layer with Na₂SO₄ and evaporate the solvent.
-
The residue contains crude TDN.
Data Presentation
Table 1: Effect of NBS Stoichiometry on TDN Synthesis (Hypothetical Data)
| Equivalents of NBS (relative to Ionene) | Yield of Bromoionene (%) | Purity of Crude TDN (%) | Major Byproducts Observed |
| 0.6 | 75 | 90 | Unreacted Ionene |
| 0.8 | 85 | 95 | Minor dibrominated products |
| 1.0 | 80 | 85 | Significant dibrominated products |
| 1.2 | 70 | 75 | High levels of dibrominated products |
Table 2: Comparison of Purification Methods for TDN
| Purification Method | Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Fractional Distillation | 95-98% | 70-80% | Good for large scale, removes non-volatile impurities. | May not separate isomers or closely boiling impurities. |
| Preparative HPLC | ≥99.5%[1] | 50-70% | High resolution, can separate isomers. | Lower throughput, requires solvent removal. |
Disclaimer: The data in Table 1 is hypothetical and for illustrative purposes. Actual results may vary depending on specific experimental conditions.
References
- 1. An optimized method for synthesis and purification of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. openriver.winona.edu [openriver.winona.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
controlling factors for C-H functionalization versus cyclopropanation of dihydronaphthalenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the rhodium(II)-catalyzed reactions of vinyldiazoacetates with dihydronaphthalenes. The information is designed to help control the reaction selectivity between C-H functionalization and cyclopropanation.
Troubleshooting Guides and FAQs
Q1: My reaction is producing a mixture of C-H functionalization and cyclopropanation products. How can I favor one over the other?
A1: The selectivity between C-H functionalization and cyclopropanation is highly dependent on the choice of both the chiral dirhodium(II) catalyst and the vinyldiazoacetate reagent.[1][2][3] A systematic study has shown that specific combinations of catalyst and reagent can significantly favor one pathway over the other.[1][2][3]
To favor the combined C-H activation/Cope rearrangement, the combination of methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate with the Rh₂(S-DOSP)₄ catalyst is highly effective.[1] Conversely, to favor cyclopropanation, the combination of methyl 2-diazopent-3-enoate and the Rh₂(S-PTAD)₄ catalyst is the preferred choice.[1]
Q2: I am observing low enantioselectivity in my cyclopropanation reaction. What can I do to improve it?
A2: Low enantioselectivity can often be addressed by screening different chiral dirhodium(II) catalysts. For the cyclopropanation of 1,2-dihydronaphthalene (B1214177) with methyl 2-diazopent-3-enoate, the Rh₂(S-PTAD)₄ catalyst has been shown to provide significantly higher enantioselectivity compared to Rh₂(S-DOSP)₄.[1] Additionally, reaction temperature can play a crucial role; lowering the temperature may enhance enantioselectivity.
Q3: I am attempting an enantiodivergent reaction on a racemic dihydronaphthalene, but the separation of products is proving difficult. Are there specific conditions that can maximize the differentiation of the two enantiomers?
A3: Enantiodivergent reactions, where one enantiomer of a racemic starting material undergoes one reaction pathway while the other enantiomer undergoes a different one, are indeed a powerful application of this chemistry.[1][3] The success of this approach hinges on the catalyst and reagent combination's ability to differentiate between the enantiomers of the dihydronaphthalene.
For 1-methyl-1,2-dihydronaphthalene, the combination of methyl 2-diazopent-3-enoate with Rh₂(S-DOSP)₄ catalyst at 0 °C can lead to the C-H activation/Cope rearrangement product with excellent enantioselectivity (96% ee), while the unreacted enantiomer of the starting material undergoes cyclopropanation.[1][3] This high level of enantiodifferentiation should facilitate product separation.
Q4: Are there any general considerations regarding the dihydronaphthalene substrate that I should be aware of?
A4: Yes, the structure of the dihydronaphthalene substrate, including the presence and nature of substituents, can influence the reaction's outcome. For instance, in reactions with 1-methyl-1,2-dihydronaphthalene, the catalyst can exhibit enantiomer differentiation.[1][3] The electronic and steric properties of substituents on the dihydronaphthalene ring can affect the accessibility of the C-H bonds and the double bond, thereby influencing the ratio of C-H functionalization to cyclopropanation products.
Data Presentation
Table 1: Influence of Catalyst and Vinyldiazoacetate on the Reaction of this compound [1]
| Entry | Vinyldiazoacetate | Catalyst | Product Ratio (C-H Functionalization : Cyclopropanation) | Yield (%) | ee (C-H Product, %) | ee (Cyclopropane, %) |
| 1 | Methyl 2-diazopent-3-enoate | Rh₂(S-DOSP)₄ | 3 : 1 | 85 | >99 | 52 |
| 2 | Methyl 2-diazopent-3-enoate | Rh₂(S-PTAD)₄ | 1 : 99 | 82 | -84 | -74 |
| 3 | Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | Rh₂(S-DOSP)₄ | 3 : 1 | 85 | 98 | 33 |
| 4 | Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | Rh₂(S-PTAD)₄ | 1 : 1 | 82 | 95 | 95 |
Table 2: Enantiodivergent Reaction of Racemic 1-Methyl-1,2-dihydronaphthalene [1]
| Entry | Vinyldiazoacetate | Catalyst | Temperature (°C) | Product Ratio (C-H : Cyclopropane) | Yield (%) | ee (C-H Product, %) |
| 1 | Methyl 2-diazopent-3-enoate | Rh₂(S-DOSP)₄ | 25 | 1 : 1 | 85 | 91 |
| 2 | Methyl 2-diazopent-3-enoate | Rh₂(S-DOSP)₄ | 0 | 1 : 1 | 82 | 96 |
Experimental Protocols
General Procedure for the Rhodium(II)-Catalyzed Reaction of Dihydronaphthalenes with Vinyldiazoacetates: [1]
To a solution of the dihydronaphthalene (1.0 equivalent) and the dirhodium(II) catalyst (0.01-0.02 equivalents) in a suitable solvent (e.g., 2,2-dimethylbutane) at the desired temperature (e.g., room temperature or 0 °C), a solution of the vinyldiazoacetate (1.0-3.0 equivalents) in the same solvent is added dropwise over a period of 1-4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the C-H functionalization and/or cyclopropanation products. The enantiomeric excess of the products is determined by chiral HPLC analysis.
Visualizations
References
Technical Support Center: Simultaneous Optimization of Reaction Conditions and Routes using Bayesian Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bayesian optimization for the simultaneous optimization of chemical reaction conditions and routes.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian Optimization (BO) and why is it useful for chemical reaction optimization?
Bayesian Optimization (BO) is a sequential, model-based strategy for finding the global optimum of a function that is expensive to evaluate.[1][2][3] In chemistry, it is particularly useful for optimizing reaction conditions because it can efficiently explore large, complex reaction spaces with a limited number of experiments, saving time and resources.[4][5][6] BO builds a statistical model (a surrogate function) of the reaction landscape based on previous experimental results and uses an acquisition function to intelligently select the next set of conditions to test.[2] This balances exploring new, uncertain areas of the parameter space with exploiting areas already known to yield good results.[7]
Q2: What are the key components of a Bayesian Optimization workflow?
A Bayesian Optimization workflow consists of two main components:
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A surrogate model: This is a statistical model, often a Gaussian Process (GP), that approximates the objective function (e.g., reaction yield) and quantifies the uncertainty of its predictions.[2][3]
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An acquisition function: This function uses the predictions and uncertainty from the surrogate model to decide the next most promising experiment to run.[2] Common acquisition functions include Expected Improvement (EI), Probability of Improvement (PI), and Upper Confidence Bound (UCB).[8]
The process is iterative: after an experiment is performed, the new data point is used to update the surrogate model, and the acquisition function then suggests the next experiment.[6]
Q3: How can BO be used to optimize both reaction conditions and reaction routes simultaneously?
By defining a search space that includes both continuous variables (e.g., temperature, concentration) and categorical variables (e.g., choice of solvent, catalyst, or even an entire reaction step), BO can navigate the combined space.[9][10] This integrated approach allows the algorithm to discover optimal conditions that might be specific to a particular route and identify the most promising route overall, potentially uncovering non-obvious interactions between route choice and reaction parameters.[9] Platforms have been developed that combine automation with Bayesian optimization to simultaneously optimize for different substrates and routes.[9][11]
Q4: What is multi-objective or multi-task Bayesian Optimization?
In many real-world scenarios, chemists need to optimize for multiple objectives at once, such as maximizing yield while minimizing cost or by-products.[4][5][12] Multi-objective Bayesian optimization can handle these competing goals, for example, by finding a set of "Pareto optimal" conditions that represent the best possible trade-offs.[13] Multi-task BO, on the other hand, leverages data from previous or similar reactions to speed up the optimization of a new target reaction, which is particularly useful when starting with little to no data.[14]
Q5: How does BO compare to traditional optimization methods like "one-factor-at-a-time" (OFAT) or Design of Experiments (DoE)?
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OFAT: This method involves optimizing one parameter at a time while keeping others constant.[15] It is often inefficient and can miss the true optimum, which may lie in a combination of parameter changes.[13]
-
DoE: This statistical method is more robust than OFAT and can model interactions between parameters.[15] However, it typically involves a large, predefined set of experiments conducted in parallel.
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Bayesian Optimization: BO is a sequential method that uses the results of previous experiments to inform the next, often converging on an optimal set of conditions with fewer experiments than DoE.[4] This makes it ideal for expensive or time-consuming experiments.[6]
Bayesian Optimization Workflow
Caption: A diagram of the iterative Bayesian Optimization workflow.
Troubleshooting Guide
Issue 1: The optimization algorithm is not converging to a high-yield condition or is getting stuck in a local optimum.
| Potential Cause | Troubleshooting Steps |
| Poor Initial Sampling | The initial set of experiments may not adequately represent the diversity of the search space.[8] Ensure the initial experimental conditions cover a wide range of parameters. Consider using space-filling designs like Latin Hypercube Sampling instead of random sampling.[8] |
| Inappropriate Surrogate Model | The chosen surrogate model (e.g., Gaussian Process, Random Forest) might not be suitable for the complexity of the reaction landscape.[8] For highly non-linear or discontinuous outcomes, a more flexible model like a Random Forest or a Gaussian Process with a non-stationary kernel might perform better.[2][8] |
| Acquisition Function is Too Exploitative | The algorithm may be prematurely focusing on a local optimum.[8] An acquisition function that heavily favors exploitation (e.g., Probability of Improvement) can get stuck.[8] Try using an acquisition function that better balances exploration and exploitation, such as Expected Improvement or Upper Confidence Bound (UCB).[8] Adjusting the trade-off parameter in UCB can explicitly encourage more exploration. |
| Incorrect Hyperparameter Tuning | The hyperparameters of the surrogate model (e.g., kernel parameters for a Gaussian Process) are not optimized, leading to a poor fit of the response surface.[8] It is crucial to optimize these hyperparameters, often by maximizing the marginal likelihood on the available data.[8] |
| High Experimental Noise | High levels of noise in experimental data can mislead the optimization algorithm.[8] Ensure experimental procedures are consistent and analytical methods are calibrated. Consider using a surrogate model that can explicitly account for noisy observations.[8] |
Troubleshooting Workflow: Non-Convergence
Caption: A decision tree for troubleshooting non-convergence issues.
Issue 2: The algorithm suggests impractical, unsafe, or expensive experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Lack of Domain Knowledge Integration | The optimization is being run as a "black box" without incorporating chemical intuition.[8] Define constraints within the optimization software to exclude unsafe or impractical regions of the parameter space (e.g., temperature limits, solubility issues).[16] |
| No Cost Awareness | The algorithm treats all experiments as equal in cost, time, and effort.[13] This can lead to suggestions of expensive reagents for marginal gains. Use a cost-informed BO (CIBO) approach that penalizes expensive experiments.[13] This method prioritizes testing readily available reagents and only suggests purchasing new ones if the anticipated improvement is significant.[13] |
| Inadequate Featurization | The way chemical structures or reaction components are represented (featurized) may not capture the properties relevant to the outcome.[17] This can lead to poor model predictions. Use more informative featurization strategies, such as quantum chemical properties or learned molecular representations from graph neural networks, to improve the model's predictive power.[2][4] |
Issue 3: I have very little initial data to start the optimization.
| Potential Cause | Troubleshooting Steps |
| "Cold Start" Problem | Starting an optimization from scratch with no prior information can be inefficient.[14] Use a multi-task or transfer learning approach. Leverage data from related reactions to create a more informed initial model, which can significantly speed up convergence for the new reaction.[14] |
| Low-Data Regime | A lack of initial data points can make it difficult for the model to learn the reaction landscape.[4] While simple representations like one-hot encodings can be effective in low-data situations, it is crucial to select the initial experiments carefully to maximize information gain.[4] As mentioned for Issue 1, use a space-filling design for the initial experiments.[8] |
Experimental Protocols
Example Protocol: General Workflow for Optimization of a Mitsunobu Reaction
This protocol is based on the workflow described in studies using Bayesian optimization to improve reaction yields.[8]
-
Define the Search Space:
-
Identify the key reaction parameters to be optimized.
-
Categorical Variables: Phosphine (B1218219) ligand, solvent.
-
Continuous Variables: Concentration, temperature, stoichiometry of reagents (e.g., alcohol to acid ratio).
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Example: A search space could include 4 phosphine ligands, 5 solvents, and continuous ranges for temperature (25-80°C) and concentration (0.1-1.0 M), creating a vast parameter space.[4]
-
-
Initial Experiments:
-
Run a small set of initial reactions (e.g., 5-10 experiments) with diverse conditions selected by a Latin Hypercube Sampling algorithm to ensure broad coverage of the search space.[8]
-
For instance, select a few different phosphine ligands and solvents and run them at standard concentrations and temperatures.[8]
-
-
Data Acquisition and Modeling:
-
Analyze the yield of each reaction using a suitable analytical technique (e.g., HPLC, NMR).[8]
-
Input the reaction conditions (as features) and their corresponding yields into the Bayesian optimization software (e.g., EDBO).[4][8]
-
The software will use this data to build an initial surrogate model (e.g., a Gaussian Process) of the reaction landscape.[8]
-
-
Iterative Optimization:
-
Based on the surrogate model, the software's acquisition function will suggest the next set of experimental conditions predicted to either maximize the yield (exploitation) or reduce model uncertainty (exploration).[8]
-
Synthesize and analyze the outcome of the suggested experiment.
-
Add the new data point to the dataset and re-train the surrogate model.
-
Repeat this iterative loop until the model converges on an optimal set of conditions or the experimental budget is exhausted. Studies have shown convergence within 30-50 experiments for large search spaces.[4]
-
References
- 1. Bayesian Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. Bayesian Optimization of Chemical Reactions - Dassault Systèmes blog [blog.3ds.com]
- 7. Bayesian optimization for accelerated drug discovery for IBM J. Res. Dev - IBM Research [research.ibm.com]
- 8. benchchem.com [benchchem.com]
- 9. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 13. Cost-informed Bayesian reaction optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00225C [pubs.rsc.org]
- 14. ml4molecules.github.io [ml4molecules.github.io]
- 15. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [2203.17241] Bayesian optimization with known experimental and design constraints for chemistry applications [arxiv.org]
- 17. Local reaction condition optimization via machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Organotin Residues from 1,2-Dihydronaphthalene Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of organotin residues from 1,2-dihydronaphthalene (B1214177) reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative data summary to assist in your purification efforts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of organotin residues.
Issue 1: Persistent Tin Residues After Aqueous Potassium Fluoride (B91410) (KF) Wash
-
Question: I have performed a standard aqueous KF wash on my this compound reaction mixture, but NMR analysis still shows significant organotin contamination. What could be the problem?
-
Answer: Several factors can contribute to an incomplete removal of organotin residues with a KF wash:
-
Insufficient Contact Time: Ensure vigorous stirring or shaking for at least one hour to allow for the complete precipitation of tributyltin fluoride (Bu₃SnF).[1]
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Formation of Emulsions: The formation of an emulsion or a solid precipitate at the interface between the organic and aqueous layers can trap your product and prevent efficient separation.[2] If this occurs, filter the entire mixture through a pad of Celite®.[2][3]
-
Incorrect pH: The efficiency of the precipitation can be pH-dependent. While generally not an issue with KF, extreme pH values in your reaction mixture could interfere.
-
Non-Halide Organotin Species: The KF wash is most effective for organotin halides. If your reaction mixture contains unreacted organotin hydrides (e.g., Bu₃SnH) or hexaalkylditins (e.g., Bu₃SnSnBu₃), they will not be efficiently removed by KF alone.[2][3] In this case, pre-treatment of the reaction mixture with iodine (I₂) can convert these species to the corresponding halides, which can then be readily removed by a subsequent KF wash.[2][3]
-
Issue 2: Low Product Recovery After Purification
-
Question: After performing the purification protocol to remove organotin residues, the yield of my this compound is very low. What are the potential causes?
-
Answer: Low product recovery can be due to several factors:
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Product Trapped in Precipitate: During a KF wash, your product may be adsorbed onto the solid Bu₃SnF precipitate. Ensure thorough washing of the filtered precipitate with your organic solvent to recover any trapped product.
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Product Degradation: Some purification methods may not be compatible with your specific this compound derivative. For example, highly acidic or basic conditions could potentially degrade your product.
-
Loss During Chromatography: If using column chromatography, ensure the chosen solvent system is appropriate for your product to prevent it from eluting too slowly or irreversibly binding to the stationary phase. A test run on a small scale (TLC) is always recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove?
A1: The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials.[2] Depending on the reaction conditions, you may also have hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH) to remove.[2]
Q2: Are there safer alternatives to organotin reagents?
A2: Yes, due to the toxicity of organotin compounds, several alternatives have been developed. These include methods based on less toxic metals, metal-like hydrides, and the use of catalytic amounts of organotin reagents with in-situ recycling.[1][4]
Q3: How can I dispose of organotin waste?
A3: Organotin waste is hazardous and must be disposed of according to institutional and local regulations.[5][6] Generally, it should be collected in a dedicated, labeled waste container.[6] Glassware that has come into contact with organotin compounds should be decontaminated by soaking in a bleach solution overnight before washing.[6][7]
Q4: What is the most effective method for removing organotin residues to a very low level (ppm)?
A4: For achieving very low levels of tin contamination, chromatography using a stationary phase of 10% w/w anhydrous potassium carbonate in silica (B1680970) gel has been shown to reduce organotin impurities to below 15 ppm.[1][2] This method is often more effective than a simple aqueous KF wash.
Quantitative Data on Removal Methods
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Method | Typical Residual Tin Level | Reference(s) |
| Aqueous KF Wash | < 1% w/w | [1] |
| 10% KF on Silica Gel Chromatography | < 30 ppm | [1] |
| 10% K₂CO₃ on Silica Gel Chromatography | < 15 ppm | [1] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
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Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF. Vigorously shake the funnel for at least one minute during each wash.[3]
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Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[2][3]
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Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[2][3]
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Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.
Protocol 2: Potassium Carbonate/Silica Gel Chromatography
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Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10 g of powdered anhydrous potassium carbonate with 90 g of silica gel (by weight).[2]
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Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1][2]
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Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
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Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired this compound from the immobilized organotin impurities.
Visualizations
Caption: Workflow for organotin removal using aqueous KF.
Caption: Workflow for organotin removal via chromatography.
Caption: Troubleshooting logic for incomplete tin removal.
References
Validation & Comparative
A Comparative Analysis of the Thermodynamic Stability of 1,2-Dihydronaphthalene and 1,4-Dihydronaphthalene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative thermodynamic stability of two key isomers of dihydronaphthalene: 1,2-Dihydronaphthalene (B1214177) and 1,4-Dihydronaphthalene (B28168). The stability of these compounds is a critical factor in synthetic chemistry, influencing reaction pathways, product distribution, and the design of complex molecular scaffolds. This document summarizes experimental data, details relevant experimental protocols, and provides a visual representation of the energetic relationship between these two isomers.
Thermodynamic Stability: A Comparative Overview
The relative stability of this compound and 1,4-dihydronaphthalene is best understood by examining the arrangement of their double bonds and the resulting electronic effects. This compound features a double bond that is conjugated with the aromatic benzene (B151609) ring. This conjugation allows for the delocalization of π-electrons across the system, a stabilizing interaction known as resonance.[1] This is structurally analogous to styrene.
In contrast, 1,4-dihydronaphthalene possesses two double bonds within the partially saturated ring that are isolated from the aromatic system.[1] The lack of conjugation means that it does not benefit from the same degree of resonance stabilization. Consequently, 1,4-dihydronaphthalene is at a higher energy state and is thermodynamically less stable than its 1,2-isomer.[1]
This difference in stability can be quantified experimentally by measuring the heat of hydrogenation (ΔH°hydrog) for each isomer. When both compounds are hydrogenated, they yield the same product: 1,2,3,4-tetrahydronaphthalene. The less stable isomer will release more energy (a more exothermic heat of hydrogenation) upon conversion to this common product.[1]
Experimental Data
Experimental measurements of the heat of hydrogenation confirm the greater stability of this compound. The isomer with the lower heat of hydrogenation is the more stable starting material.[1]
| Isomer | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) |
| This compound | 101 | 24.1 |
| 1,4-Dihydronaphthalene | 113 | 27.1 |
Data sourced from multiple consistent reports.[1][2][3]
The data clearly indicates that this compound releases less heat upon hydrogenation, confirming its lower potential energy and greater thermodynamic stability compared to 1,4-dihydronaphthalene.[1]
Visualization of Relative Stabilities
The energetic relationship between the two isomers and their common hydrogenation product can be visualized using an energy diagram. The less stable 1,4-isomer is placed at a higher energy level than the more stable 1,2-isomer. Both isomers are at a higher energy level than the fully saturated product, 1,2,3,4-tetrahydronaphthalene.
Caption: Energy diagram comparing the heats of hydrogenation.
Experimental Protocols
1. Determination of Heat of Hydrogenation
The heat of hydrogenation is determined by catalytic hydrogenation, where the heat evolved during the reaction is measured using a calorimeter.
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Objective: To measure the enthalpy change when this compound and 1,4-dihydronaphthalene are hydrogenated to 1,2,3,4-tetrahydronaphthalene.
-
Apparatus: A reaction calorimeter, a hydrogen gas source, and a catalyst (typically platinum on carbon, Pt/C, or palladium on carbon, Pd/C).
-
Procedure:
-
A known quantity of the dihydronaphthalene isomer is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) and placed in the reaction vessel of the calorimeter.
-
A catalytic amount of a hydrogenation catalyst (e.g., Pt/C) is added to the solution.
-
The system is sealed and flushed with hydrogen gas.
-
The reaction is initiated by stirring the mixture under a constant pressure of hydrogen gas.
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The temperature change of the system is precisely monitored as the hydrogenation reaction proceeds.
-
The total heat evolved is calculated from the temperature change and the known heat capacity of the calorimeter system.
-
The molar heat of hydrogenation is then determined by dividing the total heat evolved by the number of moles of the dihydronaphthalene isomer used.
-
-
Analysis: By comparing the molar heats of hydrogenation of the two isomers, their relative stabilities are determined. The isomer that releases less heat is the more stable one.
2. Synthesis of 1,4-Dihydronaphthalene (via Birch Reduction)
1,4-Dihydronaphthalene is commonly synthesized by the Birch reduction of naphthalene (B1677914).[4]
-
Reaction: The reduction of naphthalene using an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol (like ethanol or tert-butanol) serving as a proton source.[4]
-
Procedure:
-
Naphthalene is dissolved in a mixture of an ether solvent (like THF) and liquid ammonia at low temperature (ca. -78 °C).
-
Small pieces of sodium metal are added portion-wise until a persistent blue color indicates the presence of solvated electrons.
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An alcohol (e.g., ethanol) is added dropwise to protonate the radical anion and dianion intermediates formed during the reduction.
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The reaction is quenched by the addition of a proton source (e.g., ammonium (B1175870) chloride) after the blue color has disappeared.
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The ammonia is allowed to evaporate, and the product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.
-
3. Synthesis of this compound
A common route to this compound involves the reduction of a 1-tetralone (B52770) derivative followed by dehydration.
-
Reaction: A two-step process starting from 1-tetralone.
-
Procedure:
-
Reduction: 1-Tetralone is reduced to 1,2,3,4-tetrahydro-1-naphthol (B51079) using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
-
Dehydration: The resulting alcohol is then dehydrated under acidic conditions (e.g., using phosphoric acid or a catalytic amount of p-toluenesulfonic acid in benzene or toluene (B28343) with azeotropic removal of water) to yield this compound.
-
The product is isolated by extraction, washed to remove the acid catalyst, dried, and purified by distillation.
-
References
A Comparative Guide to Analytical Methods for the Quantification of 1,2-Dihydronaphthalene
Introduction
1,2-Dihydronaphthalene (B1214177) (1,2-DHN) is a major metabolite of naphthalene, a ubiquitous polycyclic aromatic hydrocarbon (PAH).[1] Its accurate and reliable quantification in biological matrices, particularly urine, is essential for toxicological studies, human biomonitoring, and assessing exposure to naphthalene.[1] However, the inherent instability of free 1,2-DHN presents analytical challenges, necessitating robust and validated analytical methods.[1][2]
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the most established method, with alternative techniques for the quantification of 1,2-DHN. It is designed for researchers, scientists, and drug development professionals, offering a summary of performance data, detailed experimental protocols, and workflow visualizations to aid in selecting the most appropriate methodology.
Comparison of Analytical Methods
The choice of an analytical method for 1,2-DHN quantification is contingent on factors such as the required sensitivity, sample matrix, available instrumentation, and desired throughput.[1] While GC-MS/MS is the most validated and commonly employed technique, other methods like High-Performance Liquid Chromatography (HPLC) and amperometric biosensors present potential alternatives.
The following diagram illustrates the logical relationship between the established GC-MS method and its alternatives.
Data Presentation: Quantitative Method Comparison
The table below summarizes the key performance indicators for various analytical methods used for the determination of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Amperometric Biosensor |
| Principle | Gas-phase separation followed by mass-based detection and quantification.[1] | Liquid-phase separation followed by UV absorbance detection.[3] | Enzymatic reaction produces a measurable electrical current proportional to concentration.[4][5] |
| Sample Matrix | Urine[1][6] | Not established for 1,2-DHN. Generally used for liquid samples.[4] | Aqueous solutions.[5] |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/L[2] | Data not readily available for 1,2-DHN.[4] | Down to 10⁻⁹ M ( nanomolar range).[5] |
| Limit of Quantitation (LOQ) | 0.2 - 0.5 µg/L | Data not readily available for 1,2-DHN.[4] | Not established. |
| Linearity Range | Up to 1000 µg/L[6] | Data not readily available for 1,2-DHN.[4] | Not established. |
| Precision (%RSD) | 1.4 - 6.6%[2] | Data not readily available for 1,2-DHN.[4] | Not established. |
| Accuracy/Recovery (%) | High reliability with isotope-labelled internal standards.[2] | Data not readily available for 1,2-DHN.[4] | Not established. |
| Throughput | Moderate; requires extensive sample preparation. | Potentially high. | High; suitable for rapid screening.[4] |
| Notes | Gold standard method; highly sensitive and specific. Requires derivatization.[1] | Methods for this specific analyte are not commonly validated or employed.[4] | Promising, rapid, and highly sensitive emerging technology. Further validation is needed.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. This section outlines the protocols for the key methods discussed.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This is the most extensively documented and validated method for quantifying 1,2-DHN in biological samples, particularly urine.[4] The instability of free 1,2-DHN is often addressed by using its more stable glucuronide conjugate as a reference standard.[2]
The general workflow for GC-MS/MS analysis is depicted below.
1. Sample Preparation
-
Enzymatic Hydrolysis: To a urine sample (e.g., 2 mL), add an isotope-labeled internal standard (like D₆-1,2-DHN glucuronide) and an antioxidant such as ascorbic acid.[6] Add β-glucuronidase/arylsulfatase in a buffer (e.g., sodium acetate) and incubate (e.g., 16 hours at 37°C) to deconjugate the glucuronidated and sulfated metabolites.[6]
-
Solid-Phase Extraction (SPE): Pass the hydrolyzed sample through an SPE cartridge to isolate and concentrate the 1,2-DHN.[1][6]
-
Derivatization: Elute the analyte from the SPE cartridge and evaporate the solvent. Add a derivatization agent (e.g., a silylating agent like BSA+TMCS) to the residue and incubate (e.g., 1 hour at 70°C) to increase the volatility and thermal stability of the analyte for GC analysis.[1][6]
2. Instrumental Analysis
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5MS).[1] Use a programmed temperature gradient to separate 1,2-DHN from other components.[1]
-
MS/MS Detection: Detect the eluted compounds using a tandem mass spectrometer.[6] Operate the detector in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, which is crucial for distinguishing the analyte from complex matrix interferences.[1]
Alternative Method 1: High-Performance Liquid Chromatography (HPLC-UV)
1. Sample Preparation (Inferred)
-
Extraction: Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate 1,2-DHN from the sample matrix. Derivatization is typically not required for HPLC unless it is needed to enhance detection (e.g., by adding a fluorescent tag for fluorescence detection).
2. Instrumental Analysis (Inferred)
-
LC Separation: Inject the prepared sample into an HPLC system with a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol.[7]
-
UV Detection: Monitor the column effluent with a UV detector at a wavelength where 1,2-DHN exhibits strong absorbance.[3] Quantification is based on the Beer-Lambert law, comparing the peak area of the sample to that of known standards.[8]
Alternative Method 2: Amperometric Biosensor
This emerging technique offers a rapid and highly sensitive alternative for 1,2-DHN detection, making it suitable for high-throughput screening.[4]
1. Biosensor Preparation
-
Modify an electrode with a biorecognition element, such as pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH), which can catalytically react with 1,2-DHN.[4][5]
2. Electrochemical Detection
-
Immerse the modified electrode in the sample solution.[4]
-
The enzymatic reaction between the immobilized enzyme and 1,2-DHN generates an electrical current that is directly proportional to the analyte's concentration.[4][5] This signal is then measured to quantify the 1,2-DHN.[5]
Conclusion
For the reliable and sensitive quantification of this compound in biological matrices, GC-MS/MS is the most established, validated, and robust method available.[1] It provides high specificity and precision, making it the gold standard for research and clinical applications where accuracy is paramount.[1]
Amperometric biosensors represent a promising alternative, offering the advantages of rapid analysis and very low detection limits, which could be beneficial for high-throughput screening.[4] However, this technology requires further validation to fully characterize its performance in complex biological samples.[4] Currently, there is a notable lack of validated HPLC-UV methods specifically for the quantitative analysis of 1,2-DHN, suggesting researchers would need to undertake significant method development and validation for its application.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Reliable quantification of 1,2-dihydroxynaphthalene in urine using a conjugated reference compound for calibration [pubmed.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. series.publisso.de [series.publisso.de]
- 7. Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Dehydrogenation Reactivity: A Comparative Analysis of 1,2-Dihydronaphthalene and Tetralin
A comprehensive guide for researchers and drug development professionals on the comparative dehydrogenation reactivity of 1,2-Dihydronaphthalene and Tetralin, supported by experimental data and detailed protocols.
The dehydrogenation of hydroaromatic compounds is a fundamental transformation in organic synthesis and plays a crucial role in various industrial processes, including the production of valuable aromatics and in hydrogen storage/release cycles. This guide provides an in-depth comparison of the dehydrogenation reactivity of two key hydroaromatic naphthalenes: this compound and Tetralin (1,2,3,4-Tetrahydronaphthalene). Understanding the relative reactivity of these compounds is essential for optimizing reaction conditions, catalyst selection, and process design in research and development settings.
Executive Summary
This compound generally exhibits a higher reactivity towards dehydrogenation to naphthalene (B1677914) compared to Tetralin. This increased reactivity is attributed to the presence of a pre-existing double bond in the hydroaromatic ring of this compound, which facilitates the subsequent elimination of hydrogen to achieve full aromaticity. Tetralin, being a fully saturated six-membered ring fused to the aromatic ring, requires the initial breaking of stronger C-H bonds, making its dehydrogenation a more energy-intensive process.
Quantitative Comparison of Dehydrogenation Reactivity
The dehydrogenation of Tetralin to Naphthalene proceeds in a stepwise manner, with this compound as a key intermediate. Kinetic studies provide a quantitative measure of the relative reactivities of these compounds.
| Reactant | Product(s) | Catalyst | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| Tetralin | This compound + H₂ | Pd/C | 400 | 2.3 x 10⁻⁴ | [1] |
| This compound | Naphthalene + H₂ | Pd/C | 400 | 6.3 x 10⁻⁴ | [1] |
Table 1: Comparison of zero-order rate constants for the dehydrogenation of Tetralin and this compound.
As evidenced by the data in Table 1, the rate constant for the dehydrogenation of this compound to Naphthalene is approximately 2.7 times greater than the rate constant for the initial dehydrogenation of Tetralin to this compound under the specified conditions. This confirms the higher reactivity of this compound in the final aromatization step.
Mechanistic Insights
The dehydrogenation of both this compound and Tetralin is typically catalyzed by transition metals, most commonly palladium (Pd) and platinum (Pt), often supported on carbon (e.g., Pd/C, Pt/C). The general mechanism involves the following key steps:
-
Adsorption: The hydroaromatic molecule adsorbs onto the catalyst surface.
-
C-H Bond Activation: The catalyst facilitates the cleavage of C-H bonds.
-
β-Hydride Elimination: Successive elimination of hydrogen atoms occurs, leading to the formation of double bonds.
-
Desorption: The aromatic product and hydrogen gas desorb from the catalyst surface.
The higher reactivity of this compound can be attributed to the allylic C-H bonds which are weaker and more readily cleaved on the catalyst surface compared to the sp³ C-H bonds in Tetralin.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the catalytic dehydrogenation of this compound and Tetralin.
Protocol 1: Dehydrogenation of this compound using Palladium on Carbon (Pd/C)
This protocol describes a standard method for the dehydrogenation of this compound using a heterogeneous catalyst.
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
High-boiling point solvent (e.g., decalin, mesitylene, or diphenyl ether)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, heating mantle, magnetic stirrer)
-
Analytical equipment for reaction monitoring (e.g., GC, TLC)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in the chosen high-boiling point solvent (10 mL).
-
Add 10% Pd/C (5-10 mol% of Pd relative to the substrate) to the solution.
-
Flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove air.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with the same solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude naphthalene.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Dehydrogenation of Tetralin using Platinum on Alumina (Pt/Al₂O₃) in the Gas Phase
This protocol outlines a continuous flow, gas-phase dehydrogenation of Tetralin.
Materials:
-
Tetralin
-
Platinum on Alumina catalyst (Pt/Al₂O₃)
-
Fixed-bed reactor tube (e.g., quartz or stainless steel)
-
Furnace for heating the reactor
-
Mass flow controllers for gas and liquid feeds
-
Condenser and collection vessel for the product
-
Inert carrier gas (e.g., Nitrogen or Argon)
-
Analytical equipment for product analysis (e.g., GC-MS)
Procedure:
-
Pack the fixed-bed reactor with a known amount of Pt/Al₂O₃ catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 300-450 °C) under a flow of inert gas.
-
Introduce a controlled flow of the inert carrier gas into the reactor.
-
Using a syringe pump or a similar liquid feed system, introduce Tetralin into a vaporizer section where it is mixed with the carrier gas.
-
Pass the gas-phase mixture of Tetralin and carrier gas through the heated catalyst bed.
-
The dehydrogenation reaction occurs as the reactants pass over the catalyst.
-
Cool the reactor outlet stream using a condenser to liquefy the products (Naphthalene and any unreacted Tetralin).
-
Collect the liquid product in a chilled collection vessel.
-
Analyze the product mixture using GC-MS to determine the conversion of Tetralin and the selectivity to Naphthalene.
Logical Relationship of Dehydrogenation
The following diagram illustrates the sequential nature of Tetralin dehydrogenation, highlighting the intermediate role of this compound.
Caption: Dehydrogenation pathway from Tetralin to Naphthalene.
Conclusion
In the catalytic dehydrogenation to form naphthalene, this compound is a more reactive intermediate compared to its precursor, Tetralin. This difference in reactivity, supported by kinetic data, is a critical consideration for chemical process development. The choice of catalyst, temperature, and reaction phase (liquid or gas) can be tailored to selectively favor the formation of either the intermediate or the final aromatic product. The provided experimental protocols offer a starting point for researchers to explore these transformations in a laboratory setting.
References
Validating 1,2-Dihydronaphthalene Synthesis: A Spectroscopic Comparison Guide
The successful synthesis of 1,2-Dihydronaphthalene is critically dependent on precise reaction control to prevent the formation of common impurities, such as unreacted starting material (naphthalene) or over-hydrogenated byproducts (1,2,3,4-tetrahydronaphthalene, or tetralin). Confirmation of the target molecule's identity and purity necessitates a suite of spectroscopic methods. This guide provides a comparative overview of key spectroscopic data and the detailed experimental protocols required to distinguish this compound from its common alternatives.
Experimental Protocols
Detailed methodologies for the primary spectroscopic techniques are outlined below. These protocols are designed for researchers and drug development professionals requiring accurate structural validation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR to achieve adequate signal intensity.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample can be injected directly if it is sufficiently volatile.
-
Ionization Method: Utilize Electron Ionization (EI) as a standard method for creating fragment ions and identifying the molecular ion. Electrospray Ionization (ESI) may also be used, which typically yields the protonated molecular ion [M+H]⁺.
-
Analysis: Inject the sample into the mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the molecular ion peak (M⁺•) to confirm the molecular weight. Analyze the fragmentation pattern, as it provides a unique fingerprint for the compound's structure.
3. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal. This is a common and convenient method.
-
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be taken and subtracted from the sample spectrum.
-
Analysis: Identify characteristic absorption bands corresponding to specific functional groups and bond vibrations.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 arbitrary units).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a cuvette containing the pure solvent as a reference. Scan the sample across the ultraviolet and visible regions (typically 200-800 nm).
-
Analysis: Determine the wavelength(s) of maximum absorbance (λ_max), which is characteristic of the electronic structure and extent of conjugation in the molecule.
Spectroscopic Data Comparison
The following tables summarize the quantitative data for this compound and its key alternatives, providing a clear basis for comparison and validation.
Table 1: ¹H NMR Data Comparison (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Aromatic H | 7.29 - 6.85 | Multiplet | 4H |
| Vinylic H (C3) | 6.42 | Doublet | 1H | |
| Vinylic H (C4) | 5.99 | Multiplet | 1H | |
| Aliphatic H (C1) | 2.75 | Triplet | 2H | |
| Aliphatic H (C2) | 2.28 | Multiplet | 2H | |
| Naphthalene (B1677914) | Aromatic H (α-H) | ~7.85 | Multiplet | 4H |
| Aromatic H (β-H) | ~7.50 | Multiplet | 4H | |
| 1,2,3,4-Tetrahydronaphthalene | Aromatic H | ~7.10 | Multiplet | 4H |
| Aliphatic H (Benzylic) | ~2.78 | Multiplet | 4H | |
| Aliphatic H | ~1.80 | Multiplet | 4H |
Table 2: ¹³C NMR Data Comparison (in DMSO-d₆)
| Compound | Carbon Type | Chemical Shift (δ, ppm)[1] |
| This compound | Aromatic (quaternary) | 134.1, 133.0 |
| Aromatic (CH) | 128.2, 127.3, 126.3, 125.8 | |
| Vinylic (CH) | 125.1, 123.7 | |
| Aliphatic (CH₂) | 27.8, 22.8 | |
| Naphthalene | Aromatic (quaternary) | ~133.5 |
| Aromatic (CH) | ~128.0, ~125.9 | |
| 1,2,3,4-Tetrahydronaphthalene | Aromatic (quaternary) | ~137.0 |
| Aromatic (CH) | ~129.2, ~125.7 | |
| Aliphatic (CH₂) | ~29.2, ~23.2 |
Table 3: Mass Spectrometry Data Comparison (Electron Ionization)
| Compound | Molecular Weight | Molecular Ion (M⁺•) (m/z) | Key Fragment Ions (m/z) |
| This compound | 130.19[2] | 130[2] | 129 ([M-H]⁺), 115 ([M-CH₃]⁺)[2] |
| Naphthalene | 128.17 | 128[3][4] | 102 ([M-C₂H₂]⁺), 77 |
| 1,2,3,4-Tetrahydronaphthalene | 132.20[5] | 132 | 104 ([M-C₂H₄]⁺, retro-Diels-Alder), 91 ([C₇H₇]⁺)[6][7] |
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Compound | =C-H Stretch (Aromatic) (cm⁻¹) | =C-H Stretch (Vinylic) (cm⁻¹) | -C-H Stretch (Aliphatic) (cm⁻¹) | C=C Stretch (cm⁻¹) |
| This compound | ~3070-3020 | ~3015 | ~2930, ~2840 | ~1600, ~1490 |
| Naphthalene | ~3100-3000[8][9] | N/A | N/A | ~1600, ~1500[9] |
| 1,2,3,4-Tetrahydronaphthalene | ~3070-3020[10] | N/A | ~2925, ~2850[10] | ~1600, ~1490 |
Table 5: UV-Visible Spectroscopy Data Comparison
| Compound | λ_max (nm) | Solvent | Comments |
| This compound | ~262, ~271 | Ethanol | Conjugated system includes the aromatic ring and one double bond. |
| Naphthalene | ~220, ~286, ~312[11][12] | Ethanol | More extensive conjugation results in multiple absorption bands.[12] |
| 1,2,3,4-Tetrahydronaphthalene | ~266, ~274[13] | Alcohol | Absorption is primarily due to the isolated benzene (B151609) ring.[13][14] |
Validation Workflow
The logical flow for validating the synthesis of this compound involves a systematic application of the described spectroscopic techniques following initial synthesis and purification. This workflow ensures a comprehensive and accurate structural confirmation.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetralin - Wikipedia [en.wikipedia.org]
- 6. Structure and Dissociation Pathways of Protonated Tetralin (1,2,3,4-Tetrahydronaphthalene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR Spectra of Naphthalene in Water Ice [astrochem.org]
- 9. astrochemistry.org [astrochemistry.org]
- 10. irphouse.com [irphouse.com]
- 11. uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene [docbrown.info]
- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
A Comparative Guide to the Reduction of Naphthalene: Kinetic vs. Thermodynamic Control
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of naphthalene (B1677914) is a fundamental transformation in organic synthesis, with the resulting di- and tetrahydro-derivatives serving as crucial intermediates in the development of pharmaceuticals and other advanced materials. The distribution of reaction products is exquisitely sensitive to the reaction conditions, offering a classic textbook example of kinetic versus thermodynamic control. This guide provides an objective comparison of these two control regimes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal conditions for their specific synthetic goals.
Theoretical Framework: Kinetic and Thermodynamic Pathways
The reduction of naphthalene can proceed through distinct pathways, each favoring the formation of a different major product. The outcome is determined by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (i.e., via the lowest activation energy barrier) will predominate. This is the kinetic product .
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows for the initial products to equilibrate, leading to a predominance of the most stable product, which is not necessarily the one that forms the fastest. This is the thermodynamic product .
In the context of naphthalene reduction, the primary products of interest are 1,4-dihydronaphthalene (B28168), 1,2-dihydronaphthalene, and 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).
Reaction Pathways and Product Distribution
The reduction of naphthalene typically proceeds in stages. The initial reduction yields dihydronaphthalene isomers. Under forcing conditions, further reduction to tetralin and ultimately decalin can occur.
Kinetic Control: The Birch Reduction
The Birch reduction, a dissolving metal reduction using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is the archetypal example of a kinetically controlled reduction of naphthalene.[1][2] The reaction proceeds rapidly at low temperatures to yield 1,4-dihydronaphthalene as the major product.[3]
The mechanism involves the single-electron transfer from the alkali metal to the naphthalene ring, forming a radical anion. This is followed by protonation by the alcohol and a second electron transfer and protonation sequence to yield the non-conjugated 1,4-dihydro isomer.
Thermodynamic Control: Isomerization and Further Reduction
The kinetically favored 1,4-dihydronaphthalene is less stable than its conjugated isomer, This compound . Under conditions that allow for equilibrium to be established, such as higher temperatures or the presence of a base, the 1,4-isomer can rearrange to the 1,2-isomer.[3] This conjugated system is then readily reduced further to the thermodynamically more stable tetralin .
Catalytic hydrogenation offers a versatile platform to achieve thermodynamically controlled reductions. By selecting the appropriate catalyst, temperature, and hydrogen pressure, naphthalene can be selectively hydrogenated to tetralin.[4][5][6]
Comparative Experimental Data
The following tables summarize quantitative data from various studies on the reduction of naphthalene under different conditions, highlighting the product distributions characteristic of kinetic and thermodynamic control.
Table 1: Dissolving Metal Reduction of Naphthalene (Birch Reduction)
| Metal/Solvent System | Alcohol | Temperature (°C) | Major Product | Minor Product(s) | Reference |
| Na / liq. NH₃ | Ethanol (B145695) | -33 | 1,4-Dihydronaphthalene | This compound | [1][2] |
| Li / liq. NH₃ | tert-Butanol | -78 | 1,4-Dihydronaphthalene | - | [3] |
| K-graphite (C₈K) / THF | - | 0 | 1,4-Dihydronaphthalene derivatives | - | [7] |
Table 2: Catalytic Hydrogenation of Naphthalene
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Naphthalene Conversion (%) | Tetralin Selectivity/Yield (%) | Reference |
| Ni/S950 | 200 | 2 | 2 | 100 | 95.6 (Yield) | [4] |
| 4%NiO-20%MoO₃/Al₂O₃ | 200 | 6 | 8 | 99.56 | 99.43 (Selectivity) | [6] |
| Pt/HAP in sc-hexane | 250 | 6 | - | ~100 | ~100 (Selectivity) | [5] |
| Pd₅%/Al₂O₃ | 250 | 4 | - | - | Favors decalin formation | [8] |
Experimental Protocols
Protocol 1: Kinetic Reduction of Naphthalene via Birch Reduction
This protocol is a generalized procedure based on established methods for the Birch reduction.[1][2]
Materials:
-
Naphthalene
-
Anhydrous liquid ammonia
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., argon or nitrogen).
-
Condense anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Add naphthalene dissolved in a minimal amount of anhydrous diethyl ether to the liquid ammonia.
-
Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Slowly add absolute ethanol via the dropping funnel. The blue color will dissipate as the reaction proceeds. Continue adding ethanol until the blue color is permanently discharged.
-
Allow the ammonia to evaporate overnight under a fume hood.
-
Carefully quench the reaction mixture with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,4-dihydronaphthalene.
-
Purify the product by distillation or chromatography as required.
Protocol 2: Thermodynamic Reduction of Naphthalene via Catalytic Hydrogenation
This protocol is a representative procedure for the selective hydrogenation of naphthalene to tetralin based on published studies.[4][6]
Materials:
-
Naphthalene
-
n-Hexane (solvent)
-
Ni-Mo/Al₂O₃ catalyst (or other suitable catalyst)
-
Hydrogen gas
Procedure:
-
Charge a high-pressure batch reactor with naphthalene, n-hexane, and the catalyst. For example, 1 g of naphthalene, 19 g of n-hexane, and 2 g of catalyst.[6]
-
Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 6 MPa).[6]
-
Heat the reactor to the target temperature (e.g., 200 °C) while stirring vigorously (e.g., 1000 rpm) to overcome mass transfer limitations.[8][9]
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 8 hours).[6]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
Analyze the product mixture by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion of naphthalene and the selectivity for tetralin.
-
Isolate the product by removing the solvent under reduced pressure.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and logical relationships in the reduction of naphthalene.
Caption: Kinetic pathway of naphthalene reduction via Birch reduction.
Caption: Relationship between kinetic and thermodynamic products in naphthalene reduction.
Caption: General experimental workflow for catalytic hydrogenation of naphthalene.
Conclusion
The reduction of naphthalene serves as an excellent case study in the principles of kinetic and thermodynamic control. For the synthesis of 1,4-dihydronaphthalene, the kinetically controlled Birch reduction is the method of choice. Conversely, to obtain the thermodynamically more stable tetralin, catalytic hydrogenation under elevated temperatures and pressures provides a highly selective and efficient route. The choice of reaction conditions—temperature, time, catalyst, and reaction medium—is paramount in directing the reaction towards the desired product. The experimental data and protocols provided in this guide offer a solid foundation for researchers to design and execute these transformations effectively in their own laboratories.
References
- 1. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 2. byjus.com [byjus.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 8. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
Comparative Guide to Catalysts for the Selective Dehydrogenation of Tetralin to 1,2-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
The selective catalytic dehydrogenation of tetralin to 1,2-dihydronaphthalene (B1214177) represents a significant synthetic challenge, as the reaction often proceeds to the thermodynamically more stable naphthalene (B1677914). This guide provides a comparative overview of potential catalysts for this transformation, drawing upon existing research on tetralin and related hydroaromatic compound dehydrogenation. Due to a scarcity of studies directly comparing catalysts for this specific partial dehydrogenation, this guide synthesizes data from related reactions to provide insights into catalyst selection and experimental design.
Catalyst Performance Comparison
Direct quantitative comparative data for the selective dehydrogenation of tetralin to this compound is limited in published literature. However, theoretical and experimental studies on the dehydrogenation of decalin to naphthalene, which proceeds via a tetralin intermediate, offer valuable insights into the differing behaviors of common noble metal catalysts.[1]
| Catalyst Family | Predominant Product from Tetralin | Apparent Activity for Tetralin Dehydrogenation | Key Insights |
| Platinum (Pt)-based | Naphthalene | Energetically favorable for initial dehydrogenation steps | Theoretical studies suggest Pt catalysts are more energetically preferred for the initial dehydrogenation of saturated rings (e.g., decalin to tetralin), which may favor the formation of the intermediate this compound under carefully controlled conditions.[1] |
| Palladium (Pd)-based | Naphthalene | High | Pd-based catalysts are known to be highly effective for the complete dehydrogenation of tetralin to naphthalene.[1] The reaction pathway over Pd is energetically more favorable for the conversion of tetralin to naphthalene, making it challenging to isolate the this compound intermediate.[1] |
| Nickel (Ni)-based | Naphthalene/Decalin | Moderate to High | Nickel catalysts are active for both hydrogenation and dehydrogenation, with the reaction direction being highly dependent on conditions such as temperature and hydrogen pressure.[2][3] |
| Bimetallic/Modified Catalysts | Naphthalene | Varies | The addition of a second metal or a modifier to a primary catalyst (e.g., Te-Pd/C) can alter its activity and selectivity, though data on the selective formation of this compound is not readily available.[4] |
Note: The selectivity towards this compound is highly dependent on reaction conditions such as temperature, pressure, and reaction time. Shorter reaction times and lower temperatures would theoretically favor the formation of the intermediate product.
Experimental Protocols
While a specific protocol for the selective synthesis of this compound is not well-documented, a general procedure for the catalytic dehydrogenation of tetralin can be adapted and optimized. The following is a representative protocol based on common practices in the field.
General Protocol for Catalytic Dehydrogenation of Tetralin
This protocol is a starting point and requires optimization to maximize the yield of this compound.
1. Catalyst Preparation and Activation:
-
Catalyst: 5% Platinum on activated carbon (Pt/C) or 5% Palladium on activated carbon (Pd/C).
-
Pre-treatment: The catalyst is typically reduced in situ under a flow of hydrogen gas (e.g., 5% H₂ in Ar) at a temperature between 200-400°C for 2-4 hours to ensure the active metal sites are in a reduced state.
2. Reaction Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inert gas inlet (e.g., Argon or Nitrogen) is used.
-
The flask is charged with the catalyst and tetralin. A high-boiling, inert solvent such as dodecane (B42187) can be used if a more dilute solution is desired.
3. Reaction Conditions:
-
Temperature: The reaction mixture is heated to a temperature typically ranging from 180°C to 250°C. Lower temperatures should be explored to favor partial dehydrogenation.
-
Atmosphere: The reaction is carried out under an inert atmosphere to prevent oxidation of the catalyst and reactants. The evolved hydrogen gas is vented through the condenser.
-
Reaction Time: Aliquots of the reaction mixture should be taken at regular intervals (e.g., every 30 minutes) to monitor the progress of the reaction by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This is crucial for identifying the optimal time to stop the reaction to maximize the yield of this compound before it is further dehydrogenated to naphthalene.
4. Product Analysis and Purification:
-
After cooling to room temperature, the catalyst is removed by filtration.
-
The product mixture is analyzed by GC or GC-MS to determine the conversion of tetralin and the selectivity to this compound and naphthalene.
-
The desired product, this compound, can be purified from the reaction mixture by fractional distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the catalytic dehydrogenation of tetralin.
Caption: Reaction pathway showing the sequential dehydrogenation of tetralin.
References
- 1. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al 2 O 3 : Kinetic M | Semantic Scholar [semanticscholar.org]
- 3. ou.edu [ou.edu]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Heats of Hydrogenation for 1,2-Dihydronaphthalene and 1,4-Dihydronaphthalene
A comprehensive guide for researchers, scientists, and drug development professionals on the thermodynamic stability of dihydronaphthalene isomers, supported by experimental data and methodologies.
The heats of hydrogenation of 1,2-dihydronaphthalene (B1214177) and 1,4-dihydronaphthalene (B28168) reveal a significant difference in their thermodynamic stability, a crucial consideration in synthetic chemistry and drug design. This guide provides a detailed comparison of their heats of hydrogenation, outlines the experimental methodology for such determinations, and explains the underlying principles governing their relative stabilities.
Quantitative Data Summary
The experimentally determined heats of hydrogenation for the complete saturation of this compound and 1,4-dihydronaphthalene to tetralin (1,2,3,4-tetrahydronaphthalene) are summarized in the table below.
| Compound | Structure | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| This compound | 101[1] | More Stable | |
| 1,4-Dihydronaphthalene | 113[1] | Less Stable |
Thermodynamic Stability and Structural Rationale
The lower heat of hydrogenation for this compound indicates that it is the more stable isomer. This increased stability is attributed to the conjugation of the double bond with the aromatic π-system of the benzene (B151609) ring. This electron delocalization distributes the electron density over a larger area, resulting in a lower overall energy state for the molecule.
In contrast, the double bond in 1,4-dihydronaphthalene is isolated from the aromatic ring by a methylene (B1212753) group. Consequently, there is no conjugation between the double bond and the aromatic π-system, and the molecule does not benefit from this stabilizing effect. As the less stable isomer, 1,4-dihydronaphthalene resides at a higher energy level and therefore releases more heat upon hydrogenation to the common product, tetralin.
Caption: Relationship between structure, stability, and heat of hydrogenation.
Experimental Protocol: Determination of Heat of Hydrogenation by Calorimetry
Objective: To measure the enthalpy change (heat of hydrogenation) for the catalytic hydrogenation of this compound and 1,4-dihydronaphthalene to 1,2,3,4-tetrahydronaphthalene (B1681288).
Apparatus:
-
A high-pressure reaction calorimeter (e.g., a Setaram MHTC 96 line evo drop calorimeter or a similar instrument) equipped with a hydrogen gas inlet, a pressure transducer, a temperature probe, and a stirring mechanism.
-
A high-pressure stainless steel reactor vessel.
-
A system for precise delivery and measurement of hydrogen gas.
-
Standard laboratory glassware and analytical balance.
Materials:
-
This compound (high purity)
-
1,4-Dihydronaphthalene (high purity)
-
1,2,3,4-Tetrahydronaphthalene (for calibration, if necessary)
-
Hydrogen gas (high purity)
-
Catalyst: e.g., 5% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Solvent: A non-reactive, high-boiling point solvent such as decahydronaphthalene (B1670005) (decalin) or a long-chain alkane.
-
Calibration standard with a known heat of reaction.
Procedure:
-
Calorimeter Calibration: The calorimeter is calibrated to determine its heat capacity. This can be achieved through electrical calibration (Joule heating) or by performing a reaction with a well-characterized enthalpy of reaction.
-
Sample Preparation:
-
A precise mass of the dihydronaphthalene isomer is accurately weighed and dissolved in a known volume of the chosen solvent.
-
A specific amount of the hydrogenation catalyst (e.g., a catalyst to substrate ratio of 1:100 by weight) is weighed and added to the reactor vessel.
-
-
Reaction Setup:
-
The solution of the dihydronaphthalene isomer is transferred to the reactor vessel containing the catalyst.
-
The reactor is sealed and placed within the calorimeter.
-
The system is purged several times with an inert gas (e.g., argon or nitrogen) to remove any air, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired reaction pressure (e.g., 3-7 MPa).
-
The system is allowed to thermally equilibrate to the desired starting temperature (e.g., 25 °C).
-
-
Initiation and Data Acquisition:
-
Stirring is initiated to ensure proper mixing of the reactants and catalyst.
-
The hydrogenation reaction is initiated, and the temperature of the reaction mixture is continuously monitored and recorded by the calorimeter's data acquisition system.
-
The pressure of the hydrogen gas is maintained at a constant level throughout the experiment.
-
-
Reaction Completion and Analysis:
-
The reaction is considered complete when no further temperature change is observed.
-
The total heat evolved during the reaction is calculated from the temperature change and the predetermined heat capacity of the calorimeter and its contents.
-
The heat of hydrogenation is then expressed in kJ/mol by dividing the total heat evolved by the number of moles of the dihydronaphthalene isomer used.
-
-
Product Verification: The product mixture is analyzed (e.g., by gas chromatography-mass spectrometry, GC-MS) to confirm the complete conversion of the starting material to 1,2,3,4-tetrahydronaphthalene and to ensure no side reactions have occurred.
Caption: Experimental workflow for determining the heat of hydrogenation.
References
A Comparative Guide to the Intermolecular C-H Activation of 1,2-Dihydronaphthalene and 1,4-Dihydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of C-H bonds is a cornerstone of modern organic synthesis, offering a powerful and atom-economical approach to complex molecular architectures. This guide provides a comparative analysis of the intermolecular C-H activation of two common isomers of dihydronaphthalene: 1,2-dihydronaphthalene (B1214177) and 1,4-dihydronaphthalene (B28168). While both are structurally similar, their reactivity in transition metal-catalyzed C-H activation reactions, particularly with rhodium carbenoids, is markedly different. This guide summarizes the available experimental data, provides detailed protocols, and offers mechanistic insights into their divergent reactivity.
Executive Summary
Intermolecular C-H activation has been extensively and successfully applied to this compound, yielding valuable products with high levels of stereocontrol. In stark contrast, the corresponding intermolecular C-H activation of 1,4-dihydronaphthalene is not well-documented in the scientific literature, suggesting it is a significantly less favorable process under similar catalytic conditions. This disparity in reactivity is likely attributable to the distinct electronic and structural properties of the two isomers, which influence the operative reaction mechanisms.
This compound: A Readily Activated Substrate
The intermolecular C-H activation of this compound, particularly using rhodium(II) catalysts and vinyldiazoacetates, is a well-established and highly stereoselective transformation.[1][2][3] This reaction proceeds through a formal C-H insertion at the allylic position, but the mechanism is more complex than a direct insertion. It involves a combined C-H activation/Cope rearrangement sequence.[2][4]
Quantitative Data for Rhodium-Catalyzed C-H Functionalization of 1,2-Dihydronaphthalenes
The following table summarizes representative results from the reaction of various this compound derivatives with vinyldiazoacetates, catalyzed by dirhodium catalysts. The data highlights the high yields and exceptional stereoselectivity that can be achieved.
| Substrate | Catalyst | Diazo Compound | Product Yield (%) | Diastereoselectivity (de %) | Enantioselectivity (ee %) | Reference |
| 4-Methyl-1,2-dihydronaphthalene (B1604512) | Rh₂(S-DOSP)₄ | Methyl vinyldiazoacetate | 92 | >98 | 98.9 | [2] |
| This compound | Rh₂(S-DOSP)₄ | Methyl vinyldiazoacetate | 85 | >98 | 98.0 | [4] |
| 7-Methoxy-4-methyl-1,2-dihydronaphthalene | Rh₂(S-DOSP)₄ | Methyl vinyldiazoacetate | 88 | >98 | 99.2 | [2] |
| 4-(tert-Butyldimethylsilyloxy)-1,2-dihydronaphthalene | Rh₂(S-DOSP)₄ | Methyl vinyldiazoacetate | 85 | >98 | 99.6 | [2] |
Rh₂(S-DOSP)₄ = Dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate)
1,4-Dihydronaphthalene: A Challenging Substrate for Intermolecular C-H Activation
A comprehensive review of the literature reveals a conspicuous absence of examples of successful intermolecular C-H activation of 1,4-dihydronaphthalene under conditions analogous to those used for the 1,2-isomer. While 1,4-dihydronaphthalene can undergo other transformations, such as dearomative difunctionalization of the parent naphthalene, its direct C-H functionalization appears to be disfavored.[2]
The lower reactivity of 1,4-dihydronaphthalene in this context can be rationalized by considering the proposed reaction mechanism for the 1,2-isomer. The key step is a concerted process involving the activation of an allylic C-H bond and a subsequent Cope rearrangement. In this compound, the geometry of the allylic C-H bonds is well-suited for this pathway. Conversely, 1,4-dihydronaphthalene possesses doubly allylic C-H bonds, which, while typically weaker, may not be geometrically aligned to facilitate the concerted C-H activation/Cope rearrangement sequence with the rhodium carbene intermediate. Furthermore, the non-conjugated nature of the diene system in 1,4-dihydronaphthalene may lead to a different mode of interaction with the catalyst, potentially favoring other, less productive reaction pathways.
Experimental Protocols
General Procedure for the Rhodium-Catalyzed C-H Functionalization of this compound
The following is a representative experimental protocol adapted from the literature for the reaction of 4-methyl-1,2-dihydronaphthalene with methyl vinyldiazoacetate.[2]
Materials:
-
Dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) [Rh₂(S-DOSP)₄] (catalyst)
-
4-Methyl-1,2-dihydronaphthalene (substrate)
-
Methyl vinyldiazoacetate (reagent)
-
2,2-Dimethylbutane (B166423) (DMB) (anhydrous solvent)
-
Argon gas
-
Standard laboratory glassware, dried in an oven overnight and cooled under argon.
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%).
-
Add anhydrous 2,2-dimethylbutane (DMB) (5.0 mL).
-
Add 4-methyl-1,2-dihydronaphthalene (2.0 mmol, 2.0 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methyl vinyldiazoacetate (1.0 mmol, 1.0 equiv) in DMB (2.0 mL) via a syringe pump over a period of 1 hour.
-
Stir the reaction mixture at 0 °C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired C-H activation product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the diastereomeric and enantiomeric excess by chiral HPLC analysis.
Mechanistic Visualization
The following diagrams illustrate the proposed mechanistic pathways and the structural differences between the two isomers.
Figure 1. Proposed mechanism for the rhodium-catalyzed C-H activation of this compound.
Figure 2. Structural comparison highlighting the key C-H bonds in 1,2- and 1,4-dihydronaphthalene.
Conclusion
The intermolecular C-H activation of this compound is a highly efficient and stereoselective process, providing a reliable method for the synthesis of complex chiral molecules. In contrast, 1,4-dihydronaphthalene is a challenging substrate for this transformation, with a notable lack of successful examples in the literature. This disparity is attributed to the specific geometric and electronic requirements of the prevailing C-H activation/Cope rearrangement mechanism, which are met by the 1,2-isomer but not the 1,4-isomer. This guide underscores the subtle yet profound impact of substrate structure on the outcomes of C-H activation reactions and highlights the continued need for the development of new catalytic systems capable of functionalizing a broader range of substrates.
References
A Comparative Guide to the Kinetic Resolution of 1,2-Dihydronaphthalene Oxide: Asymmetric C-H Hydroxylation vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral epoxides is a cornerstone of modern medicinal chemistry and drug development. 1,2-Dihydronaphthalene (B1214177) oxide, a valuable bicyclic epoxide, serves as a key building block for a variety of complex molecular architectures. Its kinetic resolution, the process of selectively reacting one enantiomer from a racemic mixture, is a critical step in accessing enantiopure forms. This guide provides a comprehensive comparison of the kinetic resolution of this compound oxide via asymmetric C-H hydroxylation against alternative methods, namely hydrolytic kinetic resolution (HKR) and biocatalysis.
Asymmetric C-H Hydroxylation: A Novel Approach
A groundbreaking approach developed by Jacobsen and Larrow utilizes a chiral manganese salen complex to effect the kinetic resolution of this compound oxide through asymmetric C-H hydroxylation.[1] This method introduces a hydroxyl group at a C-H bond adjacent to the epoxide, leading to a functionalized product and leaving the unreacted epoxide in high enantiomeric excess.
Reaction Pathway for Asymmetric C-H Hydroxylation
References
Safety Operating Guide
Proper Disposal of 1,2-Dihydronaphthalene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1,2-Dihydronaphthalene is a critical aspect of laboratory safety and environmental responsibility. As a combustible liquid that is toxic to aquatic life with long-lasting effects, it is imperative that this chemical be managed as hazardous waste.[1][2] Adherence to established protocols ensures the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that all requisite personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Key Safety Precautions:
-
Avoid contact with skin and eyes.[4]
-
Prevent inhalation of vapors.
-
Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1][3]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from safety data sheets.
| Property | Value | Source |
| CAS Number | 447-53-0 | [1][5] |
| Molecular Formula | C₁₀H₁₀ | [2][5] |
| Molecular Weight | 130.19 g/mol | [5] |
| Appearance | Clear, faintly yellow-green to light brown liquid | [3][6] |
| Density | 0.997 g/mL at 25 °C | [5] |
| Boiling Point | 89 °C at 16 mmHg | [5] |
| Melting Point | -8 °C | [5] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [5] |
| Oral LD50 (Rat) | 2,818.7 mg/kg | [1] |
| Dermal LD50 (Rabbit) | > 15,936 mg/kg | [1] |
| Aquatic Toxicity (Daphnia pulex) | EC50: 4.3 mg/l - 48 h | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Direct disposal into drains or regular trash is strictly prohibited.
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Waste Identification: All waste containing this compound, including pure unused chemical, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent paper), must be classified as hazardous waste.
-
Container Selection:
-
Use a chemically compatible container for waste collection. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Ensure the container is in good condition, free from leaks or cracks.
-
-
Waste Segregation:
-
Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.
-
Maintain separate waste streams for halogenated and non-halogenated solvents, if required by your institution's disposal guidelines.
-
-
Labeling:
-
As soon as waste is added to the container, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name, "this compound," and list all other components of the mixture with their approximate concentrations. Chemical formulas or abbreviations are not acceptable.
-
Indicate the specific hazards (e.g., "Combustible," "Environmental Hazard").
-
Fill in the generator's name, laboratory location, and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full or the project is complete, contact your institution's EHS office to schedule a waste pickup.
-
Follow their specific procedures for requesting a pickup, which may involve submitting an online form or a paper manifest.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream (e.g., broken glass box or recycling, as per institutional policy).
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1,2-Dihydronaphthalene
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 1,2-Dihydronaphthalene, tailored for research, scientific, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Essential Safety and Physical Properties
A thorough understanding of the substance's properties is the first step in safe handling. Key quantitative data for this compound is summarized below.
| Property | Value |
| CAS Number | 447-53-0 |
| Molecular Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol |
| Appearance | Clear, faintly yellow-green liquid[1] |
| Boiling Point | 89 °C at 16 mmHg |
| Melting Point | -8 °C |
| Density | 0.997 g/mL at 25 °C |
| Flash Point | 67 °C (152.6 °F) - closed cup |
| Toxicity to Aquatic Life | EC50 - Daphnia pulex (Water flea) - 4.3 mg/l - 48 h |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that causes serious eye irritation and is toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum Required PPE:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3] Always inspect gloves for signs of degradation or punctures before use.
-
Body Protection: A flame-retardant lab coat or chemical-resistant coveralls should be worn to protect the skin.[4][5] Ensure clothing provides full coverage.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
-
Preparation and Area Setup:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate work area.[7]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat or coveralls.
-
Don chemical safety goggles and a face shield if necessary.
-
Wear the appropriate chemical-resistant gloves.
-
If required, perform a fit check for the respirator.
-
-
Chemical Handling:
-
Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill within the fume hood, absorb the material with an inert absorbent, such as sand or vermiculite.[7] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Major Spill: For larger spills, evacuate the area and alert laboratory safety personnel immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams. It should be collected as non-halogenated organic waste.[8]
-
-
Containerization:
-
Collect all waste containing this compound, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Ensure the waste container is compatible with the chemical and is kept closed except when adding waste.
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[8]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Eye Irritant, Environmental Hazard).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources, pending pickup by a certified hazardous waste disposal company.[7]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, ensuring it is sent to an approved waste disposal plant.[7]
-
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. Personal Protective Equipment - Canada.ca [canada.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
